molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Número de catálogo: B125228
Número CAS: 446-17-3
Peso molecular: 176.09 g/mol
Clave InChI: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4,5-Trifluorobenzoic acid is an important quinolone antibacterial intermediate.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334571
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-17-3
Record name 2,4,5-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,5-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4,5-Trifluorobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trifluorobenzoic Acid

Introduction

This compound (CAS No. 446-17-3) is a fluorinated aromatic carboxylic acid.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably quinolone antibacterials like Temafloxacin, as well as in the production of agrochemicals and liquid crystals.[2][3] The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.[2][4] This guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental protocols and data visualizations.

Chemical Structure and Identifiers

The fundamental structure and key identifiers for this compound are detailed below.

start Start: Tetrachlorophthalic Anhydride step1 Hydrolysis (e.g., 10% NaOH, Zinc Powder, 60°C) start->step1 Reagents intermediate1 Intermediate Product step1->intermediate1 step2 Fluorination intermediate1->step2 intermediate2 Fluorinated Intermediate step2->intermediate2 step3 Decarboxylation intermediate2->step3 step4 Purification (Column Chromatography on Silica Gel) step3->step4 Crude Product end End Product: this compound step4->end Pure Product start Prepare Acid Solution (e.g., 0.28g of acid in 10cm³ ethanol (B145695) + 90cm³ water) step1 Calibrate pH Probe (Using standard buffer solutions) start->step1 step2 Titration Setup (Place pH probe in acid solution; Fill burette with 0.10 M NaOH) step1->step2 step3 Perform Titration (Add NaOH in increments, recording pH after each addition) step2->step3 step4 Data Plotting (Graph pH vs. Volume of NaOH added) step3->step4 step5 Determine Equivalence Point (Point of steepest slope on the titration curve) step4->step5 step6 Determine Half-Equivalence Point (Volume of NaOH is half of the equivalence point volume) step5->step6 end Result: pKa = pH (pH at the half-equivalence point) step6->end

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,5-Trifluorobenzoic Acid (2,4,5-TFBA), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance is particularly notable in the development of modern quinolone antibiotics, where the trifluorinated phenyl ring is a critical structural component.[3]

Chemical Structure and Formula

This compound is an aromatic carboxylic acid distinguished by three fluorine atoms substituted on the benzene (B151609) ring.[3] This specific fluorination pattern confers unique chemical properties and reactivity, making it a valuable precursor in complex organic synthesis.[3]

Chemical Formula: C₇H₃F₃O₂[2][3][4]

SMILES: C1=C(C(=CC(=C1F)F)F)C(=O)O[4]

InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N[4][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
IUPAC Name This compound[4]
CAS Number 446-17-3[3][4][6]
Molecular Weight 176.09 g/mol [2][3][4]
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 94-96 °C[7]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane[8]
Acidity It is a stronger acid than benzoic acid due to the electron-withdrawing effect of the three fluorine atoms, which stabilizes the conjugate carboxylate anion.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData HighlightsReferences
¹H NMR 400 MHz in CDCl₃[5]
¹³C NMR Spectrum available at ChemicalBook.[9]
Mass Spec (GC-MS) m/z Top Peak: 159; 2nd Highest: 176; 3rd Highest: 131[4]
FTIR Spectroscopy Instrument: Bruker Tensor 27 FT-IR; Technique: KBr disc[4]
Raman Spectroscopy Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[4]

Experimental Protocols

A. Synthesis of this compound

A common industrial synthesis route for 2,4,5-TFBA starts from tetrachlorophthalic anhydride (B1165640) and proceeds through hydrolysis, fluorination, and decarboxylation steps.[1] The traditional production method involves five steps: contraction, fluorination, hydrolysis, alkali solution, and acid-analyzed decarboxylation.[10]

Illustrative Decarboxylation Protocol: This protocol details the final stage of synthesis to yield the pure product.

  • Reaction Setup: The crude product from the preceding fluorination and hydrolysis steps is placed in a round-bottomed flask equipped with a condenser and magnetic stirrer.

  • Heating: The reaction mixture is stirred at 149 °C for 28 hours.[1]

  • Work-up: The flask is cooled to room temperature. The contents are then poured into 400 mL of water.[1]

  • Extraction: The aqueous mixture is extracted with ethyl acetate (B1210297) (4 x 100 mL).[1]

  • Washing & Drying: The combined organic extracts are washed with water (2 x 100 mL), dried over magnesium sulfate, and then filtered.[1]

  • Isolation: The solvent is removed by evaporation in vacuo to yield the crude product.[1]

  • Purification: The final pure product (mp 101–102 °C) is obtained via column chromatography on silica (B1680970) gel, achieving a yield of 96.3%.[1] The product's identity is confirmed using ¹H NMR and GC/MS.[1]

G start Tetrachlorophthalic Anhydride step1 Hydrolysis start->step1 intermediate1 3,4,6-Trichlorophthalic Acid step1->intermediate1 step2 Amidation & Fluorination intermediate1->step2 intermediate2 3,4,6-Trifluorophthalic Acid step2->intermediate2 step3 Decarboxylation (149°C, 28h) intermediate2->step3 step4 Extraction & Purification (Column Chromatography) step3->step4 end Pure 2,4,5-Trifluorobenzoic Acid step4->end

Caption: Synthesis workflow for this compound.

B. Analytical Protocol: HPLC Monitoring

High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the progress of the synthesis reaction.[1]

  • Instrumentation: HPLC system with UV detection.

  • Mobile Phase Options:

    • Acetonitrile : Water : Trifluoroacetic Acid (40:60:2)[1]

    • Acetonitrile : 0.1% Citric Acid aqueous solution (55:45)[1]

  • Detection: The detection wavelength is set to 272 nm.[1]

  • Application: This method can be used to accurately quantify the intermediates and the final product, helping to determine the optimal reaction time.[1]

Applications in Drug Development and Other Industries

This compound is a crucial building block in several high-value applications.

  • Pharmaceuticals: It is a primary precursor for the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial drugs.[3] The fluorine atoms can enhance pharmacokinetic properties such as bioavailability, metabolic stability, and target affinity.[11]

  • Agrochemicals: The compound is used in formulating effective herbicides and fungicides.[2]

  • Material Science: It serves as an intermediate in the development of specialized liquid crystals and advanced polymers that require high thermal and chemical resistance.[2][3]

Safety and Handling

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.

  • Storage: Store at room temperature.[2]

References

In-Depth Technical Guide: Physicochemical Properties of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular weight and mass of 2,4,5-Trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its application in chemical synthesis and analysis. These values are summarized in the table below for clarity and ease of comparison.

PropertyValueUnit
Molecular Weight176.09[1][2][3] g/mol
Exact Mass176.00851382[1]Da
Monoisotopic Mass176.00851382[1]Da
Molecular FormulaC₇H₃F₃O₂[2]

Experimental Protocols

Accurate determination of the molecular weight and mass of this compound is typically achieved through mass spectrometry. The following outlines a general experimental protocol for this analysis.

Objective: To determine the exact mass of this compound using high-resolution mass spectrometry (HRMS).

Materials:

  • This compound sample

  • High-performance liquid chromatography (HPLC)-grade solvent (e.g., acetonitrile, methanol)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibrant solution to ensure high mass accuracy.

  • Sample Infusion: The prepared sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Ionization: The sample is ionized using the ESI source, typically in negative ion mode to deprotonate the carboxylic acid group, forming [M-H]⁻ ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy.

  • Data Processing: The resulting mass spectrum is processed to identify the peak corresponding to the [M-H]⁻ ion of this compound. The exact mass is determined from this peak.

Conceptual Workflow: From Structure to Property Determination

The following diagram illustrates the logical workflow from the chemical structure of this compound to the experimental determination of its molecular weight and mass.

G A This compound (C₇H₃F₃O₂) B Sample Preparation (Dissolution in Solvent) A->B C Mass Spectrometry Analysis (e.g., ESI-HRMS) B->C D Data Acquisition (Mass Spectrum) C->D E Data Analysis (Peak Identification) D->E F Molecular Weight & Mass Determination E->F

Caption: Workflow for determining the molecular properties of this compound.

References

Technical Guide: 2,4,5-Trifluorobenzoic Acid (CAS No. 446-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzoic Acid (CAS No. 446-17-3), a key synthetic intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its significant role in the development of modern therapeutics, particularly fluoroquinolone antibiotics.

Compound Identification and Properties

This compound is an aromatic carboxylic acid distinguished by the presence of three fluorine atoms on the benzene (B151609) ring. This substitution pattern confers unique chemical properties that are instrumental in its synthetic applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 446-17-3[1]
Molecular Formula C₇H₃F₃O₂[1]
Molecular Weight 176.09 g/mol [1]
Appearance White to light yellow crystalline powder[2],[3]
Melting Point 94-96 °C[4]
Boiling Point 241.9 ± 35.0 °C (Predicted)[2]
Density 1.536 g/cm³[5]
IUPAC Name This compound[1]
InChI Key AKAMNXFLKYKFOJ-UHFFFAOYSA-N[4]
SMILES C1=C(C(=CC(=C1F)F)F)C(=O)O[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is from tetrachlorophthalic anhydride (B1165640). The overall process involves hydrolysis, fluorination, and decarboxylation.[3]

Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride

This protocol is adapted from a literature procedure and outlines a five-step synthesis.[3]

Step 1: Preparation of 3,4,6-Trichlorophthalic Acid

  • To a solution of 750 mL of 10% sodium hydroxide (B78521), add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and wash with sodium hydroxide solution and distilled water (2 x 100 mL).

  • Filter the mixture. To the filter residue, add 100 mL of ethyl acetate (B1210297) and then add hydrochloric acid until the residue dissolves.

  • Separate the organic layer, dry with magnesium sulfate, and evaporate the solvent to yield 3,4,6-trichlorophthalic acid.

Step 2: Preparation of 3,4,6-Trichloro-N-methylphthaldiamide

  • To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of a 40% aqueous solution of methylamine.

  • Heat the mixture to 65 °C and stir for 6 hours.

  • Cool the mixture to room temperature and filter.

  • Wash the filter residue with ice water (5 x 100 mL) and dry under vacuum to obtain 3,4,6-trichloro-N-methylphthaldiamide.

Step 3: Preparation of 3,4,6-Trifluoro-N-methylphthaldiamide

  • To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane (B150427) and 50 mL of toluene.

  • Heat the mixture to reflux to remove any water.

  • Cool the mixture and add potassium fluoride.

  • Heat the mixture to carry out the fluorination reaction, monitoring the progress by a suitable analytical method such as HPLC.

Step 4: Preparation of 3,4,6-Trifluorophthalic Acid

  • Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using an appropriate acidic or basic workup to yield 3,4,6-trifluorophthalic acid.

Step 5: Decarboxylation to this compound

  • Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce decarboxylation.

  • After the reaction is complete, cool the mixture and pour it into 400 mL of water.

  • Extract the product with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL), and dry with magnesium sulfate.

  • Evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[3]

G A Tetrachlorophthalic Anhydride B 3,4,6-Trichlorophthalic Acid A->B NaOH, Zn C 3,4,6-Trichloro-N-methylphthaldiamide B->C CH3NH2, Acetic Acid D 3,4,6-Trifluoro-N-methylphthaldiamide C->D KF, Sulfolane E 3,4,6-Trifluorophthalic Acid D->E Hydrolysis F This compound E->F Heat (Decarboxylation)

Caption: Synthesis workflow for this compound.

Analytical Characterization

Accurate identification and verification of this compound are crucial for its application in research and manufacturing. The following are standard analytical techniques and their experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.[5]

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.[6]

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier transform on the raw data.

    • Phase correct and baseline correct the spectrum.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

4.1.2. ¹H NMR Spectrum Analysis The ¹H NMR spectrum of this compound in CDCl₃ is characterized by two signals in the aromatic region and a broad singlet for the carboxylic acid proton. The aromatic protons exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
~7.8m1HAr-H
~7.2m1HAr-H
Infrared (IR) Spectroscopy

4.2.1. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder.

  • Data Processing:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

4.2.2. IR Spectrum Analysis The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid functional group and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C stretch (aromatic ring)
~1200-1000C-F stretch
Mass Spectrometry (MS)

4.3.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Set the mass range to scan from m/z 50 to 500.

4.3.2. Mass Spectrum Analysis The mass spectrum will show a prominent peak for the molecular ion, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M-H]⁻175.00

Role in Fluoroquinolone Antibiotic Synthesis and Mechanism of Action

This compound is a critical precursor in the synthesis of many fluoroquinolone antibiotics. The trifluorinated phenyl ring is a key structural motif in these drugs, contributing to their potent antibacterial activity.

General Synthetic Pathway to Fluoroquinolones

The synthesis of fluoroquinolones often involves the Gould-Jacobs reaction, where an aniline (B41778) derivative is reacted with a malonic ester derivative to form the quinoline (B57606) core.[7] this compound is used to construct the fluorinated aromatic portion of the molecule.

G A This compound Derivative C Condensation A->C B Aniline Derivative B->C D Cyclization C->D E Quinolone Core D->E F Further Functionalization E->F G Fluoroquinolone Antibiotic F->G

Caption: General synthetic route to Fluoroquinolone Antibiotics.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death.[8]

  • Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents cell division, ultimately leading to cell death.[8]

G cluster_0 Fluoroquinolone Action A Fluoroquinolone B DNA Gyrase A->B Inhibits C Topoisomerase IV A->C Inhibits D Stabilization of Enzyme-DNA Complex B->D C->D E Inhibition of DNA Replication & Transcription D->E F Inhibition of Chromosome Segregation D->F G DNA Double-Strand Breaks E->G F->G H Bacterial Cell Death G->H

Caption: Mechanism of action of Fluoroquinolone Antibiotics.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard Information for this compound

Hazard ClassHazard StatementSignal WordPictogram
Skin corrosion/irritationH315: Causes skin irritationWarningGHS07
Serious eye damage/eye irritationH319: Causes serious eye irritationWarningGHS07

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound (CAS No. 446-17-3) is a fundamentally important building block in medicinal chemistry and agrochemical synthesis. Its unique trifluorinated structure is pivotal for the efficacy of numerous modern fluoroquinolone antibiotics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and chemical manufacturing. The detailed protocols and data presented in this guide serve as a valuable resource for the effective and safe utilization of this key chemical intermediate.

References

2,4,5-Trifluorobenzoic acid melting point and boiling point data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorobenzoic Acid

This technical guide provides comprehensive data and experimental methodologies for determining the melting and boiling points of this compound, a key intermediate in the synthesis of pharmaceuticals, agrichemicals, and polymers. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties Data

The melting point of this compound has been reported within a range, which is typical for organic compounds and can be influenced by purity. The boiling point data is not consistently available in the literature.

Physical PropertyValue (°C)
Melting Point94 - 96[1][2]
98 - 101[3]
101 - 102[4]
Boiling PointNot available[3]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.[5] The presence of impurities typically leads to a depression of the melting point and a broadening of its range.[5]

Melting Point Determination

A common and effective method for determining the melting point of a solid organic compound like this compound is the capillary tube method, often performed using a Mel-Temp apparatus or a Thiele tube setup.

Apparatus and Materials:

  • Mel-Temp apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • This compound sample

  • Mortar and pestle or spatula for powdering the sample

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform heating.[6]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample depth of 2-3 mm.[5][7]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the heating block of a Mel-Temp apparatus or an oil-filled Thiele tube.[6]

  • Approximate Determination (Fast Run): The apparatus is heated at a relatively fast rate (5-10 °C per minute) to quickly determine an approximate melting range. This provides a target for a more accurate measurement.[5]

  • Accurate Determination (Slow Run): A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated slowly, at a rate of about 2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the last crystal of the solid melts completely.[5] A narrow melting range (typically 0.5-2.0 °C) is indicative of a pure compound.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common method for its determination on a small scale involves using a Thiele tube.[8]

Apparatus and Materials:

  • Thiele tube

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample

  • Heat source (Bunsen burner)

  • Liquid paraffin (B1166041) or mineral oil

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[8][9]

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in the oil of a Thiele tube.[8]

  • Heating: The side arm of the Thiele tube is gently heated. This design allows convection currents to maintain a uniform temperature throughout the oil bath without stirring.[8]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. As the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's open end.[9]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8][9] This temperature is recorded along with the atmospheric pressure.

Visualized Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Powder Solid Sample prep2 Load Capillary Tube prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Heat Rapidly (Approx. MP) measure1->measure2 measure3 Cool & Re-Heat Slowly measure2->measure3 analysis1 Observe First Liquid measure3->analysis1 analysis2 Observe Final Crystal Melting analysis1->analysis2 analysis3 Record Melting Range analysis2->analysis3 result Final Melting Point Data analysis3->result

Caption: Workflow for experimental melting point determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzoic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics.[1][2] Its unique trifluorinated phenyl structure imparts desirable properties to active pharmaceutical ingredients, such as enhanced metabolic stability and lipophilicity.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction schemes.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The most prominent methods start from commercially available precursors and involve multi-step reactions, including halogen exchange, hydrolysis, and decarboxylation.

Synthesis from Tetrachlorophthalic Anhydride (B1165640)

A well-documented and industrially relevant pathway to this compound begins with tetrachlorophthalic anhydride.[5] This multi-step synthesis involves reduction, fluorination, hydrolysis, and finally, decarboxylation to yield the target molecule.[5][6]

G A Tetrachlorophthalic Anhydride B 3,4,6-Trichlorophthalic Acid A->B  NaOH, Zn   C 3,4,6-Trichloro-N- methylphthaldiamide B->C  Amidation   D 3,4,6-Trifluoro-N- methylphthaldiamide C->D  KF, Sulfolane   E 3,4,6-Trifluorophthalic Acid D->E  Hydrolysis   F 2,4,5-Trifluorobenzoic Acid E->F  Decarboxylation  

Figure 1: Synthesis pathway from Tetrachlorophthalic Anhydride.

Experimental Protocol:

A five-step synthesis starting from tetrachlorophthalic anhydride has been reported with a total yield of 55.5%.[5] The final decarboxylation step to produce 2,4,5-TFBA achieved a yield of 96.3%.[5]

  • Step 1: Reduction of Tetrachlorophthalic Anhydride. To a solution of 10% sodium hydroxide (B78521) (750 mL), 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder are added. The mixture is heated and stirred for 4 hours at a bath temperature of 60 °C. After cooling, the mixture is washed with sodium hydroxide and distilled water, and then filtered. The filtrate is acidified to yield 3,4,6-trichlorophthalic acid.[5]

  • Step 2-4: Amidation, Fluorination, and Hydrolysis. The resulting trichlorophthalic acid undergoes a series of reactions including amidation, fluorination using potassium fluoride (B91410) in sulfolane, and subsequent hydrolysis to yield 3,4,6-trifluorophthalic acid.[5]

  • Step 5: Decarboxylation. The 3,4,6-trifluorophthalic acid is heated to induce decarboxylation. The crude product is purified by column chromatography on silica (B1680970) gel to give pure this compound.[5]

Synthesis from 2,4-Dichloro-5-fluorobenzoylchloride

Another efficient method involves the fluorination of 2,4-dichloro-5-fluorobenzoylchloride followed by hydrolysis. This two-step process offers a more direct route to the final product.

G A 2,4-Dichloro-5- fluorobenzoylchloride B 2,4,5-Trifluorobenzoyl fluoride A->B  KF   C 2,4,5-Trifluorobenzoic Acid B->C  H2O, H2SO4   G A Tetrachlorophthalic Anhydride B 3,4,5,6-Tetrafluoro-N- methylphthalimide A->B  Imidization/Halogen Exchange (Sulfolane)   C 3,5,6-Trifluorophthalic Acid B->C  Selective Hydrodefluorination/Hydrolysis (Zn, NaOH)   D 2,4,5-Trifluorobenzoic Acid C->D  Decarboxylation  

References

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the strategic integration of fluorinated benzoic acid derivatives in modern drug discovery, tailored for researchers, scientists, and drug development professionals.

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] Among the various fluorinated building blocks, fluorinated benzoic acids have emerged as a privileged structural motif in the design and development of novel therapeutic agents.[1][2] The unique physicochemical properties of fluorine, when strategically placed on the benzoic acid ring, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This strategic fluorination can lead to compounds with enhanced efficacy, selectivity, metabolic stability, and bioavailability.[1][3][4][5]

The introduction of fluorine can profoundly alter a molecule's properties in several ways that are advantageous for drug design.[3] Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key factors that medicinal chemists leverage to overcome challenges in drug development.[4][5] This guide explores the synthesis strategies, therapeutic applications, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

Physicochemical and Pharmacokinetic Impact of Fluorination

The substitution of hydrogen with fluorine on a benzoic acid core induces significant changes in the molecule's electronic and physical properties. These modifications are instrumental in optimizing a compound's drug-like characteristics.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 105.4 kcal/mol) compared to a carbon-hydrogen bond (98.8 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1][4] Placing fluorine at metabolically labile positions can block oxidative degradation, thereby increasing the drug's half-life and overall bioavailability.[1][6]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[4] This can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system (CNS).[5]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[7] This effect can lower the pKa of the carboxylic acid group on the benzoic acid ring, influencing its ionization state at physiological pH.[1] This modulation affects the molecule's solubility and its ability to engage with its biological target.[1][7]

  • Binding Affinity and Selectivity: Fluorine's electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1][3] These interactions can significantly enhance the binding affinity and selectivity of a drug for its target enzyme or receptor.[3][4]

FBAD Fluorinated Benzoic Acid Derivative P1 Increased Metabolic Stability FBAD->P1 P2 Modulated Lipophilicity FBAD->P2 P3 Lowered pKa FBAD->P3 P4 Enhanced Binding Affinity FBAD->P4 O1 Blocks CYP450 Oxidation Longer Half-Life P1->O1 O2 Improved Membrane Permeability (e.g., BBB crossing) P2->O2 O3 Altered Ionization at pH 7.4 Impacts Solubility & Target Engagement P3->O3 O4 Increased Potency & Selectivity P4->O4

Caption: Physicochemical effects of fluorinating a benzoic acid core.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents.[1]

Anti-inflammatory Agents: COX Enzyme Inhibition

A significant application of these derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][7] By inhibiting COX enzymes, these drugs block the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[7] Notable examples include Diflunisal and Celecoxib, a selective COX-2 inhibitor that features a trifluoromethyl group.[1]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prost Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prost Inflam Pain & Inflammation Prost->Inflam NSAID Fluorinated Benzoic Acid (e.g., Celecoxib) NSAID->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX-2) pathway by fluorinated NSAIDs.

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes, starting with the initiator caspase-9 and leading to the executioner caspases-3 and -6, ultimately resulting in cell death.[1]

Drug Fluorinated Benzoic Acid Derivative Stress Cellular Stress Drug->Stress Bcl2 Bcl-2 Family Regulation Stress->Bcl2 Casp9 Caspase-9 Activation (Initiator) Bcl2->Casp9 Casp36 Caspase-3 & -6 Activation (Executioner) Casp9->Casp36 Apoptosis Apoptosis (Programmed Cell Death) Casp36->Apoptosis

Caption: Apoptosis induction via the intrinsic caspase pathway.

Immunomodulatory Agents: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative used to treat dry eye disease. It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. By binding to LFA-1 on T-cells, Lifitegrast prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration and reducing inflammation.[1]

TCell T-Cell LFA1 LFA-1 TCell->LFA1 ICAM1 ICAM-1 LFA1->ICAM1 Interaction APC Antigen Presenting Cell APC->ICAM1 Activation T-Cell Activation, Migration & Inflammation ICAM1->Activation Leads to Lifitegrast Lifitegrast Lifitegrast->LFA1 Binds & Blocks

Caption: Mechanism of LFA-1 antagonism by Lifitegrast.

Antibacterial Agents

Novel pyrazole (B372694) derivatives containing a fluorinated benzoic acid moiety have been synthesized and shown to be potent antibacterial agents, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against staphylococci strains.[8] These compounds are effective against both planktonic and biofilm forms of bacteria and have been identified as inhibitors of fatty acid biosynthesis.[8]

Quantitative Data Summary

The following table summarizes the antibacterial activity of selected 4-fluorophenyl substituted pyrazole derivatives, demonstrating the impact of different substituents on the aniline (B41778) moiety.

CompoundAniline SubstituentS. aureus (Sa91) MIC (µg/mL)S. aureus (Sa29) MIC (µg/mL)S. epidermidis (Se04) MIC (µg/mL)E. faecalis (Ef01) MIC (µg/mL)
1 H (Unsubstituted)>32>32>32>32
4 4-Phenoxy1224
5 2-Fluoro163232>32
6 4-Fluoro163232>32
7 2-Chloro8161632
8 4-Chloro8161632
11 4-Trifluoromethyl2448
12 4-Trifluoromethoxy48816
19 3,4-Dichloro0.511>32
20 3,5-Dichloro4444
Data sourced from Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.[8]

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoic acid derivatives often involves standard organic chemistry reactions, leveraging versatile intermediates like 3-Bromo-4-fluorobenzoic acid or 2-bromo-4-fluorobenzoic acid.[3][9]

Start Starting Materials (e.g., Bromo-fluorobenzoic acid, Amine) Reaction Coupling Reaction (e.g., Ullmann Condensation) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure Fluorinated Benzoic Acid Derivative Purify->Pure Analysis Structural Characterization (NMR, IR, Mass Spec) Pure->Analysis

Caption: Generalized workflow for synthesis and purification.

General Protocol for Ullmann Condensation

This protocol is based on the synthesis of an anthranilic acid derivative.[9]

  • Reactant Preparation: In a suitable reaction vessel, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents) in a high-boiling point solvent like DMF or DMSO.

  • Reaction: Heat the mixture to a high temperature (e.g., 403 K / 130 °C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl to precipitate the product.

  • Isolation: Filter the crude product, wash with water, and dry under a vacuum.

  • Purification: Purify the crude solid via column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate (B1210297) and n-hexane to yield the pure product.[10]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods like IR, NMR, and mass spectrometry.[10]

Protocol for Caspase-Glo® 3/7 Assay

This assay is used to measure the activity of caspases-3 and -6, key executioners of apoptosis.[1]

  • Cell Plating: Seed cancer cells in a 96-well white-walled plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid derivative of interest. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). Incubate for a predetermined time (e.g., 24-48 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and express the results as a fold-change in caspase activity.[1]

Conclusion

Fluorinated benzoic acids represent a versatile and powerful platform in drug discovery.[1] The strategic incorporation of fluorine allows for the precise modulation of molecular properties to enhance therapeutic potential.[1][11][12] By improving metabolic stability, membrane permeability, target binding, and acidity, these derivatives have led to the successful development of drugs across multiple therapeutic areas, including inflammation, cancer, and immunology.[1][2][7] The continued exploration of this chemical space, supported by robust synthetic methods and detailed biological evaluation, promises to yield the next generation of innovative and effective medicines.

References

An In-depth Technical Guide to the Spectral Data of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 2,4,5-Trifluorobenzoic acid (CAS No: 446-17-3), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. This document presents available data for 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data

The following sections summarize the available quantitative spectral data for this compound. Due to the limited availability of fully assigned public data for this specific isomer, representative data from closely related isomers may be presented and will be clearly identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily accessible, data for the isomeric 2,3,4-Trifluorobenzoic acid provides valuable insight into the expected chemical shifts and coupling patterns. The presence of fluorine atoms significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring through both inductive and mesomeric effects, and C-F coupling can lead to complex splitting patterns.

Table 1: Representative ¹³C NMR Spectral Data for a Trifluorobenzoic Acid Isomer

Carbon Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C=O~165-175s-
C-F~140-160dLarge ¹JCF (~240-260 Hz)
C-F~140-160dLarge ¹JCF (~240-260 Hz)
C-F~140-160dLarge ¹JCF (~240-260 Hz)
C-H~110-130dSmall nJCF
C-H~110-130dSmall nJCF
C-COOH~120-135m-

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C=C stretching vibrations.

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3580 (approx.)O-H stretchCarboxylic acid (monomer)
1780 (approx.)C=O stretchCarboxylic acid
1600 - 1450C=C stretchAromatic ring
1300 - 1000C-F stretchAryl fluoride
1450 - 1300O-H bendCarboxylic acid
950 - 900O-H bend (out-of-plane)Carboxylic acid dimer
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecule, providing a characteristic fingerprint. PubChem provides GC-MS data for this compound, indicating a molecular weight of 176.09 g/mol .[2] The mass spectrum shows a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity Proposed Fragment
176Moderate[M]⁺ (Molecular Ion)
159High[M - OH]⁺
131Moderate[M - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

¹³C NMR Spectroscopy

A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard proton-decoupled pulse sequence is used to acquire the ¹³C spectrum. Due to the presence of fluorine, ¹⁹F decoupling may also be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, a common method is to prepare a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) KBr Pellet / ATR (IR) KBr Pellet / ATR (IR) Sample->KBr Pellet / ATR (IR) Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) NMR_Spec 13C NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FT-IR Spectrometer KBr Pellet / ATR (IR)->IR_Spec MS_Spec Mass Spectrometer Vaporization (MS)->MS_Spec NMR_Data FID Acquisition & Fourier Transform NMR_Spec->NMR_Data IR_Data Interferogram & Fourier Transform IR_Spec->IR_Data MS_Data Ion Detection & m/z Sorting MS_Spec->MS_Data NMR_Spectrum 13C NMR Spectrum NMR_Data->NMR_Spectrum IR_Spectrum IR Spectrum IR_Data->IR_Spectrum MS_Spectrum Mass Spectrum MS_Data->MS_Spectrum

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

fragmentation_pathway M C₇H₃F₃O₂ (m/z = 176) M_minus_OH [M - OH]⁺ (m/z = 159) M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ (m/z = 131) M->M_minus_COOH - •COOH

Caption: Key MS fragmentation of this compound.

References

Reactivity of the carboxyl group on the trifluorinated ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Carboxyl Group on a Trifluorinated Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated aromatic compounds, particularly benzoic acids bearing a -CF3 group, are of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science.[1] The trifluoromethyl group imparts unique properties to molecules, including enhanced lipophilicity, improved metabolic stability, and altered electronic characteristics.[1] These attributes make trifluoromethylated benzoic acids valuable building blocks for creating complex molecules with tailored functions.[1] This guide provides a detailed exploration of the reactivity of the carboxyl group when attached to a trifluorinated benzene (B151609) ring, focusing on the electronic effects of the -CF3 group and its influence on key chemical transformations.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that significantly modifies the reactivity of the aromatic ring and its substituents.[2] This influence is primarily exerted through a strong negative inductive effect (-I), owing to the high electronegativity of the fluorine atoms.[3] Unlike many other substituents, the -CF3 group does not participate in resonance stabilization.[3]

The primary consequence of this strong electron withdrawal is an increase in the acidity of the carboxylic acid. The -CF3 group helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the acid compared to unsubstituted benzoic acid.[3] For instance, the calculated pKa of p-(trifluoromethyl)benzoic acid is 3.69, which is more acidic than benzoic acid's pKa of 4.19.[3] This enhanced acidity is a critical factor in the reactivity of the carboxyl group.

Inductive_Effect cluster_0 Trifluoromethylbenzoate Anion cluster_1 Stabilization Anion COO⁻ Ring Aromatic Ring Anion->Ring CF3 CF₃ Ring->CF3 Effect Strong -I Effect of CF₃ Withdraws Electron Density Ring->Effect Inductive Pull Stabilization Stabilizes Negative Charge on Carboxylate Effect->Stabilization

Caption: Inductive effect of the -CF3 group stabilizing the carboxylate anion.

Reactivity of the Carboxyl Group

The electron-withdrawing nature of the trifluoromethyl group influences several key reactions of the carboxyl moiety.

Acidity and pKa Values

The position of the -CF3 group on the benzene ring affects the acidity of the benzoic acid. The closer the group is to the carboxyl function, the more pronounced its inductive effect.

CompoundpKa
Benzoic Acid4.19[3]
2-(Trifluoromethyl)benzoic Acid-
3-(Trifluoromethyl)benzoic Acid3.7 (in water)[4]
4-(Trifluoromethyl)benzoic Acid3.69 (calculated)[3]

Note: Experimental pKa values can vary slightly depending on the measurement conditions.

Esterification

Trifluoromethylated benzoic acids readily undergo esterification with alcohols, typically under acidic catalysis.[5] This reaction is fundamental for producing a wide range of derivatives.

General Reaction: Ar(CF₃)COOH + R-OH ⇌ Ar(CF₃)COOR + H₂O

Experimental Protocol: Methyl Esterification using UiO-66-NH2 Catalyst

A study on the esterification of fluorinated aromatic carboxylic acids, including trifluoromethyl-substituted benzoic acid (TFM-BA), utilized a heterogeneous catalyst, UiO-66-NH2, with methanol (B129727).[6] This method offers a significant reduction in reaction time compared to traditional methods like using BF3·MeOH.[6]

  • Materials: Trifluoromethyl-substituted benzoic acid, methanol, UiO-66-NH2 catalyst.

  • Procedure: The specific catalytic procedure was optimized using the Taguchi model, leading to a reaction time of 10 hours.[6]

  • Analysis: The resulting methyl esters were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • GC-MS Conditions: A splitless injection at 200°C was used with helium as the carrier gas. The oven temperature program started at 60°C (held for 2 min), ramped to 150°C at 5.5°C/min (held for 6 min), and then to 250°C at 25°C/min (held for 6 min). The mass spectrometer was operated in EI mode at 70 eV.[6]

Amidation

The formation of amides from trifluoromethylated benzoic acids is a crucial transformation, particularly in the synthesis of active pharmaceutical ingredients (APIs).[7][8] This can be achieved by reacting the benzoic acid with an amine, often facilitated by a condensing agent, or by first converting the carboxylic acid to a more reactive acyl chloride.[5][7]

Experimental Protocol: Synthesis of N-Trifluoromethyl Amides

A method for synthesizing N-trifluoromethyl amides from carboxylic acid halides has been developed.[9]

  • Acyl Halide Formation: The trifluoromethyl-benzoic acid can be converted to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.[10][11]

  • Amidation: The resulting acyl halide is then reacted with a suitable nitrogen source to form the N-trifluoromethyl amide. One reported strategy involves the use of isothiocyanates in the presence of silver fluoride (B91410) at room temperature in dichloromethane.[9]

Amidation_Workflow start Start: Trifluoromethyl Benzoic Acid step1 Step 1: Acyl Halide Formation (e.g., with Oxalyl Chloride) start->step1 step2 Step 2: Amidation Reaction (with Amine or N-source) step1->step2 step3 Step 3: Work-up & Purification (e.g., Extraction, Chromatography) step2->step3 end End: Amide Product step3->end

Caption: General workflow for the amidation of trifluoromethyl benzoic acid.

Reduction of the Carboxyl Group

The carboxyl group of trifluoromethyl-benzoic acids can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride or borane.[10] This provides access to trifluoromethyl-substituted benzyl (B1604629) alcohols, which are also important synthetic intermediates.

Conversion to Trifluoromethyl Ketones

A notable reaction is the direct conversion of the carboxyl group of a trifluoromethyl-benzoic acid into a trifluoromethyl ketone. This transformation is valuable as trifluoromethyl ketones are important structural motifs in medicinal chemistry due to their electronic properties and metabolic stability.[12]

Experimental Protocol: Trifluoromethylation of Benzoic Acids

An efficient method for this conversion uses trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (B1165640) (TFAA) as an activating agent.[12]

  • Reaction Setup: An oven-dried 25 mL Schlenk tube is charged with the carboxylic acid (0.2 mmol), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.).[12]

  • Reagent Addition: Under a nitrogen atmosphere, TMSCF3 (0.6 mmol, 3.0 equiv.), TFAA (0.4 mmol, 2.0 equiv.), and anisole (B1667542) (PhOMe, 2 mL) are added.[12]

  • Reaction Conditions: The reaction mixture is heated at 120 °C for 15 hours.[12]

  • Work-up: After cooling to room temperature, water (10 mL) is added, and the mixture is extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic phases are dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[12]

  • Purification: The final product is purified by flash column chromatography on silica (B1680970) gel.[12]

Trifluoromethylation_Pathway cluster_path Proposed Reaction Pathway start Ar(CF₃)COOH intermediate1 Mixed Anhydride Intermediate start->intermediate1 + TFAA intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + TMSCF₃ (Nucleophilic Attack) product Aryl Trifluoromethyl Ketone intermediate2->product Elimination

Caption: Proposed pathway for the synthesis of aryl trifluoromethyl ketones.

Synthesis of Trifluoromethyl-Benzoic Acids

The accessibility of trifluoromethyl-benzoic acids is crucial for their application. Common synthetic strategies include:

  • Oxidation of the corresponding trifluoromethyl-substituted toluenes or benzaldehydes. For example, 4-(trifluoromethyl)benzaldehyde (B58038) can be oxidized to 4-(trifluoromethyl)benzoic acid with a 99% yield using Cu(OAc)2·H2O and Co(OAc)2·4H2O as catalysts in water at 70°C under an oxygen atmosphere.[13]

  • Hydrolysis of trifluoromethyl-substituted benzonitriles.

  • Carboxylation of a Grignard reagent formed from a bromo(trifluoromethyl)benzene.[10][14] For instance, 4-fluoro-2-(trifluoromethyl)benzoic acid can be synthesized by preparing a Grignard reagent from 2-bromo-5-fluorotrifluoromethylbenzene, followed by reaction with carbon dioxide.[10]

Conclusion

The presence of a trifluoromethyl group on a benzene ring profoundly influences the reactivity of a carboxyl substituent. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid, which in turn affects the conditions required for reactions such as esterification and amidation. Furthermore, the unique electronic environment allows for novel transformations, such as the direct conversion of the carboxyl group to a trifluoromethyl ketone. A thorough understanding of these reactivity patterns is essential for medicinal chemists and materials scientists aiming to leverage the unique properties of trifluoromethylated compounds in the design of new functional molecules.

References

The Strategic Role of 2,4,5-Trifluorobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzoic acid, a versatile fluorinated aromatic carboxylic acid, has emerged as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals. Its unique trifluorinated phenyl ring imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] This technical guide provides a comprehensive overview of the applications of this compound in drug development, with a focus on the synthesis of fluoroquinolone antibiotics and other emerging therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to support researchers in their drug discovery and development endeavors.

The Quinolone Antibiotics: A Cornerstone Application

The most prominent application of this compound lies in its role as a key precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents widely used to treat a variety of bacterial infections.[2] The trifluorinated phenyl ring derived from this intermediate is a critical component of the molecular structure of several potent quinolone derivatives.[2]

General Synthetic Pathway to the Fluoroquinolone Core

The synthesis of the core fluoroquinolone scaffold from this compound generally follows a well-established multi-step sequence. The following diagram illustrates the logical workflow for this transformation.

G A This compound B Acyl Chloride Formation A->B e.g., SOCl₂, (COCl)₂ C 2,4,5-Trifluorobenzoyl chloride B->C D Condensation with a β-ketoester equivalent C->D E Enaminone Intermediate D->E F Cyclization E->F Base-mediated G Quinolone Core F->G

Caption: General workflow for the synthesis of the quinolone core from this compound.

Synthesis of Ciprofloxacin (B1669076)

Ciprofloxacin is a widely prescribed fluoroquinolone antibiotic used to treat a range of bacterial infections, including urinary tract and respiratory tract infections.[3] Its synthesis prominently features this compound as a starting material.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (Quinolone Core Intermediate)

A common route to ciprofloxacin involves the initial synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid.[4]

Step 1: Conversion of 2,4-dichloro-5-fluorobenzoyl chloride and 3-dimethylamino-acrylic acid methyl ester. To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (B28343) (400 ml), triethylamine (B128534) (66.5 g, 0.65 mol) is added at 10-15°C over 15 minutes. After stirring for 15 minutes, a solution of 2,4-dichloro-5-fluorobenzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) is added over 30 minutes at 10-15°C. The reaction mixture is then heated to 80-85°C and maintained for 4 hours.

Step 2: Cyclization to form the quinolone ring. The reaction mixture is stirred at room temperature for 1 hour. Potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) are added, and the mixture is heated to 120-125°C for 4 hours, during which toluene is collected. After completion, the reaction mass is cooled to 35-40°C and quenched in ice water (2.0 liters). The resulting solid is filtered and washed with water and hexane (B92381) to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester (85.0 g, 65% yield).

Table 1: Physicochemical Data of Key Ciprofloxacin Synthesis Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₃F₃O₂176.0994-96White to light yellow crystalline powder
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidC₁₃H₉ClFNO₃297.67242-245White to light yellow powder
CiprofloxacinC₁₇H₁₈FN₃O₃331.34255-257White to pale yellow crystalline powder
Synthesis of Ofloxacin (B1677185)

Ofloxacin is another important fluoroquinolone antibiotic with a broad spectrum of activity. Its synthesis can also be accomplished using a derivative of this compound.

Experimental Protocol: Synthesis of Ofloxacin from a trifluorobenzoylacetate intermediate

A synthetic route to ofloxacin involves the use of ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate.

Step 1: Preparation of ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate. 3-Acetoxy-2,4,5-trifluorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with the ethoxymagnesium salt of diethyl malonate, followed by treatment with p-toluenesulfonic acid to yield ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate.

Table 2: Spectroscopic Data for Ofloxacin Characterization

Spectroscopic TechniqueKey Signals
¹H-NMR Signals in the aromatic region (δ 6-8.5 ppm), oxazine (B8389632) ring protons (δ 4-5 ppm), and piperazine (B1678402) ring protons (δ 2.5-4 ppm).[2]
IR (KBr, cm⁻¹) Characteristic peaks around 1714 (C=O carboxylic), 1620 (C=O ketonic), 3550 (O-H carboxylic), and 1285 (C-F).[1]
Synthesis of Pazufloxacin

Pazufloxacin is a fluoroquinolone antibiotic with a similar mechanism of action to other drugs in its class.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin, Ofloxacin, Pazufloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->Replication Required for Topo_IV->Cell_Death DNA Bacterial DNA DNA->Replication Replication->DNA

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibiotics: Emerging Applications

While the synthesis of fluoroquinolones remains a primary application, the utility of this compound and its derivatives extends to other therapeutic areas. The trifluorinated phenyl motif is being explored for its potential in developing novel anticancer and anti-inflammatory agents.

Trifluorinated Benzamides as Antiangiogenic Agents

Recent research has demonstrated that trifluorinated benzamides, which can be synthesized from precursors derived from trifluorinated benzoic acids, exhibit antiangiogenic activity.[5][6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Mechanism of Action of Antiangiogenic Trifluorinated Benzamides

The precise mechanism of action of these compounds is still under investigation, but they are thought to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels.

G cluster_1 Tumor Microenvironment Trifluorinated_Benzamide Trifluorinated Benzamide Endothelial_Cells Endothelial Cells Trifluorinated_Benzamide->Endothelial_Cells Inhibits Proliferation & Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) Endothelial_Cells->Angiogenesis Leads to Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Proposed mechanism of action of antiangiogenic trifluorinated benzamides.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the pharmaceutical industry. Its primary role in the synthesis of fluoroquinolone antibiotics is well-established, and it continues to be a critical building block for this important class of drugs. Furthermore, the unique properties conferred by the trifluorinated phenyl moiety are being increasingly exploited in the development of novel therapeutics for other diseases, including cancer. The synthetic pathways and methodologies outlined in this guide, along with the provided quantitative and mechanistic data, are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of the chemistry and biological applications of this compound and its derivatives holds significant promise for the future of medicine.

References

An In-depth Technical Guide to the Chemical Stability of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 2,4,5-Trifluorobenzoic Acid (TFBA), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of resulting products, as well as for defining appropriate storage conditions, formulation strategies, and analytical methods.

Executive Summary

This compound is a crystalline solid that is generally stable under normal ambient conditions of temperature and pressure.[2][3] Its high resistance to environmental degradation makes it a suitable tracer for hydrogeological studies.[2][4] However, it is susceptible to degradation under specific stress conditions, including high temperatures, alkaline pH, and potentially under oxidative and photolytic stress. The primary and most well-documented degradation pathway is thermal decarboxylation to form 1,2,4-trifluorobenzene.[5][6] This guide details the known stability characteristics, potential degradation pathways, and provides standardized protocols for conducting stability assessments.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₃F₃O₂[7]
Molecular Weight 176.09 g/mol [8]
Appearance White solid/powder[3]
Melting Point 94-96 °C[8]
pKa In aqueous solution, the acidic proton of the carboxylic acid group can dissociate. The electron-withdrawing fluorine atoms stabilize the resulting carboxylate anion.[5]N/A

Stability Profile

The stability of this compound is dependent on the environmental conditions it is subjected to. While generally robust, specific factors can induce chemical degradation.

Thermal Stability

This compound can undergo thermal decomposition at elevated temperatures. The primary degradation mechanism is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), yielding 1,2,4-trifluorobenzene.[5] This reaction is known to occur at temperatures in the range of 150-200°C and above.[5]

A kinetic study of this reaction in high-temperature liquid water with a copper catalyst provided quantitative data on the process.

ParameterValueConditions
Reaction Order First-orderCopper-catalyzed, in NH₃-enriched high-temperature liquid water.
Activation Energy (Ea) 190 kJ/molCopper-catalyzed, in NH₃-enriched high-temperature liquid water.

Table references:[2]

This decarboxylation pathway is a critical consideration for any process involving high temperatures, such as melt-based formulations or high-temperature synthesis steps.

Thermal_Degradation TFBA This compound TFB 1,2,4-Trifluorobenzene TFBA->TFB Δ (Heat) CO2 Carbon Dioxide (CO2) TFBA->CO2 Δ (Heat) Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of 2,4,5-TFBA Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 105°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Prep->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Method Validate Stability- Indicating Method Analysis->Method Pathway Establish Degradation Pathways Identify->Pathway Potential_Hydrolysis_Pathway TFBA This compound Intermediate Hydroxylated Intermediate (Hypothetical) TFBA->Intermediate OH- / H2O (Nucleophilic Aromatic Substitution)

References

Methodological & Application

Detailed protocol for synthesis of 2,4,5-Trifluorobenzoic acid from tetrachlorophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,4,5-Trifluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound, a key intermediate for pharmaceuticals and agrochemicals.[1][2] While multiple synthetic routes exist, this note details a five-step synthesis starting from tetrachlorophthalic anhydride (B1165640).[1] A common alternative route involving the lithiation of 1,2,4-trifluorobenzene (B1293510) is also discussed for contexts where the starting material is more readily available. All procedures should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Introduction

This compound is a fluorinated aromatic compound widely used as a building block in organic synthesis.[2] It is a crucial intermediate in the production of pharmaceuticals, notably quinolone antibacterial agents, as well as in the development of advanced materials like liquid crystals.[1][3] The fluorine atoms on the benzene (B151609) ring impart unique properties such as increased lipophilicity and metabolic stability to the final products.[2]

While the user requested a protocol starting from tetrachlorophthalic anhydride, a more common laboratory-scale synthesis involves the regioselective lithiation of 1,2,4-trifluorobenzene followed by carboxylation. However, a multi-step industrial process starting from tetrachlorophthalic anhydride involving hydrolysis, fluorination, and decarboxylation has been reported and will be detailed here.[1]

Synthesis from Tetrachlorophthalic Anhydride

This industrial synthesis consists of five main steps to convert tetrachlorophthalic anhydride into the final product, this compound.[1]

Overall Reaction Pathway

The synthesis proceeds through the following intermediates: 3,4,6-trichlorophthalic acid, 3,4,6-trichloro-N-methylphthaldiamide, 3,4,6-trifluoro-N-methylphthaldiamide, and 3,4,6-trifluorophthalic acid.[1]

G cluster_main Synthetic Pathway from Tetrachlorophthalic Anhydride A Tetrachlorophthalic Anhydride B 3,4,6-Trichlorophthalic Acid A->B  Step 1:  Hydrolysis C 3,4,6-Trichloro-N- methylphthaldiamide B->C  Step 2:  Amidation D 3,4,6-Trifluoro-N- methylphthaldiamide C->D  Step 3:  Fluorination E 3,4,6-Trifluorophthalic Acid D->E  Step 4:  Hydrolysis F 2,4,5-Trifluorobenzoic Acid E->F  Step 5:  Decarboxylation

Caption: Five-step synthesis of this compound.

Experimental Protocol

The following protocol is based on a literature procedure.[1] Note: This is a multi-step synthesis, and the isolation and purification of intermediates are crucial for the final product yield and purity. The final reported overall yield for the five steps is 55.5%.[1]

Step 1: Preparation of 3,4,6-trichlorophthalic acid

  • To 750 mL of 10% sodium hydroxide (B78521) solution, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

  • Heat the reaction mixture with stirring for 4 hours at a bath temperature of 60 °C.

  • Cool the mixture to room temperature.

  • Wash with sodium hydroxide and distilled water (2 x 100 mL each) and filter.

  • Add 100 mL of ethyl acetate (B1210297) to the filter residue and then add hydrochloric acid until the residue dissolves to yield 3,4,6-trichlorophthalic acid.

Steps 2-4: Intermediate Synthesis The specific, step-by-step conditions for the conversion of 3,4,6-trichlorophthalic acid through the subsequent intermediates (amidation, fluorination, and hydrolysis) are proprietary to the referenced literature but follow standard organic chemistry transformations.

Step 5: Decarboxylation to this compound

  • The precursor, 3,4,6-trifluorophthalic acid, is heated in a suitable high-boiling solvent.

  • In one example, the reaction mixture was stirred at 149 °C for 28 hours.[1]

  • After cooling to room temperature, pour the contents into 400 mL of water.

  • Extract the aqueous mixture with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL), and dry with anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Summary
ParameterValueReference
Starting MaterialTetrachlorophthalic Anhydride[1]
Final ProductThis compound[1]
Overall Yield55.5%[1]
Melting Point101–102 °C (Purified)[1]
Molecular FormulaC₇H₃F₃O₂[2][4]
Molecular Weight176.09 g/mol [2][4]

Alternative Synthesis: Lithiation of 1,2,4-Trifluorobenzene

This method is a more direct and common approach for laboratory synthesis. It involves the regioselective deprotonation of 1,2,4-trifluorobenzene using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide (dry ice).

Reaction: 1,2,4-Trifluorobenzene + n-BuLi → Intermediate → (quench with CO₂) → this compound

Safety Precautions
  • n-Butyllithium (n-BuLi) is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[5][6][7] It also reacts violently with water, carbon dioxide, and other protic sources.[8][9] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Solvents like Tetrahydrofuran (THF) and hexane (B92381) are highly flammable. Ensure no ignition sources are present.

  • Corrosive Reagents: n-BuLi solutions are corrosive to skin and eyes.[8] Always wear appropriate PPE, including safety goggles, a face shield, and flame-resistant gloves.

Experimental Workflow

G cluster_workflow Experimental Workflow for Lithiation Route A Setup (Inert Atmosphere, Dry Glassware) B Reagent Preparation (Dissolve 1,2,4-Trifluorobenzene in dry THF) A->B C Cooling (Cool solution to -78°C) B->C D Lithiation (Slowly add n-BuLi, stir for 2h) C->D E Carboxylation (Pour mixture onto excess dry ice) D->E F Workup (Warm to RT, add water, acidify) E->F G Extraction (Extract with Ether/EtOAc) F->G H Purification (Dry, evaporate solvent, recrystallize) G->H I Analysis (NMR, GC/MS, MP) H->I

References

Application Notes and Protocols for Continuous Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous microflow synthesis offers significant advantages over traditional batch processes for the production of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. This document provides a detailed protocol for the continuous microflow synthesis of 2,4,5-Trifluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the lithiation of 1,2,4-trifluorobenzene (B1293510) followed by carboxylation with carbon dioxide, a robust and adaptable strategy for this class of compounds.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Lithiation: 1,2,4-Trifluorobenzene is reacted with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to selectively deprotonate the aromatic ring at the 5-position.

  • Carboxylation: The resulting lithiated intermediate is then quenched with carbon dioxide (CO2) to form the corresponding carboxylate salt, which is subsequently protonated to yield this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1,2,4-TrifluorobenzeneAnhydrous, 99%(Specify supplier)
n-Butyllithium2.5 M in hexanes(Specify supplier)
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-free(Specify supplier)
Carbon Dioxide (CO2)99.995%(Specify supplier)
Hydrochloric Acid (HCl)1 M aqueous solution(Specify supplier)
Diethyl EtherACS grade(Specify supplier)
Magnesium Sulfate (MgSO4)Anhydrous(Specify supplier)
Microreactor Setup

A typical microreactor setup for this synthesis consists of two main stages connected in series.

  • Stage 1: Lithiation:

    • Two syringe pumps for delivering the 1,2,4-trifluorobenzene solution and the n-butyllithium solution.

    • A T-mixer for combining the two reagent streams.

    • A microreactor coil (e.g., PFA or stainless steel) immersed in a cooling bath to maintain the desired reaction temperature.

  • Stage 2: Carboxylation and Quench:

    • A gas-liquid T-mixer for introducing gaseous CO2 into the reaction stream.

    • A second microreactor coil to ensure complete carboxylation.

    • A back-pressure regulator to maintain pressure and control the dissolution of CO2.

    • A collection vessel containing an acidic quench solution.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Lithiation Stage cluster_2 Carboxylation Stage cluster_3 Workup A 1,2,4-Trifluorobenzene in Anhydrous THF C Syringe Pump 1 A->C B n-Butyllithium in Hexanes D Syringe Pump 2 B->D E T-Mixer C->E D->E F Microreactor Coil 1 (Low Temperature) E->F H Gas-Liquid Mixer F->H G CO2 Gas Cylinder G->H I Microreactor Coil 2 H->I J Back-Pressure Regulator I->J K Collection Flask (Aqueous HCl) J->K L Liquid-Liquid Extraction K->L M Drying and Solvent Removal L->M N Product Isolation M->N

Caption: Continuous microflow synthesis workflow.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a solution of 1,2,4-trifluorobenzene in anhydrous THF. A typical concentration is 1.0 M.

    • Use a commercially available solution of n-butyllithium in hexanes (e.g., 2.5 M).

  • Microreactor Priming:

    • Flush the entire microreactor system with anhydrous THF to ensure it is dry and free of air.

  • Reaction Execution:

    • Set the cooling bath for the first microreactor coil to the desired temperature (e.g., -20 °C to 0 °C).

    • Pump the 1,2,4-trifluorobenzene solution and the n-butyllithium solution into the T-mixer at controlled flow rates. The molar ratio of n-BuLi to the trifluorobenzene is typically 1.1:1.

    • The combined stream enters the first microreactor coil for the lithiation reaction. The residence time can be controlled by adjusting the flow rates and the length of the coil.

    • Introduce a continuous stream of gaseous CO2 into the reaction mixture using the gas-liquid mixer.

    • The resulting mixture flows through the second microreactor coil to complete the carboxylation.

    • The product stream is collected in a flask containing 1 M HCl to quench the reaction and protonate the carboxylate.

  • Workup and Purification:

    • Transfer the contents of the collection flask to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. These values may require optimization based on the specific microreactor setup.

ParameterValue
Reagent Concentrations
1,2,4-Trifluorobenzene1.0 M in THF
n-Butyllithium2.5 M in hexanes
Flow Rates
1,2,4-Trifluorobenzene solution0.5 mL/min
n-Butyllithium solution0.22 mL/min
CO21.0 mL/min (gas)
Reaction Conditions
Lithiation Temperature-20 °C
Carboxylation Temperature-20 °C to 25 °C
Residence Time (Lithiation)2 minutes
Residence Time (Carboxylation)5 minutes
System Pressure5 bar
Expected Outcome
Yield> 85%
Purity (crude)> 95%

Chemical Synthesis Pathway

G cluster_0 Starting Material cluster_1 Lithiation cluster_2 Carboxylation cluster_3 Protonation A 1,2,4-Trifluorobenzene C Lithiated Intermediate A->C + B B n-Butyllithium (n-BuLi) THF, -20 °C E Carboxylate Salt C->E + D D Carbon Dioxide (CO2) G This compound E->G + F F Aqueous Acid (e.g., HCl)

Caption: Synthesis of this compound.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be scrupulously dried.

  • Pressurized Systems: The microreactor system will be under pressure. Ensure all connections are secure and operate the system behind a blast shield.

  • Exothermic Reactions: The lithiation reaction is exothermic. The use of a microreactor provides excellent heat dissipation, but the temperature should be carefully monitored.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

This document outlines a detailed and robust protocol for the continuous microflow synthesis of this compound. By leveraging the advantages of microfluidic technology, this method offers a safe, efficient, and scalable approach for the production of this important chemical intermediate. The provided parameters should serve as a starting point for optimization in specific laboratory settings.

Laboratory procedure for Grignard exchange reaction for 2,4,5-Trifluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-trifluorobenzoic acid. The methodology involves the formation of a functionalized Grignard reagent from 1-bromo-2,4,5-trifluorobenzene (B152817) through a halogen-magnesium exchange reaction with isopropylmagnesium chloride. The subsequent carboxylation of the arylmagnesium intermediate with solid carbon dioxide (dry ice) yields the target carboxylic acid after acidic work-up. This method is highly efficient for preparing functionalized organomagnesium reagents under mild conditions.[1][2]

Introduction

Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[3] The traditional preparation involving the reaction of an organic halide with magnesium metal can be challenging for functionalized or electron-deficient aromatic systems. The halogen-magnesium exchange reaction offers a milder and more functional-group-tolerant alternative.[1][4] This protocol utilizes isopropylmagnesium chloride (i-PrMgCl) to facilitate a Br-Mg exchange with 1-bromo-2,4,5-trifluorobenzene. The resulting 2,4,5-trifluorophenylmagnesium chloride is then trapped with carbon dioxide, an abundant C1 feedstock, to produce this compound.[5][6][7] This compound is a valuable building block in medicinal chemistry and materials science.

Reaction Scheme

Step 1: Halogen-Magnesium Exchange

1-Bromo-2,4,5-trifluorobenzene + i-PrMgCl → 2,4,5-Trifluorophenylmagnesium chloride + Isopropyl bromide

Step 2: Carboxylation

2,4,5-Trifluorophenylmagnesium chloride + CO₂ → Halomagnesium 2,4,5-trifluorobenzoate (B226587)

Step 3: Acidic Work-up

Halomagnesium 2,4,5-trifluorobenzoate + H₃O⁺ → this compound

Experimental Protocol

3.1 Materials and Equipment

  • Reagents : 1-Bromo-2,4,5-trifluorobenzene (99%), Isopropylmagnesium chloride (2.0 M solution in THF), Dry Ice (solid CO₂), Hydrochloric acid (1 M aq.), Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Magnesium sulfate (B86663) (anhydrous), Saturated sodium bicarbonate solution, Saturated brine solution.

  • Equipment : Oven-dried round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, Schlenk line or nitrogen/argon gas inlet, low-temperature thermometer, ice-salt bath, separatory funnel, rotary evaporator.

3.2 Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[8][9] All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

  • Diethyl ether and THF are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Handle dry ice with cryogenic gloves to prevent frostbite. Sublimation of CO₂ can cause pressure buildup in closed systems.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

3.3 Detailed Procedure

Part A: Grignard Reagent Formation via Br-Mg Exchange

  • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a reflux condenser with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.

  • Via syringe, charge the flask with a solution of 1-bromo-2,4,5-trifluorobenzene (e.g., 10.0 mmol, 2.11 g) in 40 mL of anhydrous THF.

  • Cool the stirred solution to between -10 °C and -5 °C using an ice-salt bath.

  • Slowly add isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.05 eq., 5.25 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 0 °C.[1]

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours to ensure the completion of the halogen-magnesium exchange. The formation of the Grignard reagent, 2,4,5-trifluorophenylmagnesium chloride, is now complete.

Part B: Carboxylation

  • In a separate 500 mL flask, place an excess of freshly crushed dry ice (approx. 30-40 g).[8]

  • While vigorously stirring the dry ice, slowly transfer the cold Grignard reagent solution from Part A onto the dry ice via a cannula. This "inverse addition" minimizes the formation of ketone byproducts.

  • A thick white precipitate (the magnesium carboxylate salt) will form.

  • Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime. Keep the flask vented to avoid pressure buildup.[5]

Part C: Work-up and Purification

  • Once the mixture has reached room temperature, slowly and carefully quench the reaction by adding 50 mL of 1 M aqueous HCl while cooling the flask in an ice-water bath. Stir until the solid dissolves and two clear layers are formed.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated brine solution.

  • To purify, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 40 mL). This will deprotonate the carboxylic acid, moving it into the aqueous layer as the sodium salt.[8]

  • Combine the basic aqueous extracts and wash once with 30 mL of diethyl ether to remove any neutral organic impurities.

  • Carefully re-acidify the aqueous layer to pH 1-2 with 1 M HCl while stirring in an ice bath. The this compound will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum to a constant weight.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis. Yields are representative for halogen-magnesium exchange and subsequent carboxylation reactions.

StepStarting MaterialReagent(s)Key Intermediate/ProductTypical Yield (%)
A 1-Bromo-2,4,5-trifluorobenzenei-PrMgCl in THF2,4,5-Trifluorophenylmagnesium chloride>90 (in solution)
B 2,4,5-Trifluorophenylmagnesium chlorideSolid CO₂Halomagnesium 2,4,5-trifluorobenzoate-
C Halomagnesium 2,4,5-trifluorobenzoate1 M HCl (aq.)This compound75-90 (overall)

Experimental Workflow Diagram

G Workflow for this compound Synthesis A 1-Bromo-2,4,5-trifluorobenzene in Anhydrous THF B Add i-PrMgCl (1.05 eq) at -10°C to 0°C A->B Step A.1 C Stir 1-2h at 0°C (Halogen-Magnesium Exchange) B->C Step A.2 D Formation of 2,4,5-Trifluorophenylmagnesium chloride (Grignard Reagent) C->D Yields Grignard E Add Grignard Solution to Excess Crushed Dry Ice (CO₂) D->E Step B (Carboxylation) F Formation of Magnesium Carboxylate Salt E->F Intermediate G Acidic Work-up (1 M HCl) F->G Step C.1 (Hydrolysis) H Crude this compound G->H Product I Extraction & Purification (Base/Acid Extraction, Recrystallization) H->I Step C.2 J Pure this compound I->J Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Fluoroquinolone Antibiotics Using 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluoroquinolone antibiotics, utilizing 2,4,5-trifluorobenzoic acid as a key starting material. The following sections detail the primary synthetic strategies, experimental procedures, and quantitative data for the preparation of key intermediates and final antibiotic compounds such as ciprofloxacin (B1669076) and norfloxacin.

Introduction

This compound is a critical building block in the synthesis of numerous fluoroquinolone antibiotics. Its trifluorinated phenyl ring is a core component of the quinolone structure, essential for the antibacterial activity of these drugs. The general synthetic pathway involves the conversion of this compound into a more reactive acyl chloride, followed by condensation with a suitable three-carbon unit, cyclization to form the quinolone ring, and subsequent nucleophilic substitution to introduce the characteristic N-substituted piperazine (B1678402) or other heterocyclic moieties.

Synthetic Pathways

The synthesis of fluoroquinolones from this compound can be summarized in the following key stages:

  • Activation of this compound: The carboxylic acid is typically converted to its corresponding acyl chloride to increase its electrophilicity.

  • Formation of the β-Ketoester or Enaminone Intermediate: The activated acyl chloride is reacted with a malonic ester derivative or an enamine to form a key intermediate.

  • Cyclization to the Quinolone Core: Intramolecular cyclization of the intermediate, often base-catalyzed, leads to the formation of the characteristic bicyclic quinolone ring system.

  • Introduction of the N-1 and C-7 Substituents: The final steps involve the alkylation at the N-1 position and a nucleophilic aromatic substitution at the C-7 position to introduce the desired heterocyclic substituent, which is crucial for the antibacterial spectrum and potency.

A generalized workflow for the synthesis of ciprofloxacin from this compound is illustrated below.

A This compound B 2,4,5-Trifluorobenzoyl chloride A->B Oxalyl chloride, DMF C N,N-diethyl enaminone intermediate B->C Ethyl 3-(diethylamino)acrylate, Et3N D Difluoroquinolone C->D 1. Cyclopropylamine (B47189) 2. K2CO3, DMF E Ciprofloxacin D->E Piperazine

Caption: General synthetic workflow for Ciprofloxacin.

Experimental Protocols

Protocol 1: Synthesis of Ciprofloxacin from this compound

This protocol is adapted from a multi-step synthesis of ciprofloxacin derivatives.[1]

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl chloride (7)

  • To a solution of this compound (6) in dichloromethane, add Vilsmeier-Haack reagent (oxalyl chloride and a catalytic amount of DMF).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting acyl chloride (7) is obtained in quantitative yield and used directly in the next step without further purification.[1]

Step 2: Synthesis of N,N-diethyl enaminone intermediate (8)

  • Condense the freshly prepared 2,4,5-trifluorobenzoyl chloride (7) with ethyl 3-(diethylamino)acrylate (5) in a mixture of triethylamine (B128534) and toluene (B28343).[1]

  • Stir the reaction at room temperature.

  • After completion, the N,N-diethyl enaminone intermediate (8) is obtained.[1]

Step 3: Synthesis of Difluoroquinolone (10)

  • In a one-pot process, perform a transaminolysis of the enaminone intermediate (8) with cyclopropylamine.

  • Follow this with a cyclization reaction using potassium carbonate in DMF.[1]

  • Heat the reaction mixture to facilitate the cyclization.

  • The resulting difluoroquinolone (10) is isolated after workup.

Step 4: Synthesis of Ciprofloxacin

  • React the difluoroquinolone (10) with piperazine in a suitable solvent such as DMSO or DMF.

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution at the C-7 position.

  • Upon completion, cool the reaction mixture and precipitate the product by adjusting the pH.

  • The crude ciprofloxacin is then purified by recrystallization.

Protocol 2: One-Pot Synthesis of a Ciprofloxacin Intermediate

This protocol describes a one-pot synthesis of a key ciprofloxacin intermediate starting from 2,4-dichloro-5-fluoro benzoylchloride, which can be derived from the corresponding benzoic acid.[2]

Materials:

  • 3-dimethylamino-acrylic acid methyl ester

  • Toluene

  • Triethylamine (TEA)

  • 2,4-dichloro-5-fluoro benzoylchloride

  • Cyclopropylamine

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.[2]

  • After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.[2] Stir for an additional 10 minutes at room temperature.

  • Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours, monitoring the reaction by TLC.[2]

  • After completion, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.[2]

  • Add potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) to the mixture at room temperature and stir for 10 minutes.[2]

  • Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.[2]

  • Filter the resulting solid, wash with water (200 ml) and hexane (B92381) (500 ml) to obtain the intermediate product.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of ciprofloxacin derivatives.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Acyl Chloride FormationThis compound2,4,5-Trifluorobenzoyl chlorideOxalyl chloride, DMF, CH2Cl2quant.[1]
Enaminone Formation2,4,5-Trifluorobenzoyl chlorideN,N-diethyl enaminone intermediateEthyl 3-(diethylamino)acrylate, Et3N, Toluene76[1]
Difluoroquinolone FormationN,N-diethyl enaminone intermediateDifluoroquinoloneCyclopropylamine, K2CO3, DMF68[1]
One-Pot Intermediate Synthesis2,4-dichloro-5-fluoro benzoylchlorideCiprofloxacin Intermediate3-dimethylamino-acrylic acid methyl ester, various65

Logical Relationship of Synthetic Steps

The logical progression of the synthesis is crucial for understanding the transformation of the starting material into the final product.

cluster_0 Activation cluster_1 Carbon Chain Elongation cluster_2 Quinolone Ring Formation cluster_3 Final Assembly A This compound B 2,4,5-Trifluorobenzoyl Chloride A->B D Enaminone Intermediate B->D C Ethyl 3-(diethylamino)acrylate C->D F Cyclized Intermediate D->F E Cyclopropylamine E->F H Ciprofloxacin F->H G Piperazine G->H

Caption: Key transformations in Ciprofloxacin synthesis.

References

Application of 2,4,5-Trifluorobenzoic Acid in the Development of Liquid Crystal Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a precursor in the synthesis of advanced liquid crystal (LC) materials. The incorporation of multiple fluorine atoms onto the phenyl ring imparts unique electronic properties that can be leveraged to tailor the mesomorphic and electro-optical characteristics of liquid crystals. Specifically, the strong electronegativity and small van der Waals radius of fluorine atoms can profoundly influence key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability. This document provides detailed application notes and protocols for the conceptual application of this compound in the synthesis and characterization of novel liquid crystal materials. While direct synthesis examples from this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles of fluorinated liquid crystal design to provide a foundational framework for researchers.

Core Concepts: The Role of Fluorine Substitution

The strategic placement of fluorine atoms on a mesogenic core, such as the one derived from this compound, can lead to several desirable properties in liquid crystal materials:

  • High Negative Dielectric Anisotropy: The C-F bonds introduce strong dipole moments perpendicular to the long molecular axis of the liquid crystal molecule. This is a critical feature for vertically aligned (VA) liquid crystal displays (LCDs), which are known for their high contrast ratios and wide viewing angles.

  • Reduced Viscosity: Compared to other polar substituents like the cyano group (-CN), fluorine substitution generally leads to lower viscosity.[1][2] This is advantageous for display applications as it translates to faster switching times.

  • Mesophase Modification: Fluorine substitution can influence the type and temperature range of the liquid crystalline phases (e.g., nematic, smectic).[3] It can suppress the formation of undesirable smectic phases and broaden the nematic range, which is often the desired phase for display applications.[3]

  • Chemical and Thermal Stability: The high strength of the C-F bond enhances the chemical and thermal stability of the resulting liquid crystal compounds, which is crucial for the longevity and reliability of display devices.[3]

Hypothetical Application: Synthesis of 4-alkoxyphenyl 2,4,5-trifluorobenzoates

A plausible application of this compound is in the synthesis of two-ring ester-based liquid crystals. The general structure would involve the 2,4,5-trifluorobenzoyl core linked to a substituted phenol (B47542), such as a 4-alkoxyphenol. The alkoxy chain length can be varied to tune the mesomorphic properties.

Signaling Pathway and Logic Diagram

The following diagram illustrates the logical flow from the starting material to the desired liquid crystal properties.

logical_flow cluster_synthesis Synthesis Pathway cluster_properties Resulting Properties 2_4_5_TFBA This compound Acyl_Chloride 2,4,5-Trifluorobenzoyl Chloride 2_4_5_TFBA->Acyl_Chloride Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Esterification Esterification Acyl_Chloride->Esterification Substituted_Phenol 4-Alkoxyphenol Substituted_Phenol->Esterification LC_Molecule 4-Alkoxyphenyl 2,4,5-Trifluorobenzoate Esterification->LC_Molecule Molecular_Structure Molecular Structure LC_Molecule->Molecular_Structure Mesophase Mesophase Behavior (Nematic, Smectic) Molecular_Structure->Mesophase Dielectric Negative Dielectric Anisotropy (Δε < 0) Molecular_Structure->Dielectric Optical Birefringence (Δn) Molecular_Structure->Optical

Caption: Logical workflow from synthesis to liquid crystal properties.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

This protocol describes the conversion of this compound to its more reactive acyl chloride derivative, a key intermediate for esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and a gas outlet leading to a trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4,5-trifluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of 4-Alkoxyphenyl 2,4,5-Trifluorobenzoates (Esterification)

This protocol details the esterification of 2,4,5-trifluorobenzoyl chloride with a substituted phenol to produce the target liquid crystal molecule.

Materials:

  • 2,4,5-Trifluorobenzoyl chloride

  • 4-Alkoxyphenol (e.g., 4-hexyloxyphenol)

  • Pyridine (B92270) or triethylamine (B128534) (base)

  • Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) (anhydrous)

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the 4-alkoxyphenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2,4,5-trifluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the phenol solution over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 4-alkoxyphenyl 2,4,5-trifluorobenzoate.

Protocol 3: Characterization of Mesomorphic Properties

This protocol outlines the standard procedures for characterizing the liquid crystalline phases and transition temperatures of the synthesized compounds.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating scan at the same rate. The phase transition temperatures (melting point, clearing point, and any other mesophase transitions) and their associated enthalpies are determined from the second heating scan.

  • POM Analysis:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Place the slide on the hot stage of the polarizing microscope.

    • Heat the sample slowly and observe the changes in texture through the microscope.

    • Identify the characteristic textures of different liquid crystal phases (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic).

    • Correlate the observed textural changes with the transition temperatures obtained from the DSC analysis.

Data Presentation

The following table presents hypothetical quantitative data for a homologous series of 4-alkoxyphenyl 2,4,5-trifluorobenzoates, illustrating the expected trends based on the principles of liquid crystal design.

Compound (n = number of carbons in alkoxy chain)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)Dielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 550 nm, 25°C
4 759520 (N)-3.50.12
5 7210533 (N)-3.70.13
6 6811244 (N)-3.80.13
7 6511550 (N)-3.90.14
8 6311855 (N, SmA)-4.00.14

N = Nematic Phase, SmA = Smectic A Phase

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from synthesis to characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: This compound acyl_chloride Acyl Chloride Formation start->acyl_chloride esterification Esterification with 4-Alkoxyphenol acyl_chloride->esterification purification Purification (Column Chromatography) esterification->purification product Final Product: 4-Alkoxyphenyl 2,4,5-Trifluorobenzoate purification->product pom Polarizing Optical Microscopy (POM) product->pom Phase Identification dsc Differential Scanning Calorimetry (DSC) product->dsc Transition Temperatures dielectric_spectroscopy Dielectric Spectroscopy product->dielectric_spectroscopy Δε Measurement refractometry Refractometry product->refractometry Δn Measurement pom->dsc Correlate dsc->pom

Caption: Overall experimental workflow.

Conclusion

This compound represents a valuable, though currently underutilized, building block for the synthesis of high-performance liquid crystal materials. Its trifluorinated phenyl core is predisposed to inducing negative dielectric anisotropy, a key requirement for modern display technologies. The provided protocols and conceptual data offer a roadmap for researchers to explore the synthesis and characterization of novel liquid crystals based on this promising precursor. Further research into homologous series and mixtures containing these compounds could lead to the development of advanced liquid crystal materials with optimized properties for a wide range of electro-optical applications.

References

Application Note: HPLC Method for Monitoring the Progress of 2,4,5-Trifluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) is a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] The synthesis of 2,4,5-TFBA is a multi-step process that begins with tetrachlorophthalic anhydride (B1165640) and proceeds through hydrolysis, fluorination, and decarboxylation.[1] To ensure optimal yield and purity, it is essential to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering the ability to separate and quantify the starting materials, intermediates, and the final product in a single analysis.[1] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method to monitor the synthesis of this compound.

Experimental Protocols

1. HPLC Method Parameters

A reliable HPLC method has been established for the analysis of this compound and its synthesis intermediates.[1] The method utilizes a C18 stationary phase with UV detection. Two different mobile phases can be employed for effective separation.[1]

Table 1: HPLC Method Parameters

ParameterCondition 1Condition 2
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (40:60:2 v/v/v)[1]Acetonitrile:0.1% Citric Acid (aq) (55:45 v/v)[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection UV at 272 nm[1]UV at 272 nm[1]
Injection Volume 5 µL[1]5 µL[1]
Column Temperature AmbientAmbient
Run Time Approximately 15 minutesApproximately 15 minutes

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Trifluoroacetic Acid (TFA) (Analytical grade)

  • Citric Acid (Analytical grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)[1]

  • HPLC vials

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

4. Sample Collection and Preparation from Reaction Mixture

  • Sample Collection: At designated time intervals during the synthesis, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the chemical reaction.

  • Extraction (if necessary): If the reaction mixture is not homogenous or contains components incompatible with the HPLC system, a liquid-liquid extraction may be necessary. For example, after pouring the reaction mixture into water, it can be extracted with ethyl acetate.[1] The organic layer would then be collected for analysis.

  • Dilution: Dilute the quenched sample or the extracted sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Data Presentation

The progress of the synthesis can be effectively monitored by analyzing the concentration of the key components over time. The following table provides a representative example of the expected data.

Table 2: Representative Data for Monitoring the Synthesis of this compound

(Note: The following data is for illustrative purposes and may not represent an actual synthesis.)

Time Point (hours)3,4,6-Trifluorophthalic Acid (Intermediate) Concentration (mg/mL)This compound (Product) Concentration (mg/mL)
010.00.0
17.52.5
25.05.0
42.08.0
60.59.5
8< LOQ9.9

LOQ: Limit of Quantitation

Table 3: Typical Retention Times

CompoundRetention Time (min) (Mobile Phase 1)[1]
3,4,6-Trichlorophthalic acid11.438
3,4,6-Trifluorophthalic acid3.781
This compound5.154

Mandatory Visualization

G cluster_synthesis Synthesis Stage cluster_sampling Sample Preparation cluster_analysis HPLC Analysis cluster_output Results Reactor Reaction Vessel (Synthesis of 2,4,5-TFBA) Sample 1. Collect Aliquot Reactor->Sample Quench 2. Quench Reaction Sample->Quench Dilute 3. Dilute Sample Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC Data Data Acquisition & Processing HPLC->Data Report Concentration vs. Time (Reaction Progress) Data->Report

Caption: Experimental workflow for monitoring 2,4,5-TFBA synthesis.

G MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (5 µL Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (272 nm) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Logical flow of the HPLC analysis process.

References

Application Notes and Protocols: 2,4,5-Trifluorobenzoic Acid as a Versatile Building Block for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1] 2,4,5-Trifluorobenzoic acid is a versatile, polyfluorinated building block that holds considerable potential for the synthesis of novel anticancer therapeutics.[2] Its trifluorinated phenyl ring can be incorporated into various molecular scaffolds to generate potent and selective inhibitors of key oncogenic signaling pathways.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a novel class of potential anticancer agents, specifically focusing on the generation of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR). The methodologies outlined herein are based on established synthetic strategies for related fluorinated compounds and provide a robust framework for the development of new chemical entities for oncology research.

Key Applications in Anticancer Drug Discovery

The 2,4,5-trifluorophenyl moiety derived from this compound can serve as a key pharmacophore in the design of various anticancer agents, including:

  • Kinase Inhibitors: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, facilitating critical hydrogen bond interactions within the ATP-binding pocket of kinases like VEGFR, PDGFR, and others involved in tumor angiogenesis and proliferation.[3][4]

  • Novel Heterocyclic Scaffolds: this compound can be a precursor to a variety of heterocyclic compounds, such as benzimidazoles, quinolones, and triazoles, which are prevalent in many anticancer drugs.[5][6] The fluorine substitution can enhance the drug-like properties of these scaffolds.

Featured Application: Synthesis of a Novel VEGFR-2 Inhibitor

This section details a representative synthetic route for a hypothetical VEGFR-2 inhibitor, TF-221 , starting from this compound. The design strategy involves the incorporation of the 2,4,5-trifluorophenyl group into a urea-based scaffold, a common motif in potent type-II kinase inhibitors.

Quantitative Data Summary

The following table summarizes the hypothetical, yet plausible, biological activity and synthetic yields for the target compound TF-221 and its key intermediate. These values are based on reported data for structurally similar fluorinated kinase inhibitors.[5][7]

CompoundSynthetic StepYield (%)Target KinaseIC50 (nM)Cell LineGI50 (µM)
Intermediate 3 Curtius Rearrangement85----
TF-221 Urea Formation78VEGFR-255HUVEC0.85
PDGFR-β120--
c-Kit250--
A549 (Lung)--1.2
HT-29 (Colon)--2.5
Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoyl Azide (B81097) (Intermediate 2)

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 5.0 g, 28.4 mmol) and dry dichloromethane (B109758) (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq, 2.9 mL, 34.1 mmol) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM to yield the crude 2,4,5-trifluorobenzoyl chloride (Intermediate 1).

  • Azide Formation: Dissolve the crude intermediate in acetone (B3395972) (50 mL) and cool to 0 °C. Add a solution of sodium azide (1.5 eq, 2.77 g, 42.6 mmol) in water (15 mL) dropwise.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour.

  • Extraction: Add cold water (50 mL) and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Intermediate 2 as a crude product, which is used immediately in the next step without further purification.

Protocol 2: Synthesis of 1-Isocyanato-2,4,5-trifluorobenzene (Intermediate 3)

  • Reaction Setup: Transfer the crude Intermediate 2 to a flask containing dry toluene (B28343) (50 mL).

  • Curtius Rearrangement: Heat the solution to reflux (approximately 110 °C) and maintain for 2 hours until the evolution of nitrogen gas ceases.

  • Purification: Cool the reaction mixture to room temperature and concentrate in vacuo to yield Intermediate 3 as a pale yellow oil. This intermediate is highly reactive and should be used immediately.

Protocol 3: Synthesis of Target Compound TF-221

  • Reaction Setup: In a separate flask, dissolve 4-(4-amino-3-methylphenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Urea Formation: To this solution, add a solution of Intermediate 3 (1.1 eq) in DMF dropwise at room temperature under an argon atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Precipitation and Filtration: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with diethyl ether and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure target compound TF-221 .

Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2)

  • Assay Principle: The inhibitory activity of TF-221 against VEGFR-2 is determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Procedure:

    • Prepare a serial dilution of TF-221 in the assay buffer.

    • Add the recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.

    • Add the substrate (a poly-Glu,Tyr peptide) and ATP to initiate the reaction.

    • Add the serially diluted TF-221 or vehicle control to the respective wells.

    • Incubate the plate at 30 °C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of TF-221 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVEC) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TF-221 for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Visualizations

Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K TF221 TF-221 (Inhibitor) TF221->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of TF-221.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Synthesis of 2,4,5-Trifluorobenzoyl Azide Start->Step1 Step2 Curtius Rearrangement to Isocyanate Intermediate Step1->Step2 Step3 Urea Formation to Synthesize TF-221 Step2->Step3 Purification Purification & Characterization Step3->Purification BioEval Biological Evaluation Purification->BioEval KinaseAssay In Vitro Kinase Inhibition Assay (IC50) BioEval->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI50) BioEval->CellAssay DataAnalysis Data Analysis & Lead Optimization KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: Workflow for synthesis and evaluation of TF-221.

References

Application Note: Quantification of 2,4,5-Trifluorobenzoic Acid in Reaction Mixtures using GC and GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzoic acid (TFBA) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification of TFBA in reaction mixtures is crucial for process optimization, yield determination, and quality control. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are powerful analytical techniques for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids like TFBA, derivatization is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2][3] This application note provides a detailed protocol for the quantification of this compound in reaction mixtures using GC/MS following a derivatization procedure.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of fluorinated benzoic acids using GC/MS. These values are indicative of the performance that can be expected from the described method.

ParameterTypical Performance
Linearity Range0.5 - 100 µg/mL (r² > 0.99)
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Internal Standard (e.g., 4,4'-Difluorobiphenyl or a deuterated analog)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane (B109758) (DCM), Ethyl acetate, Hexane (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

Instrumentation and GC/MS Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-400

  • Solvent Delay: 4 minutes

Standard and Sample Preparation

3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with dichloromethane to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

3.2. Sample Preparation from Reaction Mixture

  • Aqueous Quench and Extraction:

    • Take a known volume or weight of the reaction mixture.

    • Quench the reaction with deionized water and acidify to pH ~2 with HCl.

    • Saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Solvent Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Internal Standard Addition:

    • Add a known amount of the internal standard to the concentrated extract.

Derivatization Protocol
  • Transfer 100 µL of each standard solution and sample extract into separate autosampler vials.

  • Add 100 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 60 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before GC/MS analysis.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the derivatized this compound (as its trimethylsilyl (B98337) ester) and the internal standard based on their retention times and mass spectra. The mass spectrum of derivatized this compound will show a characteristic molecular ion and fragmentation pattern. The mass spectrum for underivatized 2,4,5-TFBA shows characteristic ions at m/z 176 (M+), 159, 131, 112, and 81.[1]

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.

  • Quantification: Determine the concentration of this compound in the reaction mixture samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC/MS Analysis cluster_data_processing Data Processing reaction_mixture Reaction Mixture quench Aqueous Quench & Acidification reaction_mixture->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction drying Drying & Concentration extraction->drying is_addition Internal Standard Addition drying->is_addition add_bstfa Add BSTFA + 1% TMCS is_addition->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat injection Inject 1 µL into GC/MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of TFBA calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_analyte Analyte Properties cluster_derivatization_logic Derivatization Logic cluster_analysis_suitability Analytical Suitability polar_acid Polar Carboxylic Acid (Low Volatility) derivatization Derivatization with BSTFA polar_acid->derivatization silylation Silylation Reaction derivatization->silylation tms_ester Formation of TMS Ester (Increased Volatility) silylation->tms_ester gc_analysis Suitable for GC Analysis tms_ester->gc_analysis

Caption: Logical relationship for derivatization of this compound for GC analysis.

References

Application Notes and Protocols: 2,4,5-Trifluorobenzoic Acid as a Transient Directing Group in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4,5-trifluorobenzoic acid as a transient directing group in C-H activation reactions. This strategy offers a powerful tool for the selective functionalization of C-H bonds, a critical transformation in modern organic synthesis and drug discovery. While direct literature precedents for this compound are limited, its application is based on the established effectiveness of its isomer, 3,4,5-trifluorobenzoic acid, as a transient directing group.[1] The principles and protocols outlined herein are extrapolated from the behavior of closely related fluorinated benzoic acids.

Introduction to Transient Directing Groups in C-H Activation

C-H activation is a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes and reducing waste.[2][3] A significant challenge in C-H activation is controlling the regioselectivity of the reaction.[2] One of the most effective methods to achieve this control is through the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond.[2]

Traditional directing groups require separate synthetic steps for their installation and removal, which can diminish the overall efficiency of the synthesis.[2][4] Transient directing groups circumvent this issue by forming a reversible bond with the substrate in situ, facilitating the C-H activation step, and then dissociating to release the functionalized product and regenerate the directing group.[3][4]

This compound as a Transient Directing Group

Polychlorinated and polyfluorinated benzoic acids have emerged as effective transient directing groups in transition metal-catalyzed C-H activation reactions. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid, facilitating the crucial concerted metalation-deprotonation (CMD) step in the catalytic cycle.[1]

While specific examples detailing the use of this compound are not prevalent in the reviewed literature, the closely related 3,4,5-trifluorobenzoic acid has been shown to be an effective transient directing group.[1] The electronic properties imparted by the three fluorine atoms on the aromatic ring are key to its function. The 2,4,5-substitution pattern is expected to provide similar electronic benefits. The presence of a fluorine atom ortho to the carboxylic acid may introduce steric effects that could influence the coordination geometry and reactivity, potentially offering unique selectivity profiles compared to other isomers.

Key Advantages of Using Fluorinated Benzoic Acids:

  • Enhanced Acidity: The inductive effect of the fluorine atoms increases the acidity of the carboxyl group, facilitating its coordination to the metal center and the subsequent deprotonation step.

  • Reversibility: The transient nature of the direction allows for catalytic turnover without the need for additional synthetic steps for installation and removal of the directing group.

  • Tunable Electronic and Steric Properties: Different fluorination patterns on the benzoic acid can be used to fine-tune the electronic and steric environment of the catalytic system, potentially influencing reactivity and selectivity.

Logical Workflow for C-H Activation Using a Transient Directing Group

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Workup and Analysis start Combine Substrate, Catalyst Precursor, Transient Directing Group (this compound), Coupling Partner, and Solvent coordination In Situ Formation of Active Catalyst and Coordination to Substrate via Transient Directing Group start->coordination Heating and Stirring activation C-H Activation via Concerted Metalation-Deprotonation coordination->activation functionalization Reaction with Coupling Partner activation->functionalization regeneration Product Release and Catalyst Regeneration functionalization->regeneration regeneration->coordination Enters next catalytic cycle workup Reaction Quenching and Aqueous Workup regeneration->workup purification Purification of Product (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a C-H activation reaction utilizing a transient directing group.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for a palladium-catalyzed C-H olefination reaction using a transient directing group like this compound.

G catalyst Pd(II) Precursor active_catalyst [Pd(TDG)n] Active Species catalyst->active_catalyst + TDG substrate Substrate (e.g., Arene) intermediate1 Coordination Complex substrate->intermediate1 tdg This compound (TDG) tdg->intermediate1 active_catalyst->intermediate1 + Substrate intermediate2 Palladacycle Intermediate (C-H Activation via CMD) intermediate1->intermediate2 intermediate3 Olefin Insertion intermediate2->intermediate3 + Coupling Partner coupling_partner Coupling Partner (e.g., Olefin) coupling_partner->intermediate3 intermediate4 β-Hydride Elimination intermediate3->intermediate4 product Functionalized Product intermediate4->product catalyst_regen Regenerated Pd(II) Catalyst intermediate4->catalyst_regen catalyst_regen->active_catalyst + TDG

Caption: Proposed catalytic cycle for Pd-catalyzed C-H olefination.

Experimental Protocols

The following are representative, detailed experimental protocols for C-H activation reactions that can be adapted for the use of this compound as a transient directing group. These protocols are based on established procedures for similar transformations.

Protocol 1: Palladium-Catalyzed Olefination of Benzoic Acids

This protocol describes the ortho-olefination of a benzoic acid derivative.

Materials:

  • Benzoic acid substrate (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • This compound (20 mol%)

  • Olefin coupling partner (1.5 equiv)

  • Silver carbonate (Ag₂CO₃, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) as solvent

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzoic acid substrate (0.5 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), this compound (17.6 mg, 0.1 mmol, 20 mol%), and silver carbonate (275.7 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the olefin coupling partner (0.75 mmol, 1.5 equiv) and hexafluoroisopropanol (2.0 mL) via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-olefinated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Rhodium-Catalyzed Alkylation of Arenes

This protocol describes the ortho-alkylation of an arene bearing a directing group, where the benzoic acid acts as a co-catalyst to facilitate the C-H activation.

Materials:

  • Arene substrate with a directing group (e.g., 2-phenylpyridine) (1.0 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • This compound (20 mol%)

  • Alkene coupling partner (2.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • 1,4-Dioxane (B91453) as solvent

Procedure:

  • In an inert atmosphere glovebox, add the arene substrate (0.2 mmol, 1.0 equiv), [Rh(cod)Cl]₂ (2.5 mg, 0.005 mmol, 2.5 mol%), this compound (7.0 mg, 0.04 mmol, 20 mol%), and potassium carbonate (41.5 mg, 0.3 mmol, 1.5 equiv) to a reaction vial.

  • Add 1,4-dioxane (1.0 mL) and the alkene coupling partner (0.4 mmol, 2.0 equiv).

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the reaction vial in a heating block set to 80 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).

  • Filter the mixture through a short plug of silica gel, eluting with additional CH₂Cl₂.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by preparative thin-layer chromatography or column chromatography to yield the ortho-alkylated product.

  • Characterize the product by appropriate analytical techniques.

Data Presentation

The following tables summarize representative data for C-H activation reactions using benzoic acids as transient directing groups or co-catalysts. While this data is not specific to this compound, it provides an expected range of yields and scope for these types of reactions.

Table 1: Palladium-Catalyzed Olefination of Benzoic Acids

EntryBenzoic Acid SubstrateOlefinProductYield (%)
1Benzoic acidStyrene2-Styrylbenzoic acid75
24-Methoxybenzoic acidn-Butyl acrylate2-(Butoxycarbonylvinyl)-4-methoxybenzoic acid82
34-Chlorobenzoic acidStyrene4-Chloro-2-styrylbenzoic acid68
42-Naphthoic acid1-Octene3-(Oct-1-en-2-yl)-2-naphthoic acid71

Data is hypothetical and representative of typical yields for this type of reaction.

Table 2: Rhodium-Catalyzed Alkylation of 2-Phenylpyridine Derivatives

Entry2-Phenylpyridine SubstrateAlkeneProductYield (%)
12-PhenylpyridineEthylene2-(2-Ethylphenyl)pyridine85
22-(p-Tolyl)pyridinePropylene2-(4-Methyl-2-propylphenyl)pyridine78
32-(4-Fluorophenyl)pyridine1-Hexene2-(4-Fluoro-2-hexylphenyl)pyridine80
42-(3,5-Dimethylphenyl)pyridineStyrene2-(3,5-Dimethyl-2-phenethylphenyl)pyridine72

Data is hypothetical and representative of typical yields for this type of reaction.

Conclusion

The use of this compound as a transient directing group represents a promising strategy for achieving regioselective C-H functionalization. Its electronic properties are anticipated to facilitate the key C-H activation step, while its transient nature enhances the overall efficiency of the synthetic process. The provided protocols and conceptual frameworks serve as a guide for researchers to explore and develop novel C-H activation methodologies. Further experimental validation is encouraged to fully elucidate the scope and potential of this compound in this capacity.

References

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid from its amino derivative

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

Topic: A Detailed Protocol for the Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid from its Amino Derivative via a Sandmeyer-Type Reaction.

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a valuable fluorinated aromatic compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it is an important precursor for the preparation of certain quinolonecarboxylic acids, which are useful as antibacterial agents.[2] This document provides a detailed protocol for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid from its amino derivative, 3-Amino-2,4,5-trifluorobenzoic acid. The described method is based on the Sandmeyer reaction, a versatile chemical process used to synthesize aryl halides from aryl diazonium salts, catalyzed by copper salts.[3][4][5] This reaction involves the diazotization of the aromatic amine followed by displacement of the diazonium group with a chloride ion.[6]

Reaction Pathway

The overall synthetic transformation is illustrated below. The amino group on the benzene (B151609) ring is first converted to a diazonium salt, which is subsequently replaced by a chloro group in a copper(II) chloride-mediated reaction.

G cluster_reactants Starting Material cluster_products Final Product reactant 3-Amino-2,4,5-trifluorobenzoic acid product 3-Chloro-2,4,5-trifluorobenzoic acid reactant->product 1. NaNO₂, HCl 2. CuCl₂

Caption: Chemical transformation of the amino derivative to the chloro derivative.

Data Summary

The following table summarizes the quantitative data and key properties of the starting material and the final product based on the cited experimental protocol.[2]

ParameterStarting MaterialProduct
Compound Name 3-Amino-2,4,5-trifluorobenzoic acid3-Chloro-2,4,5-trifluorobenzoic acid
Molecular Formula C₇H₄F₃NO₂C₇H₂ClF₃O₂[1][2]
Molecular Weight 203.11 g/mol 210.54 g/mol [1][2]
Amount Used 0.52 g-
Amount Obtained -0.45 g[2]
Theoretical Yield -0.54 g
Percentage Yield -~ 83.3%
Appearance -Light-brown solid[2] / White to almost white powder[1]
Melting Point -112 - 116 °C[1]
CAS Number -101513-77-3[1]

Experimental Protocol

This protocol details the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid based on a published laboratory procedure.[2]

4.1 Materials and Reagents

  • 3-Amino-2,4,5-trifluorobenzoic acid (0.52 g)

  • Sodium Nitrite (NaNO₂) (0.33 g)

  • Cupric Chloride (CuCl₂) (3.0 g)

  • Hydrochloric Acid (HCl), 36% aqueous solution (0.5 g)

  • Deionized Water (9 mL for reaction, 25 mL for work-up)

  • Diethyl Ether (for extraction)

4.2 Equipment

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

4.3 Reaction Procedure

  • Prepare the Catalyst Solution: In a reaction flask, dissolve 3.0 g of cupric chloride in 9 mL of deionized water. Add 0.5 g of 36% aqueous hydrochloric acid to this solution.

  • Prepare the Reactant Mixture: In a separate container, create a solid mixture of 0.52 g of 3-Amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite.

  • Initiate the Reaction: Add the solid mixture in small portions to the stirred cupric chloride solution. (Caution: Gas evolution, likely N₂, will occur. Perform this step in a well-ventilated fume hood).

  • Reaction Time: Stir the resulting mixture vigorously for 1.5 hours at room temperature.

4.4 Work-up and Purification

  • Quenching and Dilution: After 1.5 hours, add 25 mL of deionized water and 20 mL of diethyl ether to the reaction mixture.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer again with diethyl ether.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Extract the combined organic layers with a 36% aqueous solution of hydrochloric acid.

  • Solvent Removal: Concentrate the final organic extract on a rotary evaporator to yield the crude product.

  • Final Product: The procedure yields 0.45 g of 3-Chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.[2]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure from the preparation of reagents to the final product isolation.

G start Start prep_cucl2 Prepare Aqueous CuCl₂/HCl Solution start->prep_cucl2 prep_reactants Mix Solid Reactants (Amino Acid + NaNO₂) start->prep_reactants reaction Add Solid Mixture to CuCl₂ Solution (Stir for 1.5h) prep_cucl2->reaction prep_reactants->reaction quench Quench with H₂O and Diethyl Ether reaction->quench extract Separate Layers & Extract Aqueous Phase quench->extract combine Combine Organic Extracts extract->combine wash Wash with HCl (aq) combine->wash concentrate Concentrate on Rotary Evaporator wash->concentrate end Final Product: Light-Brown Solid concentrate->end

Caption: Workflow diagram for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be unstable; while generally manageable in solution, they should be used immediately after preparation.

  • Handle hydrochloric acid with care as it is corrosive.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

References

Application Notes and Protocols for the Carboxylation of Unstable Aryl-Grignard Reagents with Gaseous CO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the carboxylation of unstable aryl-Grignard reagents utilizing gaseous carbon dioxide. The methodologies presented here focus on enhancing reaction control and improving yields for sensitive substrates, which are often crucial intermediates in pharmaceutical and materials science research. Continuous flow techniques are highlighted as a superior alternative to traditional batch methods for managing the inherent instability of certain Grignard reagents.

Introduction

The carboxylation of Grignard reagents with carbon dioxide is a fundamental carbon-carbon bond-forming reaction for the synthesis of carboxylic acids.[1][2][3][4][5] While robust for many substrates, the reaction becomes challenging when dealing with unstable aryl-Grignard reagents, such as those with electron-withdrawing groups or significant steric hindrance. These reagents are prone to decomposition, leading to low yields and the formation of undesired byproducts.[1] Traditional methods involving the addition of the Grignard reagent to solid carbon dioxide (dry ice) often suffer from poor reproducibility and localized overheating.[1] The use of gaseous CO2, particularly within a continuous flow setup, offers precise control over reaction parameters, enabling the efficient carboxylation of even highly reactive and unstable Grignard reagents.[6][7]

Continuous flow systems provide significant advantages, including superior heat and mass transfer, which mitigates the risks of runaway reactions and improves safety.[7][8][9] These systems allow for the rapid mixing of reagents at controlled temperatures and pressures, ensuring a consistent and high concentration of dissolved CO2 in the reaction medium, which is often a limiting factor in batch processes.[1][6]

Data Presentation

The following tables summarize quantitative data for the carboxylation of various aryl-Grignard reagents, highlighting the improved yields and reaction conditions achievable with continuous flow systems compared to traditional batch methods.

Table 1: Carboxylation of Aryl-Grignard Reagents in a Continuous Flow System [6]

EntryAryl Halide PrecursorGrignard ReagentProduct Carboxylic AcidFlow Rate (µL/min)CO2 Pressure (bar)Yield (%)
1BromobenzenePhenylmagnesium bromideBenzoic acid400498
24-Bromotoluene4-Tolylmagnesium bromide4-Toluic acid400495
34-Bromoanisole4-Methoxyphenylmagnesium bromide4-Methoxybenzoic acid400492
42-BromomesityleneMesitylmagnesium bromide2,4,6-Trimethylbenzoic acid400499
51-Bromonaphthalene1-Naphthylmagnesium bromide1-Naphthoic acid400496

Table 2: Comparison of Batch vs. Continuous Flow Carboxylation

Aryl-Grignard ReagentMethodCO2 SourceTemperature (°C)Reaction TimeYield (%)Reference
Phenylmagnesium chlorideBatchGaseous CO20-52 hours~30-50[1]
Phenylmagnesium bromideContinuous FlowGaseous CO2Room Temp42 seconds98[6]
Phenylpropiolyl magnesium chlorideBatchLiquid CO20-52 hoursHigh[1]

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Carboxylation of Aryl-Grignard Reagents

This protocol is adapted from a continuous flow synthesis of carboxylic acids using a tube-in-tube gas permeable membrane reactor.[6]

Materials:

  • Aryl bromide or chloride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Gaseous carbon dioxide (high purity)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Continuous flow reactor system (e.g., Vapourtec R2+/R4) equipped with a tube-in-tube reactor, pumps, and back-pressure regulators.

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare the aryl-Grignard reagent by adding a solution of the aryl halide in anhydrous THF to magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary. Once the reaction is complete, the solution of the Grignard reagent is used directly.

  • System Setup:

    • Prime the entire flow system with anhydrous THF to ensure all lines are dry.[7]

    • Set up the flow reactor with two inlet streams. One stream for the Grignard reagent solution and the other for anhydrous THF for dilution.

    • The outlet of the reactor is connected to a back-pressure regulator to maintain the desired system pressure and prevent outgassing of CO2.[6]

  • Reaction:

    • Pressurize the outer tube of the tube-in-tube reactor with gaseous CO2 to the desired pressure (e.g., 4 bar).[6]

    • Pump the prepared Grignard reagent solution and the dilution stream of anhydrous THF through the inner tube of the reactor at the desired flow rates (e.g., a combined flow rate of 400 µL/min).[6]

    • The gaseous CO2 will diffuse through the permeable inner tube into the reaction stream, leading to a rapid and efficient carboxylation.

  • Work-up:

    • The output stream from the reactor, containing the magnesium carboxylate salt, is collected in a flask containing 1 M hydrochloric acid to quench the reaction and protonate the carboxylate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Safety Precautions for Handling Unstable Grignard Reagents

Grignard reagents are highly reactive, flammable, and corrosive.[8][9] Unstable Grignard reagents require additional precautions.

  • Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried, and all solvents must be anhydrous.[10][11] The presence of water will quench the Grignard reagent and can lead to the formation of insoluble magnesium salts that can block the flow reactor tubing.[7]

  • Inert Atmosphere: All manipulations of the Grignard reagent must be performed under an inert atmosphere (argon or nitrogen) to prevent reaction with oxygen and moisture.[11]

  • Temperature Control: The formation of Grignard reagents is exothermic.[12] For unstable reagents, it is crucial to maintain a low temperature during their preparation and handling to prevent decomposition. The use of a continuous flow system for their generation can provide better temperature control.[13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile).[8][9]

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) and a quench bath (e.g., isopropanol) readily available. Do not use water to extinguish a magnesium fire.[12]

  • Flow System Integrity: Ensure all connections in the flow system are secure to prevent leaks of the pyrophoric Grignard reagent.

Mandatory Visualization

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_flow_system Continuous Flow Carboxylation cluster_workup Work-up and Purification ArylHalide Aryl Halide in Anhydrous THF Grignard_Reagent Unstable Aryl-Grignard Reagent (R-MgX) ArylHalide->Grignard_Reagent Reaction Mg Magnesium Turnings Mg->Grignard_Reagent Pump1 Syringe Pump 1: Aryl-Grignard Reagent Grignard_Reagent->Pump1 Transfer under Inert Atmosphere T_piece T-Mixer Pump1->T_piece Pump2 Syringe Pump 2: Anhydrous THF (Dilution) Pump2->T_piece Reactor Tube-in-Tube Reactor (Pressurized with Gaseous CO2) T_piece->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench in 1M HCl BPR->Quench Collect Product Stream Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Product Pure Carboxylic Acid (R-COOH) Purification->Product

Caption: Experimental workflow for the continuous flow carboxylation of unstable aryl-Grignard reagents.

signaling_pathway RMgX Aryl-Grignard Reagent (R-MgX) Intermediate Magnesium Carboxylate Intermediate (R-COOMgX) RMgX->Intermediate Nucleophilic Addition CO2 Carbon Dioxide (O=C=O) CO2->Intermediate Product Carboxylic Acid (R-COOH) Intermediate->Product Protonation AcidWorkup Acidic Work-up (H3O+) AcidWorkup->Product

Caption: Reaction pathway for the carboxylation of a Grignard reagent.

References

Troubleshooting & Optimization

How to increase the reaction yield of 2,4,5-Trifluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the reaction yield of 2,4,5-Trifluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Multi-step Synthesis from Tetrachlorophthalic Anhydride (B1165640): This pathway involves the hydrolysis, fluorination, and subsequent decarboxylation of tetrachlorophthalic anhydride.[1]

  • Grignard Reaction: This method utilizes a 2,4,5-trifluorobenzyl halide which reacts with magnesium to form a Grignard reagent. This reagent is then carboxylated using carbon dioxide to yield the desired product.[2]

Q2: What is a typical purification method for this compound?

A2: Recrystallization is a common and effective method for purifying this compound.[3] Solvents such as ethanol (B145695) or a mixture of ethanol and water can be used. The principle relies on the higher solubility of the acid in the hot solvent and lower solubility at cooler temperatures, which allows for the separation of impurities.[3]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an effective analytical technique to track the synthesis of this compound and its intermediates. A common detection wavelength for these compounds is 272 nm.[1]

Troubleshooting Guides

Problem 1: Low Overall Yield in Multi-step Synthesis

If you are experiencing low overall yield in the multi-step synthesis from tetrachlorophthalic anhydride, consider the efficiency of each individual step.

Troubleshooting Steps:

  • Optimize the Hydrolysis Step: Ensure complete conversion of tetrachlorophthalic anhydride to 3,4,6-trichlorophthalic acid. The reaction is typically carried out in a sodium hydroxide (B78521) solution with zinc powder.[1] Incomplete reaction can be a significant source of yield loss.

  • Ensure Efficient Fluorination: The fluorination of the trichloro-intermediate using a fluoride (B91410) source like anhydrous potassium fluoride is a critical step.[1] This reaction often requires high temperatures (e.g., 240 °C) and an inert atmosphere to prevent side reactions.[1]

  • Maximize Decarboxylation: The final decarboxylation step to form this compound needs to be driven to completion. Incomplete decarboxylation will result in a lower yield of the final product.

Problem 2: Difficulty with Grignard Reagent Formation

The formation of the Grignard reagent from 2,4,5-trifluorobenzyl halide can be challenging due to the high strength of the carbon-fluorine bond and sensitivity to moisture.[4]

Troubleshooting Steps:

  • Activate the Magnesium: Use fresh, reactive magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or by physically crushing the turnings to expose a fresh surface.[4]

  • Maintain Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (e.g., diethyl ether or THF) are essential. Any trace of water will quench the Grignard reagent.[4][5]

  • Initiate the Reaction: If the reaction does not start, gentle heating may be required. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady rate.

Problem 3: Formation of Biphenyl (B1667301) Byproducts in Grignard Reaction

A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of biphenyl impurities.[4]

Troubleshooting Steps:

  • Slow Addition of Aryl Halide: Add the 2,4,5-trifluorobenzyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the coupling side reaction.[4]

  • Control the Temperature: Elevated temperatures can promote the formation of biphenyl byproducts. Maintaining a gentle reflux should be sufficient to sustain the reaction without encouraging side reactions.[4]

Problem 4: Formation of Ketone Byproduct during Carboxylation

The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to produce a ketone as a byproduct.[4]

Troubleshooting Step:

  • Inverse Addition: Slowly pour the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂), minimizing the formation of the ketone byproduct.[4]

Experimental Protocols

Synthesis of this compound from Tetrachlorophthalic Anhydride

This protocol is a generalized procedure based on literature reports.[1]

Step 1: Hydrolysis to 3,4,6-Trichlorophthalic Acid

  • To a solution of 10% sodium hydroxide (750 mL), add tetrachlorophthalic anhydride (75 g, 0.262 mol) and zinc powder (102.18 g, 1.572 mol).

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature, wash with sodium hydroxide and distilled water, and then filter.

  • To the filter residue, add ethyl acetate (B1210297) (100 mL) and then add hydrochloric acid until the residue dissolves.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to yield 3,4,6-trichlorophthalic acid. The reported yield for this step is approximately 85.2%.[1]

Step 2: Amidation and Fluorination

  • The subsequent steps involve the conversion of 3,4,6-trichlorophthalic acid to 3,4,6-trichloro-N-methylphthaldiamide, followed by fluorination with anhydrous potassium fluoride in a high-boiling solvent like sulfolane (B150427) at elevated temperatures.[1]

Step 3: Hydrolysis and Decarboxylation

  • The resulting 3,4,6-trifluoro-N-methylphthaldiamide is then hydrolyzed with sulfuric acid.[1]

  • The final step is the decarboxylation of the intermediate 3,4,6-trifluorophthalic acid to yield this compound.

Synthesis via Grignard Reaction

This is a general procedure for Grignard reactions leading to carboxylic acids.[2]

Step 1: Formation of the Grignard Reagent

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small amount of an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Add a solution of 2,4,5-trifluorobenzyl halide in the anhydrous ether dropwise to the magnesium.

  • If the reaction does not initiate, add a small crystal of iodine and/or gently warm the mixture.

  • Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the halide solution.

Step 2: Carboxylation

  • In a separate flask, place an excess of crushed dry ice.

  • Slowly and carefully, pour the prepared Grignard reagent solution over the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Step 3: Workup

  • Acidify the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[3]

Data Presentation

Table 1: Reported Yields for Steps in the Synthesis from Tetrachlorophthalic Anhydride

Reaction StepProductReported Yield (%)Reference
Hydrolysis3,4,6-Trichlorophthalic acid85.2[1]
Amidation3,4,6-Trichloro-N-methylphthaldiamide99.5[1]
Fluorination3,4,6-Trifluoro-N-methylphthaldiamide87.8[1]
Hydrolysis3,4,6-Trifluorophthalic acid77.1[1]
Decarboxylation & PurificationThis compound96.3 (for the final step)[1]

Visualizations

Synthesis_Pathway A Tetrachlorophthalic Anhydride B 3,4,6-Trichlorophthalic Acid A->B Hydrolysis C 3,4,6-Trichloro-N- methylphthaldiamide B->C Amidation D 3,4,6-Trifluoro-N- methylphthaldiamide C->D Fluorination E 3,4,6-Trifluorophthalic Acid D->E Hydrolysis F 2,4,5-Trifluorobenzoic Acid E->F Decarboxylation

Caption: Multi-step synthesis pathway of this compound.

Grignard_Troubleshooting cluster_start Starting Materials cluster_problems Potential Issues cluster_solutions Troubleshooting Steps A 2,4,5-Trifluorobenzyl Halide D Grignard Reagent Formation A->D B Magnesium B->D C Anhydrous Ether C->D P1 No Reaction D->P1 Leads to P2 Biphenyl Formation D->P2 Leads to E Carboxylation (CO2) D->E S1 Activate Mg (Iodine) Ensure Anhydrous Conditions P1->S1 Solution S2 Slow Halide Addition Control Temperature P2->S2 Solution F This compound E->F

Caption: Troubleshooting workflow for the Grignard reaction step.

References

Technical Support Center: Continuous Flow Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of fluorinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

I. Reactor Fouling and Clogging

Question: My flow reactor is clogging during a continuous flow Balz-Schiemann reaction. What are the likely causes and how can I prevent this?

Answer: Reactor clogging in a continuous flow Balz-Schiemann reaction is a common issue, primarily caused by the precipitation of thermally unstable diazonium salt intermediates.[1][2] The poor solubility of these polar salts in many organic solvents exacerbates the problem.[2] Here’s a troubleshooting guide to address this challenge:

  • Increase Flow Rate: Operating at a higher flow rate can minimize the time for precipitation to occur within the reactor. However, this will also decrease the residence time, so a balance must be found to ensure complete reaction.

  • Dilute the Reaction Mixture: Lowering the concentration of your starting aniline (B41778) can help to keep the diazonium salt intermediate in solution.

  • Introduce a Co-solvent: Adding a co-solvent that improves the solubility of the diazonium salt can prevent precipitation.

  • Employ Sonication: The use of an ultrasound bath can help to break up solid byproducts and prevent them from aggregating and clogging the reactor channels.

  • Optimize Temperature: While higher temperatures can accelerate the decomposition of the diazonium salt to the desired product, they can also increase the rate of side reactions and potentially lead to the formation of insoluble byproducts. Careful optimization of the temperature profile is crucial.[1][3]

Troubleshooting Flowchart for Reactor Clogging in Balz-Schiemann Reaction

start Reactor Clogging Observed check_solubility Is diazonium salt solubility the issue? start->check_solubility increase_flowrate Increase Flow Rate check_solubility->increase_flowrate Yes optimize_temp Optimize Temperature check_solubility->optimize_temp No dilute Dilute Reaction Mixture increase_flowrate->dilute cosolvent Add Co-solvent dilute->cosolvent sonication Apply Sonication cosolvent->sonication solution Clogging Resolved sonication->solution optimize_temp->solution

Caption: Troubleshooting workflow for reactor clogging.

II. Poor Mixing in Gas-Liquid Reactions

Question: I'm observing poor conversion in my gas-liquid continuous flow fluorination. How can I improve mixing efficiency?

Answer: Inefficient mixing between gas and liquid phases is a common challenge in continuous flow systems, leading to lower reaction rates and incomplete conversions. Microreactors are often advantageous due to their high surface-area-to-volume ratio, which enhances mass transfer. Here are some strategies to improve mixing:

  • Reactor Design: Employ microreactors with features designed to enhance mixing, such as serpentine (B99607) or split-and-recombine channels.

  • Flow Regime: Operating in a "slug flow" or "Taylor flow" regime, where gas bubbles are interspersed with liquid slugs, can induce internal recirculation within the liquid phase, significantly improving mass transfer.

  • Static Mixers: Incorporating static mixers within the flow path can promote turbulence and enhance mixing.

  • Flow Rate Optimization: Adjusting the relative flow rates of the gas and liquid phases can influence the flow pattern and mixing efficiency.

III. Challenges in Nucleophilic Aromatic Substitution (SNAr)

Question: My continuous flow SNAr fluorination reaction is sluggish and gives low yields. What are the key parameters to optimize?

Answer: Low yields in SNAr fluorination are often attributed to the low solubility and nucleophilicity of the fluoride (B91410) salt, as well as the presence of water, which can deactivate the fluoride anion through hydration.[4] Here are some troubleshooting steps:

  • Fluoride Source: The choice of fluoride source is critical. While potassium fluoride (KF) is inexpensive, its solubility in organic solvents is low. Cesium fluoride (CsF) is more soluble but also more expensive. Anhydrous tetraalkylammonium fluoride salts are highly reactive but can be hygroscopic and thermally unstable. The use of a packed-bed reactor with a solid-supported fluoride source like CsF on CaF2 can be an effective strategy.

  • Water Content: Ensure rigorous exclusion of water from the reaction system. Use anhydrous solvents and dry your starting materials and fluoride source thoroughly. The presence of water can have a highly detrimental effect on reactivity.[4]

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Continuous flow reactors allow for safe operation at high temperatures and pressures, which can significantly accelerate the reaction.

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or sulfolane (B150427) are commonly used to improve the solubility of fluoride salts.

  • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can help to shuttle the fluoride anion from the solid phase or an aqueous phase into the organic phase, thereby increasing the reaction rate.

Table 1: Comparison of Common Fluoride Sources for SNAr Reactions

Fluoride SourceAdvantagesDisadvantagesTypical Solvents
Potassium Fluoride (KF) Inexpensive, readily availableLow solubility in organic solvents, requires high temperaturesAprotic polar solvents (DMF, DMSO)
Cesium Fluoride (CsF) More soluble and reactive than KFMore expensive, hygroscopicAprotic polar solvents (DMF, DMSO)
Tetra-n-butylammonium fluoride (TBAF) High reactivity, soluble in organic solventsHighly hygroscopic, thermally unstableTHF, Acetonitrile
Anhydrous Tetramethylammonium Fluoride (Me4NF) Highly reactive, stable, and isolableRequires careful preparation and handlingAprotic polar solvents
IV. Reaction Monitoring and Control

Question: How can I effectively monitor my continuous flow fluorination reaction in real-time?

Answer: Real-time reaction monitoring is essential for optimizing reaction conditions and ensuring process stability in continuous flow synthesis.[5] Several in-line analytical techniques can be integrated into a flow setup.[5]

  • FT-IR Spectroscopy: In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands.

  • NMR Spectroscopy: In-line Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture. Benchtop NMR spectrometers are becoming increasingly common for this application.

  • Mass Spectrometry: On-line Mass Spectrometry (MS) can provide rapid analysis of the reaction components, including intermediates and byproducts.[6]

  • Raman Spectroscopy: In-line Raman spectroscopy is another vibrational spectroscopy technique that can be used for reaction monitoring and is particularly well-suited for aqueous systems.[5]

Table 2: Comparison of In-line Monitoring Techniques for Flow Chemistry

TechniqueAdvantagesDisadvantages
FT-IR Fast acquisition, provides functional group information, relatively inexpensive.Not suitable for highly absorbing media, can be sensitive to bubbles.
NMR Provides detailed structural information, quantitative.Lower sensitivity, higher cost, requires deuterated solvents for locking in some cases.[7]
Mass Spec High sensitivity, provides molecular weight information.Destructive technique, may require a solvent split.
Raman Not sensitive to water, can be used with fiber optic probes.Raman scattering can be weak, potential for fluorescence interference.

Logical Diagram for Selecting an In-line Monitoring Technique

start Need for Real-Time Reaction Monitoring q1 Need detailed structural info? start->q1 q2 Need high sensitivity? q1->q2 No nmr Use In-line NMR q1->nmr Yes q3 Aqueous system? q2->q3 No ms Use On-line MS q2->ms Yes raman Use In-line Raman q3->raman Yes ir Use In-line FT-IR q3->ir No

Caption: Decision tree for selecting an in-line monitoring technique.

Experimental Protocols

Protocol 1: Continuous Flow Balz-Schiemann Reaction

This protocol describes a general procedure for the synthesis of an aryl fluoride from an aryl amine using a two-stage continuous flow setup.[1][3]

Materials and Equipment:

  • Two continuous flow reactor modules (e.g., tube reactors)

  • Dynamic mixing tube reactor

  • Four constant flow pumps (one with a PTFE head for corrosive reagents)

  • Jacketed reactors for temperature control

  • Back-pressure regulator

  • Starting aryl amine, sodium nitrite, tetrafluoroboric acid, and appropriate solvents.

Procedure:

  • Preparation of Feed Solutions:

    • Feed A: Dissolve the aryl amine in a suitable organic solvent.

    • Feed B: Prepare an aqueous solution of sodium nitrite.

    • Feed C: Prepare an aqueous solution of tetrafluoroboric acid.

    • Feed D: Prepare a suitable solvent for the thermal decomposition step.

  • System Setup and Equilibration:

    • Assemble the flow reactor system as shown in the workflow diagram below.

    • Set the temperature of the first reactor (diazotization) to 0-10 °C and the second reactor (thermal decomposition) to 60-80 °C.[1]

    • Equilibrate the system by pumping the respective solvents through the reactors until a stable temperature and pressure are achieved.

  • Reaction Execution:

    • Start pumping Feeds A, B, and C simultaneously into the first reactor for the diazotization reaction. Typical residence time for this stage is 1-10 minutes.[1]

    • The output from the first reactor is then mixed with Feed D and enters the second, heated reactor for the thermal decomposition and fluorination. The residence time in this stage is typically much shorter, on the order of seconds to a few minutes.[1]

    • The reaction mixture then passes through a back-pressure regulator to maintain the system pressure and prevent outgassing.

  • Work-up and Purification:

    • Collect the product stream from the reactor outlet.

    • Quench the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by a suitable method (e.g., column chromatography).

Workflow for Continuous Flow Balz-Schiemann Reaction

cluster_pumps Pumps cluster_reactors Reactors pumpA Pump A (Aryl Amine) mixer1 T-Mixer pumpA->mixer1 pumpB Pump B (NaNO2) pumpB->mixer1 pumpC Pump C (HBF4) pumpC->mixer1 pumpD Pump D (Solvent) mixer2 T-Mixer pumpD->mixer2 reactor1 Diazotization Reactor (0-10 °C) mixer1->reactor1 reactor1->mixer2 reactor2 Thermal Decomposition Reactor (60-80 °C) mixer2->reactor2 bpr Back-Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Experimental setup for a two-stage continuous flow Balz-Schiemann reaction.

Table 3: Example Reaction Parameters for Continuous Flow Balz-Schiemann Reaction [1]

ParameterValue
Diazotization Temperature 10 °C
Diazotization Residence Time 10 min
Thermal Decomposition Temperature 60 °C
Thermal Decomposition Residence Time 5.4 s
Pump A Flow Rate (Aryl Amine) 23.8 mL/min
Pump B Flow Rate (NaNO2) 3.4 mL/min
Pump C Flow Rate (HBF4) 22.8 mL/min
Pump D Flow Rate (Solvent) 50.0 mL/min
Approximate Yield ~70%
Protocol 2: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the fluorination of an activated aromatic chloride or nitro-compound using a packed-bed reactor.

Materials and Equipment:

  • High-pressure pump

  • Packed-bed reactor column

  • Heating unit (e.g., column heater or oil bath)

  • Back-pressure regulator

  • Activated aromatic substrate, fluoride source (e.g., CsF on CaF2), and anhydrous aprotic polar solvent.

Procedure:

  • Reactor Preparation:

    • Pack a column with the solid-supported fluoride source.

    • Install the column in the heating unit.

  • System Setup and Equilibration:

    • Assemble the flow system as depicted in the workflow diagram.

    • Heat the packed-bed reactor to the desired temperature (typically 100-180 °C).

    • Equilibrate the system by pumping the anhydrous solvent through the reactor until a stable temperature and pressure are reached.

  • Reaction Execution:

    • Prepare a solution of the activated aromatic substrate in the anhydrous solvent.

    • Pump the substrate solution through the heated packed-bed reactor at a defined flow rate to achieve the desired residence time.

    • The reaction mixture passes through a back-pressure regulator to maintain the system pressure.

  • Work-up and Purification:

    • Collect the product stream from the reactor outlet.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Workflow for Continuous Flow SNAr Reaction

pump High-Pressure Pump (Substrate Solution) reactor Packed-Bed Reactor (Heated) pump->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental setup for a continuous flow SNAr reaction using a packed-bed reactor.

References

Techniques for improving the purity of synthesized 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques and troubleshooting advice for improving the purity of synthesized 2,4,5-Trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and straightforward method for purifying crude this compound?

A1: Recrystallization is one of the most common and effective methods for purifying this compound.[1] This technique leverages the difference in solubility between the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, which is a white to off-white crystalline powder, a solvent system like ethanol (B145695) or an ethanol/water mixture is often suitable.[1] The compound is significantly more soluble in hot solvent than in cold solvent, allowing impurities to be removed as the pure acid crystallizes upon cooling.

Q2: My final product has a persistent off-white or yellowish color. What causes this and how can I remove it?

A2: A persistent color often indicates the presence of colored impurities, which may arise from side reactions during synthesis. To address this, you can incorporate an activated charcoal treatment during the recrystallization process. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Subsequently, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: HPLC analysis of my purified product shows a small peak with a retention time close to the main product. What could this be and how do I remove it?

A3: This peak could be a structurally similar impurity, such as an isomer or a partially fluorinated benzoic acid. These can be challenging to remove by simple recrystallization. For such cases, column chromatography is a highly effective purification method.[2] Using a polar stationary phase like silica (B1680970) gel, you can achieve separation based on the differential partitioning of the compounds between the stationary and mobile phases.[2] A carefully selected solvent system (eluent) will allow the desired this compound to be isolated from the closely related impurities.

Q4: I am observing residual starting materials in my crude product. What is the best purification strategy?

A4: The best strategy depends on the properties of the starting materials. If the starting materials have significantly different polarity and solubility compared to this compound, a combination of an aqueous wash and subsequent recrystallization is often effective. For instance, an acid-base extraction can be used to separate the acidic product from neutral or basic starting materials. If separation proves difficult, column chromatography is the recommended alternative.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining purity.[3] HPLC with UV detection is excellent for quantifying the main compound and any non-volatile impurities.[3][4] GC-MS is suitable for identifying and quantifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and, with an internal standard, can provide quantitative purity data (qNMR).[3]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution(s)
Low Yield After Recrystallization Using too much solvent; cooling the solution too quickly; premature crystallization during hot filtration.Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel.
Product Fails to Crystallize Solution is not supersaturated (too much solvent used); presence of impurities inhibiting crystal formation.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[6] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent; the solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. Perform a preliminary purification step (e.g., aqueous wash) to remove a larger portion of the impurities before recrystallization.
Multiple Spots on TLC After Purification Incomplete separation of impurities with similar polarities.Optimize the mobile phase for better separation on TLC. If recrystallization was used, re-purify using column chromatography with the optimized solvent system.[2]
Impurity Peaks Identified as Isomers (e.g., via GC-MS) Side reactions during synthesis leading to the formation of positional isomers.Isomeric impurities are often very difficult to separate by recrystallization. Preparative HPLC or careful column chromatography is typically required for effective separation.[7]

Data on Purification Techniques

The following table summarizes the effectiveness of common purification techniques for this compound.

Technique Principle of Separation Typical Purity Achieved Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[1]>98-99%[8]Simple, cost-effective, good for removing significantly different impurities.Less effective for impurities with similar solubility; potential for product loss.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[2]>99%[2][4]Highly effective for separating compounds with similar properties (e.g., isomers); adaptable to various scales.More time-consuming, requires larger volumes of solvent, more complex setup.
Acid-Base Extraction Separation based on the acidic nature of the carboxylic group, allowing it to move between aqueous and organic phases depending on pH.Variable (used as a preliminary step)Excellent for removing neutral or basic impurities.Not effective for removing other acidic impurities.
Distillation / Sublimation Separation based on differences in boiling points or sublimation points.>99%Effective for volatile impurities.Not suitable for thermally unstable compounds; this compound is a solid with a relatively high melting point (94-96 °C), making sublimation a potential but less common option.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a solvent mixture of ethanol and water on a hot plate. Gradually add the minimum amount of the hot solvent to the flask while stirring until the solid is completely dissolved.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the activated charcoal (if used) or any insoluble impurities. This step prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound using reversed-phase HPLC.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 analytical column.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (e.g., 0.1%) or citric acid to ensure the analyte is in its protonated form.[4] A common mobile phase could be a mixture of acetonitrile:water:trifluoroacetic acid (40:60:0.1 v/v/v).[4]

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase or a suitable solvent like acetonitrile. Create a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Set the UV detector to an appropriate wavelength, such as 272 nm.[4]

    • Run Time: Set a run time sufficient to elute the main peak and any potential late-eluting impurities.

  • Analysis: Inject the prepared samples and standards. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflows

G cluster_start Synthesis Output cluster_purification Purification Stage cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Primary Method analysis1 Purity Check (TLC / HPLC) recrystallization->analysis1 chromatography Column Chromatography (Silica Gel) analysis2 Final Purity Verification (HPLC / GC-MS) chromatography->analysis2 analysis1->chromatography Impurities Persist pure >99% Pure Product analysis1->pure Purity OK analysis2->pure

Caption: General workflow for the purification and analysis of this compound.

G cluster_issues Impurity Identification cluster_solutions Recommended Actions start Analyze Crude Product (HPLC / GC-MS) color_imp Colored Impurities start->color_imp polar_imp Polar Impurities (e.g., Starting Materials) start->polar_imp isomer_imp Isomeric / Similar Impurities start->isomer_imp sol_color Recrystallize with Activated Charcoal color_imp->sol_color sol_polar Perform Acid-Base Wash, then Recrystallize polar_imp->sol_polar sol_isomer Purify via Column Chromatography isomer_imp->sol_isomer

References

Identifying and minimizing side-products in fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize the formation of side-products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorobenzoic acids, and what are their associated side-products?

A1: Two prevalent methods for synthesizing fluorobenzoic acids are the Balz-Schiemann reaction (diazotization-fluorination of aminobenzoic acids) and the oxidation of substituted fluorotoluenes. Each method has a distinct profile of potential impurities.

  • Balz-Schiemann Reaction: This method involves the diazotization of an aminobenzoic acid, followed by fluorination. Common side-products include:

    • Phenolic byproducts (e.g., hydroxybenzoic acids): These arise from the reaction of the diazonium salt with water.

    • Azo compounds: Formed through side reactions of the diazonium salt, these are often colored impurities.

    • Unreacted aminobenzoic acid: Incomplete diazotization can lead to the presence of starting material in the final product.

    • Tar-like substances: Overheating during the decomposition of the diazonium salt can lead to the formation of complex, high-molecular-weight impurities.[1]

  • Oxidation of Fluorotoluenes: This approach involves the oxidation of a methyl group on a fluorotoluene precursor. Potential side-products include:

    • Incompletely oxidized intermediates: Residual fluorobenzaldehyde and fluorobenzyl alcohol may be present if the oxidation is not driven to completion.[2]

    • Over-oxidation products: Harsh reaction conditions can lead to the cleavage of the aromatic ring, resulting in a lower yield of the desired product.

    • Benzoic acid: In some cases, radical side reactions can cause the loss of the fluorine substituent.

Q2: My Balz-Schiemann reaction is producing a significant amount of tar-like material. How can I prevent this?

A2: The formation of tar is a common issue in the Balz-Schiemann reaction, often caused by the violent decomposition of the diazonium salt, especially if it is not completely dry.[1] To minimize tar formation, ensure the diazonium tetrafluoroborate (B81430) intermediate is thoroughly dried before the thermal decomposition step. Additionally, controlling the decomposition temperature is crucial; apply heat gradually and maintain it at the lowest effective temperature.

Q3: I am observing a low yield in my oxidation of fluorotoluene to fluorobenzoic acid. What are the likely causes?

A3: Low yields in this oxidation can stem from several factors. Incomplete oxidation is a common culprit, leaving unreacted starting material and intermediate products like fluorobenzaldehyde.[2] The choice of oxidizing agent and reaction conditions are critical. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) and ensuring sufficient reaction time and optimal temperature can help drive the reaction to completion. However, be mindful that excessively harsh conditions can lead to over-oxidation and reduced yield.

Q4: How can I effectively remove colored impurities from my crude fluorobenzoic acid?

A4: Colored impurities, often azo compounds from the Balz-Schiemann reaction or other minor oxidation byproducts, can typically be removed by recrystallization.[3] During this process, the use of activated charcoal can be very effective in adsorbing these colored molecules, resulting in a purer, colorless final product.

Troubleshooting Guides

Issue 1: Presence of Phenolic Impurities in Balz-Schiemann Reaction
Symptom Possible Cause Recommended Solution
Lower than expected yield of fluorobenzoic acid. Presence of a peak corresponding to hydroxybenzoic acid in HPLC or GC-MS analysis.Reaction of the intermediate diazonium salt with water. This is more prevalent at higher reaction temperatures.Maintain a low temperature (0-5 °C) during the diazotization step. Ensure all reagents and solvents are as anhydrous as possible.
Issue 2: Incomplete Oxidation of Fluorotoluene
Symptom Possible Cause Recommended Solution
Presence of fluorotoluene, fluorobenzyl alcohol, or fluorobenzaldehyde in the final product, confirmed by analytical techniques.Insufficient strength of the oxidizing agent, inadequate reaction time, or suboptimal temperature.Use a strong oxidizing agent such as potassium permanganate. Increase the reaction time or moderately elevate the temperature, while carefully monitoring to prevent over-oxidation.

Data Presentation

Table 1: Effect of Solvent on the Yield of Fluorobenzene and Formation of Benzene (B151609) Side-Product in a Model Balz-Schiemann Reaction at 60°C

SolventYield of Fluorobenzene (%)Yield of Benzene (Side-Product) (%)
Dichloromethane8018
Chloroform8614
Toluene915
p-Xylene930
Chlorobenzene970
Hexane850
None (Neat)430

Data compiled from a study on the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate. The formation of benzene is a result of hydrodediazoniation.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from a standard organic synthesis procedure.[1]

  • Diazotization:

    • In a suitable flask, suspend ethyl p-aminobenzoate in water and concentrated hydrochloric acid.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 7°C. The completion of diazotization can be checked with starch-iodide paper.

  • Formation of Diazonium Fluoborate:

    • In a separate vessel, dissolve boric acid in hydrofluoric acid, keeping the temperature below 25°C.

    • Cool this fluoboric acid solution in an ice-water bath.

    • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10°C.

    • Stir the resulting paste for 20-30 minutes.

  • Isolation and Drying:

    • Filter the precipitated p-carbethoxybenzenediazonium fluoborate and wash sequentially with cold water, cold methanol, and ether.

    • Thoroughly dry the solid in a vacuum desiccator over concentrated sulfuric acid. Note: It is crucial that the fluoborate is completely dry to prevent violent decomposition and tar formation in the next step.[1]

  • Thermal Decomposition:

    • Gently heat the dried diazonium salt in a distillation apparatus. The decomposition will proceed, releasing boron trifluoride and nitrogen gas. The ethyl p-fluorobenzoate will collect in the receiver.

  • Hydrolysis:

  • Purification:

    • Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate the p-fluorobenzoic acid.

    • Cool the mixture, filter the solid, and dry.

    • For further purification, the crude acid can be recrystallized from hot water after treatment with activated charcoal.

Protocol 2: Identification of Impurities by HPLC

This is a general procedure for the analysis of fluorobenzoic acid purity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your synthesized fluorobenzoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Identify the main peak corresponding to the fluorobenzoic acid and any impurity peaks by comparing retention times with known standards, if available. Purity can be estimated by the area percentage of the main peak.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loop start Starting Material (e.g., Aminobenzoic Acid) reaction Chemical Reaction (e.g., Balz-Schiemann) start->reaction crude Crude Product reaction->crude purify Purification (e.g., Recrystallization) crude->purify Workup analysis Purity Analysis (e.g., HPLC, GC-MS) purify->analysis pure Pure Fluorobenzoic Acid analysis->pure decision Impurities Identified? analysis->decision decision->pure No adjust Adjust Reaction Conditions decision->adjust Yes adjust->reaction Optimize troubleshooting_logic start Experiment Performed check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Excessive Side-Reactions check_purity->side_reactions Yes end_ok Product Acceptable check_purity->end_ok No optimize_time_temp Increase reaction time/temperature incomplete_reaction->optimize_time_temp optimize_reagents Check reagent purity/stoichiometry side_reactions->optimize_reagents modify_conditions Modify reaction conditions (e.g., lower temperature, control addition rate) side_reactions->modify_conditions end_rework Purify further or repeat synthesis optimize_time_temp->end_rework optimize_reagents->end_rework modify_conditions->end_rework

References

Optimizing temperature and residence time in microreactor synthesis of 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,4,5-Trifluorobenzoic acid in a microreactor. The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of synthesizing this compound in a microreactor compared to traditional batch synthesis?

A1: Microreactors offer significant advantages for this synthesis, primarily due to their high surface-area-to-volume ratio. This results in:

  • Enhanced Safety: Superior heat transfer minimizes the risk of thermal runaways, which is crucial for exothermic reactions like Grignard reagent formation or lithiation.[1][2][3]

  • Improved Yield and Purity: Precise control over temperature and residence time allows for the optimization of reaction conditions, minimizing the formation of byproducts.[2][4] Short residence times, in particular, can prevent the degradation of unstable intermediates.[5][6]

  • Faster Reactions: The efficient mixing and heat transfer in microreactors can significantly reduce reaction times compared to batch processes.[2][4]

  • Scalability: Microreactor setups can often be scaled up by numbering-up (running multiple reactors in parallel), providing a more straightforward path to larger-scale production.

Q2: What are the common synthetic routes for this compound that are adaptable to microreactor technology?

A2: Two primary routes are well-suited for microreactor synthesis:

  • Grignard Reaction Route: This involves the formation of a Grignard reagent from 2,4,5-trifluorobromobenzene and magnesium, followed by carboxylation with carbon dioxide.[7][8]

  • Lithiation Route: This route involves the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with an organolithium reagent (like n-butyllithium) to form a lithiated intermediate, which is then carboxylated. Microreactors are particularly advantageous for handling potentially unstable organolithium intermediates.[5][9][10]

Q3: How critical are anhydrous conditions for this synthesis in a microreactor?

A3: Absolutely critical. Both Grignard reagents and organolithium compounds are highly sensitive to moisture.[7] Any water present in the system will quench the reactive intermediate, leading to reduced yield and the formation of undesired byproducts. It is essential to thoroughly dry all solvents, reagents, and the microreactor system itself before starting the experiment.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete reaction Increase the residence time by reducing the flow rate or using a longer reactor coil. Increase the temperature to enhance the reaction rate, but monitor for byproduct formation.
Quenching of reactive intermediate Ensure all solvents and reagents are rigorously dried. Purge the entire system with an inert gas (e.g., nitrogen or argon) before and during the reaction.[11]
Clogging in the microreactor See "Clogging or Blockage in the Microreactor" section below.
Poor mixing of reagents Ensure the micromixer is functioning correctly. For gas-liquid reactions like carboxylation, ensure adequate mixing of the gas and liquid phases.
Inactive Grignard reagent Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate.[12]

Issue 2: Clogging or Blockage in the Microreactor

Potential Cause Troubleshooting Step
Precipitation of Grignard reagent or organolithium salts Use a co-solvent like a glycol ether (e.g., diglyme) to improve the solubility of the reactive intermediates.[13] For lithiation reactions, consider a cleaning protocol with a solution of p-hydroxybenzoic acid in THF to dissolve precipitated lithium salts.[14]
Formation of insoluble byproducts Optimize temperature and residence time to minimize side reactions. Ensure rapid and efficient mixing to avoid localized high concentrations of reagents.
Hydrolysis of Grignard reagent As with low yield, ensure strictly anhydrous conditions to prevent the formation of insoluble magnesium salts.[11]

Issue 3: Formation of Impurities (e.g., Wurtz coupling byproduct)

Potential Cause Troubleshooting Step
Side reactions due to prolonged reaction time Decrease the residence time to minimize the opportunity for the reactive intermediate to engage in side reactions.[2][4]
High reaction temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[15]
Wurtz coupling (for Grignard route) This side reaction occurs when the Grignard reagent reacts with the starting aryl halide.[12] Ensure a slight excess of magnesium and optimize the addition rate of the aryl halide. In a microreactor, this can be controlled by adjusting the flow rates of the reagent streams.

Data Presentation

The following tables provide representative data on how temperature and residence time can affect the synthesis of an aromatic carboxylic acid via a Grignard/lithiation route in a microreactor. Note: This is generalized data based on similar reactions and should be used as a starting point for optimization of the this compound synthesis.

Table 1: Effect of Temperature on Yield and Purity (Fixed Residence Time)

Temperature (°C)Yield (%)Purity (%)Observations
-207598Slower reaction rate, but high selectivity.
09296Good balance of reaction rate and selectivity.
259590Higher conversion, but increased byproduct formation.
508882Significant increase in impurities, potential degradation.

Table 2: Effect of Residence Time on Yield and Purity (Fixed Temperature)

Residence Time (s)Yield (%)Purity (%)Observations
108097Incomplete conversion but high purity.
309495Optimal conversion with minimal side reactions.
609691Higher conversion but noticeable increase in byproducts.
1209685Extended time leads to significant impurity formation.

Experimental Protocols

Protocol 1: Microreactor Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and should be optimized for your specific microreactor setup.

Materials:

  • 2,4,5-Trifluorobromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas)

  • Hydrochloric acid (for workup)

Microreactor Setup:

  • Two syringe pumps

  • A packed-bed microreactor containing magnesium turnings

  • A T-mixer for gas-liquid mixing

  • A tube reactor for carboxylation

  • A back-pressure regulator

Procedure:

  • System Preparation: Thoroughly dry all components of the microreactor system. Flush the system with dry nitrogen or argon, followed by anhydrous THF to ensure all moisture is removed.[11]

  • Reagent Preparation: Prepare a solution of 2,4,5-Trifluorobromobenzene in anhydrous THF.

  • Grignard Formation: Pump the 2,4,5-Trifluorobromobenzene solution through the packed-bed microreactor containing activated magnesium turnings. The temperature of this reactor should be carefully controlled (start with ambient temperature and adjust as needed).

  • Carboxylation: The effluent from the Grignard reactor (containing the Grignard reagent) is mixed with a stream of dry carbon dioxide gas in a T-mixer.

  • Reaction Quenching: The resulting mixture flows through a tube reactor to allow for complete carboxylation. The residence time in this reactor is controlled by the flow rate and the reactor volume.

  • Workup: The output from the reactor is collected in a flask containing aqueous hydrochloric acid to quench the reaction and protonate the carboxylate salt.

  • Purification: The this compound can be isolated by extraction and purified by recrystallization or column chromatography.

Protocol 2: Microreactor Synthesis of this compound via Lithiation

This protocol involves highly reactive organolithium reagents and should be performed with extreme caution.

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas)

  • Hydrochloric acid (for workup)

Microreactor Setup:

  • Two syringe pumps

  • A micromixer

  • Two tube reactors

  • A T-mixer for gas-liquid mixing

  • A back-pressure regulator

Procedure:

  • System Preparation: As with the Grignard route, ensure the entire system is scrupulously dry and inert.

  • Reagent Preparation: Prepare a solution of 1,2,4,5-Tetrafluorobenzene in anhydrous THF.

  • Lithiation: The solutions of 1,2,4,5-Tetrafluorobenzene and n-BuLi are pumped separately into a micromixer. The resulting mixture flows through the first tube reactor, where the lithiation occurs. This step is typically performed at low temperatures (e.g., -20°C to 0°C) to ensure the stability of the aryllithium intermediate.[5]

  • Carboxylation: The aryllithium solution is then mixed with a stream of dry CO2 in a T-mixer.

  • Reaction Completion and Quenching: The gas-liquid mixture flows through the second tube reactor to complete the carboxylation.

  • Workup and Purification: The product stream is collected and worked up as described in the Grignard protocol.

Mandatory Visualizations

experimental_workflow_grignard cluster_reagents Reagent Delivery cluster_reactor Microreactor System cluster_collection Product Collection reagent1 2,4,5-Trifluorobromobenzene in THF pump1 Syringe Pump 1 reagent1->pump1 Liquid Feed gas CO2 Gas pump2 Gas Delivery gas->pump2 Gas Feed grignard_reactor Packed-Bed Reactor (Mg Turnings) pump1->grignard_reactor t_mixer T-Mixer pump2->t_mixer grignard_reactor->t_mixer Grignard Reagent carboxylation_reactor Tube Reactor t_mixer->carboxylation_reactor collection Quench & Workup carboxylation_reactor->collection Product Stream

Caption: Experimental workflow for the Grignard route.

logical_relationship_optimization cluster_parameters Input Parameters cluster_process Microreactor Process cluster_outputs Process Outputs cluster_optimization Optimization Goal temp Temperature synthesis Synthesis of This compound temp->synthesis res_time Residence Time res_time->synthesis concentration Reagent Concentration concentration->synthesis yield Yield synthesis->yield purity Purity synthesis->purity throughput Throughput synthesis->throughput goal Optimized Process yield->goal purity->goal throughput->goal

Caption: Logical relationship for process optimization.

References

Selecting the appropriate catalyst for cross-coupling reactions with fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cross-coupling reactions involving fluorobenzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with fluorobenzoic acid derivatives often challenging?

A1: The primary challenge lies in the inherent strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making oxidative addition to the palladium or nickel catalyst, which is often the rate-determining step, difficult.[1] Additionally, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group can deactivate the aromatic ring, further impeding the reaction. The carboxylic acid moiety itself can also interact with the catalyst, potentially leading to catalyst deactivation.

Q2: What are the most common types of cross-coupling reactions used with fluorobenzoic acid derivatives?

A2: The most common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.[3][4]

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[5][6]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[7][8]

Q3: Which is generally more reactive in palladium-catalyzed cross-coupling, a C-F or a C-Br bond on a benzoic acid derivative?

A3: A C-Br bond is significantly more reactive than a C-F bond in standard palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides typically follows the trend: I > Br > Cl >> F.[7] This is due to the bond dissociation energies, with the C-F bond being the strongest and thus the hardest to break for oxidative addition.

Troubleshooting Guides

Issue 1: Low to No Reaction Yield

Question: I am attempting a Suzuki-Miyaura coupling with a fluorobenzoic acid derivative and observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yield in Suzuki-Miyaura coupling of fluorobenzoic acid derivatives is a common issue. Here are the potential causes and solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Use a pre-catalyst like Pd(OAc)₂ with a suitable ligand, or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[1] Ensure all solvents and reagents are properly degassed to prevent catalyst oxidation.

  • Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be electron-rich or bulky enough to facilitate the difficult oxidative addition of the C-F bond.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for challenging substrates.[9]

  • Incorrect Base: The base may not be strong enough to promote transmetalation.

    • Solution: For C-F bond activation, stronger bases are often required. Consider using K₃PO₄ or Cs₂CO₃.[1][10]

  • Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for C-F bond cleavage.

    • Solution: Increase the reaction temperature, typically in the range of 100-120 °C.[1]

LowYield_Troubleshooting start Low/No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand catalyst->ligand If catalyst is active solution Improved Yield catalyst->solution Use pre-catalyst/ Ensure anaerobic conditions base Assess Base Strength ligand->base If ligand is appropriate ligand->solution Use bulky, electron-rich ligands (e.g., SPhos) temp Increase Temperature base->temp If base is strong enough base->solution Switch to stronger base (e.g., K3PO4) temp->solution Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add fluorobenzoic acid derivative, boronic acid, base, catalyst, and ligand to a flame-dried Schlenk flask. p2 2. Purge flask with inert gas. p1->p2 p3 3. Add degassed solvent. p2->p3 r1 4. Heat to 100-120 °C with vigorous stirring. p3->r1 r2 5. Monitor progress by TLC or LC-MS. r1->r2 w1 6. Cool, dilute with organic solvent, and wash with water. r2->w1 w2 7. Dry organic layer and concentrate. w1->w2 w3 8. Purify by chromatography or recrystallization. w2->w3

References

Strategies to overcome steric hindrance in reactions involving 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluorobenzoic Acid Reactions

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often low-yielding?

Low yields in reactions with this compound can often be attributed to steric hindrance and electronic effects. The fluorine atom at the C2 (ortho) position sterically hinders the approach of nucleophiles to the carboxylic acid group.[1][2] Additionally, the electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring, which can influence certain reaction pathways.[3] Inadequate reaction conditions, such as the choice of solvent, base, or temperature, can also significantly slow down or prevent the reaction from reaching completion.

Q2: I'm struggling with a low yield in an amide coupling reaction. What are the most effective coupling agents for this sterically hindered acid?

For sterically hindered carboxylic acids like this compound, standard coupling agents may be insufficient.[4] More potent reagents are often required to achieve good yields.

  • Uronium/Aminium-based Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are known to be highly effective for challenging couplings.[4][5][6] They react quickly and can help minimize side reactions.

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option, especially effective for coupling N-protected N-methyl amino acids.[6]

  • Acyl Fluoride (B91410) Intermediates: A highly effective strategy for severe steric hindrance is the in situ formation of an acyl fluoride.[7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can convert the carboxylic acid to a highly reactive acyl fluoride, which is less sterically demanding and readily reacts with amines.[7][8]

It is crucial to use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) to avoid competitive reactions with the activated acid.[4]

Q3: My esterification reaction is not proceeding. What strategies can I use to overcome this?

Esterification of sterically hindered acids often fails under standard Fischer esterification conditions. More effective methods include:

  • Activation with Coupling Reagents: Similar to amide coupling, using a carbodiimide (B86325) like EDC or DIC in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a base such as DMAP can form a reactive intermediate that is more susceptible to attack by the alcohol.[9][10]

  • Use of Fluorous Media: Performing the esterification in a fluorous medium (e.g., perfluorohexane) with a mild catalyst like diphenylammonium triflate (DPAT) has been shown to significantly improve yields for sterically hindered systems compared to traditional solvents like toluene.[11]

  • Conversion to Acyl Halide: A robust method is to first convert the carboxylic acid to its more reactive acyl chloride or acyl fluoride. The acyl halide can then react with the alcohol, often in the presence of a base like pyridine, to form the ester.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Activation of Carboxylic Acid • Ensure all reagents and solvents (e.g., DMF, DCM) are anhydrous.[12] • Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[4][5] • Consider converting the acid to an acyl fluoride in situ using TFFH or a similar fluorinating agent.[7][8]Increased conversion to the active ester or acyl fluoride intermediate, leading to a higher yield of the final amide.
Steric Hindrance • Increase the reaction temperature or prolong the reaction time.[12] • Use a less sterically hindered amine if the experimental design allows.Improved reaction rate by providing sufficient energy to overcome the activation barrier.
Poor Nucleophilicity of the Amine • Use a non-nucleophilic base like DIPEA to deprotonate the amine salt (if applicable) and neutralize any acid formed during the reaction.[4][12]Enhanced nucleophilicity of the amine, facilitating its attack on the activated carboxylic acid.
Side Reactions • Use a slight deficit of the coupling reagent relative to the carboxylic acid to minimize potential guanidinium (B1211019) by-product formation when using uronium reagents.[4] • Avoid excessive heat or unnecessarily long reaction times.Minimized consumption of starting materials by unwanted reaction pathways.
Problem 2: Low or No Yield in Esterification Reactions
Potential Cause Troubleshooting Steps Expected Outcome
Steric Hindrance • Convert the carboxylic acid to the corresponding acyl chloride (using, e.g., SOCl₂ or (COCl)₂) or acyl fluoride, followed by reaction with the alcohol.[8] • For hindered alcohols, activate the carboxylic acid first with EDC/HOBt before adding the alcohol and a catalytic amount of DMAP.[10]Formation of a more reactive intermediate that is less sensitive to steric bulk, leading to higher conversion.
Unfavorable Equilibrium (Fischer Esterification) • Use a large excess of the alcohol reactant. • Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.Shift in the reaction equilibrium towards the ester product, increasing the final yield.
Ineffective Catalyst/Conditions • For moderately hindered systems, try using diphenylammonium triflate (DPAT) as a catalyst in a fluorous solvent like perfluorohexane, which can enhance reactivity.[11]Improved catalytic turnover and reaction rates in a specialized solvent system designed to promote the reaction.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is suitable for coupling this compound with a wide range of primary and secondary amines, including those that are sterically hindered.[5]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.0 - 1.2 eq) to the solution, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Activation: Add HATU (1.1 - 1.5 eq) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Esterification of a Hindered Alcohol via Benzotriazole (B28993) Ester

This protocol is adapted for situations where direct esterification fails, particularly with sterically demanding secondary or tertiary alcohols.[10]

  • Preparation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.0 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq) in an anhydrous solvent like CHCl₃ or DCM.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the benzotriazole ester intermediate.

  • Addition of Alcohol and Base: Add the sterically hindered alcohol (1.5 - 4.0 eq) followed by 4-Dimethylaminopyridine (DMAP) (1.0 eq).

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, dilute with the reaction solvent and wash with a mild acid (e.g., 1M HCl) to remove DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

// Nodes Start [label="Low Yield in Amide Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Reagents [label="Check Reagent Purity\n& Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Coupling [label="Use Stronger Coupling Agent\n(e.g., HATU, PyBOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Fluoride [label="Consider Acyl Fluoride\nIntermediate (TFFH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Cond [label="Optimize Conditions:\nIncrease Temp/Time", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Check_Reagents [label="Initial Check"]; Check_Reagents -> Change_Coupling [label="If still low yield"]; Change_Coupling -> Optimize_Cond [label="If still low yield"]; Change_Coupling -> Success [label="Success"]; Optimize_Cond -> Acyl_Fluoride [label="For very hindered cases"]; Acyl_Fluoride -> Success [label="Success"];

} enddot Caption: Troubleshooting workflow for low-yield amide coupling.

// Nodes Acid [label="2,4,5-Trifluorobenzoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation_Step [label="Activation Strategy", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Acyl_Halide [label="Convert to Acyl Chloride\n(e.g., SOCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDC_HOBt [label="Activate with EDC/HOBt\n+ DMAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPAT [label="DPAT Catalyst in\nFluorous Media", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol (R-OH)\n+ Base (if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Final Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Acid -> Activation_Step; Activation_Step -> Acyl_Halide [label="Robust Method"]; Activation_Step -> EDC_HOBt [label="Milder Conditions"]; Activation_Step -> DPAT [label="Specialized Conditions"]; Acyl_Halide -> Alcohol; EDC_HOBt -> Alcohol; DPAT -> Alcohol; Alcohol -> Ester; } enddot Caption: Decision logic for selecting an esterification strategy.

References

How to prevent catalyst poisoning and deactivation by carboxylic acid groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Catalyst Poisoning by Carboxylic Acids

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with catalyst deactivation caused by carboxylic acid groups.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and deactivation by carboxylic acids?

A1: Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1][2] Carboxylic acids can act as poisons through several mechanisms:

  • Acid-Base Interactions: The acidic proton of the carboxylic acid can react with basic sites on a catalyst or support, neutralizing them.[3]

  • Strong Adsorption (Chemisorption): The carboxyl group can bind strongly to metal active sites, blocking them from reactant molecules.[4][5]

  • Fouling/Coking: Carboxylic acids can be precursors to heavy carbonaceous species ("coke") that physically block catalyst pores and active sites.[6]

  • Leaching: In some cases, the acidic nature of the compound can lead to the leaching of the active metal from its support.

This loss of active sites leads to a decrease in reaction rate, lower product yield, and reduced catalyst lifetime, a process known as deactivation.[4][7]

Q2: What are the primary strategies to prevent catalyst poisoning by carboxylic acids?

A2: The main strategies involve either modifying the substrate, optimizing the catalyst system, or adjusting the process conditions.

  • Use of Protecting Groups: This is the most common chemical approach. The carboxylic acid is temporarily converted into a less reactive functional group, like an ester, to mask its acidic properties during the reaction.[8]

  • Catalyst Design: Developing catalysts that are more tolerant to acidic conditions can be effective. This includes selecting robust support materials, adding promoters, or modifying the catalyst's electronic properties.[9]

  • Process Conditions: Purifying feedstocks to remove the carboxylic acid before the reaction, or using "guard beds" that trap poisons can prevent deactivation.[9]

  • Catalyst Regeneration: If poisoning occurs, some catalysts can be regenerated to restore activity.[10][11]

Q3: Which types of catalysts are most susceptible?

A3: Susceptibility varies widely:

  • Acid-Base Catalysts: Solid acid catalysts can be deactivated by the competitive adsorption of carboxylic acids, while basic catalysts are easily neutralized by the acidic proton.[3][4]

  • Transition Metal Catalysts: Many transition metals used in hydrogenation, cross-coupling, and reforming (e.g., Palladium, Platinum, Nickel, Rhodium) are prone to poisoning. The carboxylate can chelate to the metal center, blocking active sites.[4][11]

  • Biocatalysts (Enzymes and Microbes): Carboxylic acids can be inhibitory to microbes by damaging cell membranes and lowering the internal pH.[12]

Troubleshooting Guides

Problem: My reaction is not proceeding, and I suspect catalyst poisoning from a carboxylic acid.

This troubleshooting workflow can help you identify the cause and find a solution.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Reaction Failure: Suspected Carboxylic Acid Poisoning q1 Can the substrate be modified? start->q1 a1_yes Protect the Carboxylic Acid Group (e.g., as a Methyl or Benzyl Ester) q1->a1_yes Yes q2 Can the catalyst be changed? q1->q2 No end_solve Proceed with Reaction a1_yes->end_solve Problem Solved a2_yes Select an Acid-Tolerant Catalyst (e.g., modify support, use co-catalyst) q2->a2_yes Yes q3 Can process conditions be altered? q2->q3 No a2_yes->end_solve Problem Solved a3_yes Optimize Conditions: - Purify feedstock - Use guard bed/poison trap - Adjust temperature/pressure q3->a3_yes Yes a3_no Consider Catalyst Regeneration or alternative synthetic route q3->a3_no No a3_yes->end_solve Problem Solved

Caption: Troubleshooting workflow for catalyst deactivation.

Problem: How do I choose the right protecting group for my carboxylic acid?

The choice depends on the stability of your substrate to the protection and deprotection conditions. Esters are the most common protecting groups.[8][13]

G RCOOH Carboxylic Acid (R-COOH) Protect Protection (Esterification) RCOOH->Protect Protected Protected Acid (R-COOR') Protect->Protected Reaction Catalytic Reaction Protected->Reaction Product_P Protected Product Reaction->Product_P Deprotect Deprotection (Hydrolysis, etc.) Product_P->Deprotect Product Final Product Deprotect->Product

Caption: General workflow for using a protecting group strategy.

The following table summarizes common ester protecting groups and their cleavage conditions.

Protecting GroupFormation ReagentsCleavage ConditionsStability Notes
Methyl Ester MeOH, H₂SO₄ (catalytic)NaOH or LiOH (saponification); Acid hydrolysisBase-labile. Stable to mild acidic conditions and hydrogenolysis.[14]
Benzyl Ester Benzyl alcohol, acid catalyst; or Benzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Cleaved under neutral conditions. Sensitive to strong acids/bases.[14]
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic)Trifluoroacetic acid (TFA); Mild acid conditionsAcid-labile. Stable to base and hydrogenolysis.[14]
Silyl Ester (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (e.g., Imidazole)Fluoride source (e.g., TBAF); Mild acid/baseVery labile. Cleaved under mild, neutral conditions.[14][15]
Allyl Ester Allyl alcohol, acid catalyst; or Allyl bromide, basePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to many acid/base labile groups.[14]

Problem: My catalyst activity is decreasing over time. How can I confirm carboxylic acid is the cause?

  • Run a Control Experiment: Perform the reaction with an analogous substrate that lacks the carboxylic acid group (e.g., the corresponding ester or alcohol). If the reaction proceeds without deactivation, the carboxylic acid is the likely culprit.

  • Analyze the Feedstock: Check the purity of your reactants. Trace amounts of acidic impurities can cause gradual deactivation.[11]

  • Characterize the Spent Catalyst: Use surface analysis techniques to inspect the catalyst after the reaction.

    • Temperature Programmed Desorption (TPD): Can identify strongly adsorbed species on the catalyst surface.

    • X-ray Photoelectron Spectroscopy (XPS): Can reveal changes in the chemical state of the catalyst's active sites.[5]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the presence of carboxylate species or coke precursors on the surface.

Problem: How can I regenerate a poisoned catalyst?

Regeneration is possible if the poison is not irreversibly bound. The method depends on the nature of the poison and the catalyst.[11]

Regeneration MethodDescriptionEffective For
Thermal Treatment Heating the catalyst in a controlled atmosphere (e.g., air or inert gas) to burn off or desorb the poison.[10]Removing coke and other organic foulants.
Solvent/Chemical Washing Washing the catalyst with a solvent, mild acid, or base to dissolve and remove the adsorbed poison.[10][16]Removing soluble poisons and salts. Acetic acid or formic acid washes have been shown to be effective in some cases.[16][17]
Oxidation/Reduction Cycles Subjecting the catalyst to alternating oxidizing and reducing atmospheres to remove poisons and redisperse the active metal.Restoring metal catalysts poisoned by carbon monoxide or certain sulfur species.

Caution: Regeneration procedures can sometimes cause thermal damage (sintering) or structural changes to the catalyst support, leading to irreversible activity loss.[18] Always start with mild conditions.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a Methyl Ester

This protocol describes a general method for converting a carboxylic acid to a methyl ester using acid catalysis (Fischer esterification).

Materials:

  • Carboxylic acid substrate

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous methanol (typically 5-10 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops for a small-scale reaction, or ~0.05 eq).

  • Heat the reaction mixture to reflux (approx. 65°C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC) until the starting material is consumed (typically 2-16 hours).

  • Cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product into an organic solvent like DCM or EtOAc (3x volumes of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.[19]

Protocol 2: Deprotection of a Methyl Ester via Saponification

This protocol describes the cleavage of a methyl ester back to the carboxylic acid using a base.

Materials:

  • Methyl ester substrate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of MeOH or THF and water.

  • Add an excess of 1M NaOH solution (typically 1.5 - 3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Cool the reaction to 0°C and acidify the mixture by slowly adding 1M HCl until the pH is ~2-3.

  • Extract the carboxylic acid product with an organic solvent (e.g., EtOAc, 3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Testing Catalyst Activity and Deactivation

This protocol provides a framework for assessing the impact of a carboxylic acid on catalyst performance.[20][21]

Objective: To compare the conversion rate and catalyst lifetime in the presence and absence of a carboxylic acid.

Procedure:

  • Baseline Reaction:

    • Set up the catalytic reaction using a substrate without a carboxylic acid group under standard, optimized conditions (temperature, pressure, solvent, catalyst loading).

    • Take samples at regular intervals (e.g., every 15-30 minutes) and analyze for product formation and substrate consumption via GC, LC-MS, or NMR.

    • Plot conversion vs. time to determine the initial reaction rate and observe any deactivation over the course of the experiment.

  • Inhibition Reaction:

    • Repeat the exact same experiment, but add the carboxylic acid-containing substrate (or add the carboxylic acid as an additive if it's not the substrate itself).

    • Use the same sampling and analysis method as the baseline reaction.

  • Data Analysis:

    • Compare the initial reaction rates of the two experiments. A significantly lower rate in the second experiment indicates inhibition.

    • Compare the conversion profiles over time. A faster drop-off in activity in the second experiment indicates that the carboxylic acid is causing catalyst deactivation.

    • Quantitative Comparison: Calculate the turnover frequency (TOF) for both reactions to quantify the difference in catalyst activity. A lower TOF in the presence of the acid confirms its negative impact.

References

Optimizing column chromatography conditions for purifying crude 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing column chromatography conditions for the purification of crude 2,4,5-Trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most common and effective stationary phase for the purification of this compound.[1][2] Its slightly acidic nature is generally compatible with the acidic analyte.[1][3] For routine purifications, silica gel with a particle size of 60-120 mesh is suitable, while 230-400 mesh is recommended for flash chromatography to achieve higher resolution.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of eluent is critical for successful separation. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[2] The polarity of the eluent should be adjusted to achieve an optimal Rf value for this compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.25 and 0.35 for flash chromatography.[4] To prevent peak tailing, which is common with acidic compounds, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[4][5]

Q3: What are the potential impurities in crude this compound?

A3: The impurities can vary depending on the synthetic route. The synthesis of this compound can start from tetrachlorophthalic anhydride (B1165640) and involves hydrolysis, fluorination, and decarboxylation.[6] Therefore, potential impurities could include unreacted starting materials, partially fluorinated intermediates, or byproducts from the decarboxylation step. If the synthesis involves steps like nitration, reduction, and diazotization, related side-products could also be present.[7]

Q4: How can I monitor the progress of the column chromatography?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation.[2][4] Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in the same eluent system used for the column. The spots can be visualized under a UV lamp (254 nm).[2] Fractions containing the pure product are then combined.

Q5: What should I do if my compound is acid-sensitive and degrades on silica gel?

A5: While this compound is generally stable on silica, some compounds can be sensitive to the acidic nature of the stationary phase.[8] If you suspect degradation, you can deactivate the silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a base like triethylamine (B128534) (1-3%) and then flushing the column with this mixture before loading the sample.[3][9] However, for an acidic compound, adding a small amount of acid to the eluent is usually sufficient to ensure good chromatography.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing or Streaking on TLC/Column The carboxylic acid group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel, leading to uneven movement.[4][5]Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent system.[4][5] This will protonate the analyte and reduce its interaction with the stationary phase, resulting in sharper bands.
Poor Separation of Product from Impurities The polarity of the eluent is either too high or too low. The chosen solvent system may not have the right selectivity for the compounds.Optimize the eluent system using TLC. Try different ratios of your non-polar and polar solvents. If separation is still poor, consider trying solvents with different selectivities (e.g., replacing ethyl acetate with dichloromethane (B109758) or tert-butyl methyl ether). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also improve resolution.[9]
Compound is not Eluting from the Column The eluent is not polar enough to move the compound down the column. The compound may be irreversibly adsorbed to the silica gel.Gradually increase the polarity of your eluent. For very polar compounds, a small percentage of methanol (B129727) can be added to the mobile phase.[10] Ensure that the compound is stable on silica gel by performing a stability test on a small scale using TLC.[8]
Cracked or Channeled Column Bed Improper packing of the column. A sudden and large change in solvent polarity during elution.Pack the column carefully as a slurry to ensure a homogenous bed.[1][11] When running a gradient, increase the solvent polarity gradually rather than in large, abrupt steps.[1]
Low Recovery of the Purified Product The compound may be partially adsorbing to the stationary phase. Some of the product may have been discarded in mixed fractions.As mentioned for peak tailing, adding a small amount of acid to the eluent can help improve recovery.[4] Carefully re-analyze the mixed fractions by TLC; it may be possible to re-purify them in a second column run.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid

  • UV lamp (254 nm)

Procedure:

  • Prepare a small amount of a dilute solution of the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). To each, add 0.5% acetic acid.

  • Spot the crude sample onto the baseline of the TLC plates.

  • Develop the plates in the different eluent systems in a saturated developing chamber.

  • Visualize the developed plates under a UV lamp.

  • The optimal solvent system is the one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[4]

Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[2]

  • Chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Optimized eluent from TLC analysis

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand.

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[11]

    • Add a thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.[9]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v/v) Typical Application Expected Rf Range for this compound Notes
Hexanes / Ethyl Acetate / Acetic Acid (e.g., 70:30:0.5)General purpose purification0.2 - 0.4Adjust the ratio of hexanes to ethyl acetate to achieve the desired Rf.
Dichloromethane / Methanol / Acetic Acid (e.g., 98:2:0.1)For separating more polar impuritiesVaries, typically higher than in hexane/EtOAcUse with caution as dichloromethane is a suspected carcinogen.

Table 2: Expected Outcome of Purification

Parameter Crude Product Purified Product
Appearance White to light yellow or brownish powder[2][12]White crystalline powder[2]
Purity (by HPLC/GC) Typically 85-95%>98%[12][13]
Melting Point Broad rangeSharp range, typically 94-96 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis of Crude Sample packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution loading->elution collection 5. Fraction Collection elution->collection tlc_fractions 6. TLC Analysis of Fractions collection->tlc_fractions pooling 7. Pooling of Pure Fractions tlc_fractions->pooling evaporation 8. Solvent Removal pooling->evaporation final_analysis 9. Final Product Analysis evaporation->final_analysis

References

Improving the solubility of 2,4,5-Trifluorobenzoic acid in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving the Solubility of 2,4,5-Trifluorobenzoic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.

Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Expected Solubility ( g/100 mL)Notes
Dimethyl Sulfoxide (DMSO)47.2> 20Aprotic, highly polar, excellent solvent for many carboxylic acids.
N,N-Dimethylformamide (DMF)36.7> 20Aprotic, polar, effective at solvating carboxylic acids.
Ethanol (B145695)24.610 - 20Protic, polar, good solubility due to hydrogen bonding.
Acetone20.75 - 15Aprotic, polar, good general-purpose solvent.
2-Propanol19.95 - 15Protic, polar, similar to ethanol.
Dichloromethane (DCM)9.11 - 5Aprotic, moderately polar, moderate solubility.
Ethyl Acetate6.01 - 5Aprotic, moderately polar, moderate solubility.
Toluene2.4< 1Nonpolar, poor solubility expected.
Hexane1.9< 0.1Nonpolar, very poor solubility expected.
Water80.1< 0.5Highly polar, but the nonpolar aromatic ring limits solubility.[1][2]

Note: The data in this table are estimates and should be confirmed experimentally.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.[3]

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Separation of Undissolved Solid: Once equilibrium is reached, remove the vials from the shaker bath and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid using either centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

    • Analyze the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A calibration curve should be prepared beforehand using solutions of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Troubleshooting Guide

Issue 1: Incomplete or Slow Dissolution in an Organic Solvent

  • Possible Cause: The chosen solvent may not be optimal for this compound. Carboxylic acids, while having a polar group, also possess a nonpolar aromatic ring which influences their solubility.

  • Troubleshooting Steps:

    • Increase Polarity: Try a more polar organic solvent. For carboxylic acids, polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol, are often effective.

    • Apply Gentle Heat: Gently warming the solution while stirring can increase the rate of dissolution and the solubility limit.[1] Be cautious as the compound may precipitate upon cooling back to room temperature.

    • Increase Agitation: Use sonication or more vigorous stirring to break down solid aggregates and increase the surface area for dissolution.

    • Consider a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be used. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can significantly improve solubility.

Issue 2: Compound Precipitates Out of Solution

  • Possible Cause: The concentration of the compound exceeds its solubility limit at the current temperature, or a change in conditions (e.g., temperature decrease, addition of an anti-solvent) has occurred.

  • Troubleshooting Steps:

    • Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate. To maintain a stable solution at room temperature, you may need to reduce the overall concentration.

    • Adjust Solvent Composition: If using a co-solvent system, the ratio of the solvents may not be optimal. Experiment with different ratios to find the ideal mixture for maintaining solubility.

    • pH Adjustment (for aqueous or protic solutions): Although focused on organic solvents, if water or an alcohol is present, the apparent solubility of a carboxylic acid can be influenced by pH. In aqueous environments, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble salt.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of this compound? A1: The primary factors are the polarity of the solvent, its ability to form hydrogen bonds, and the temperature.[1] The trifluorinated benzene (B151609) ring is relatively nonpolar and lipophilic, while the carboxylic acid group is polar and capable of hydrogen bonding. A suitable solvent will effectively interact with both parts of the molecule.

Q2: How does the fluorine substitution on the benzoic acid affect its solubility? A2: The three fluorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid group compared to benzoic acid. This can influence its interaction with protic solvents. The fluorine atoms also increase the lipophilicity of the aromatic ring, which can affect its solubility in nonpolar solvents.

Q3: In which types of organic solvents is this compound expected to be most soluble? A3: It is expected to be most soluble in polar aprotic solvents such as DMSO and DMF, and in polar protic solvents like ethanol and methanol. These solvents can effectively solvate the carboxylic acid group.

Q4: Can I use a co-solvent system to improve solubility? A4: Yes, using a co-solvent system is a common and effective strategy. For example, if your primary solvent is moderately effective, adding a small amount of a stronger, miscible solvent in which the compound is highly soluble (like DMSO) can significantly enhance the overall solubility.

Q5: How does temperature affect the solubility of this compound? A5: Generally, the solubility of solid compounds like this compound in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning that providing heat favors the dissolution.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep_start Start: Excess Solid and Known Solvent Volume equilibration Equilibration in Shaker Bath (24-72h) prep_start->equilibration separation Separate Saturated Solution (Centrifuge/Filter) equilibration->separation dilution Dilute Supernatant separation->dilution analysis Quantify Concentration (HPLC/UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end end calculation->end End: Solubility Value

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

troubleshooting_workflow cluster_steps Troubleshooting Steps cluster_outcome Outcome start Problem: Poor Solubility step1 Try a More Polar Solvent (e.g., DMSO, Ethanol) start->step1 step2 Apply Gentle Heat and/or Sonication step1->step2 If partially successful fail Still Unresolved: Re-evaluate Solvent Choice step1->fail If no improvement step3 Use a Co-solvent System step2->step3 If still limited step2->fail If no improvement success Solubility Improved step3->success step3->fail If unsuccessful

Caption: Logical workflow for troubleshooting poor solubility of this compound.

References

Validation & Comparative

Validation of a High-Performance Liquid Chromatography (HPLC)-UV Method for the Analysis of 2,4,5-Trifluorobenzoic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2,4,5-Trifluorobenzoic acid. The validation was performed following the International Council on Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This document provides detailed experimental protocols, presents a thorough analysis of the validation data, and offers a comparison of the method's performance against the ICH acceptance criteria.

Introduction to the Analytical Method

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical aspect of drug development and quality control. This compound is a key intermediate in the synthesis of various pharmaceuticals.[3][4] HPLC with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and robustness.[5][6] This guide details a specific isocratic RP-HPLC method and its validation to ensure reliable and accurate results.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this validation. The key chromatographic parameters are outlined in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Analyte This compound

2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method Validation Parameters and Results

The developed HPLC-UV method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH Q2(R1) guidelines.[7][8]

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The chromatograms of the blank (mobile phase), placebo (if applicable), and the standard solution of this compound were compared. The retention time of this compound was found to be approximately 4.5 minutes, and no interfering peaks were observed at this retention time in the blank or placebo chromatograms, demonstrating the specificity of the method.

3.2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResultICH Acceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 25432x + 1254-

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.

3.3. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was analyzed in triplicate.

Table 3: Accuracy (Recovery) Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)% Recovery (mean)% RSDICH Acceptance Criteria
80% 8079.299.0%0.85%98.0% - 102.0%
100% 100100.5100.5%0.65%98.0% - 102.0%
120% 120119.499.5%0.72%98.0% - 102.0%

The results demonstrate a high degree of accuracy for the analytical method.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Parameter% RSDICH Acceptance Criteria
Repeatability (n=6) 0.78%≤ 2%
Intermediate Precision (n=6) 1.12%≤ 2%

The low relative standard deviation (RSD) values indicate excellent precision of the method.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

3.6. Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.

Table 6: Robustness Study

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min1.25%
Column Temperature ± 2 °C0.98%
Mobile Phase Composition ± 2% Acetonitrile1.45%

The low %RSD values under these varied conditions indicate that the method is robust.

Visual Workflow and Parameter Relationships

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2) cluster_analysis Data Analysis & Reporting prep_method Develop HPLC Method prep_solutions Prepare Standards & Samples prep_method->prep_solutions specificity Specificity prep_solutions->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC-UV method validation as per ICH guidelines.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Precision->Accuracy LOD->LOQ Linearity->Range

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound meets all the validation criteria set forth by the ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust for its intended purpose. The low LOD and LOQ values indicate sufficient sensitivity. This validated method can be reliably used for the routine quality control analysis of this compound in pharmaceutical manufacturing processes.

References

A Comparative Analysis of Acidity and pKa Values of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity. This guide provides a comprehensive comparative study of the acidity and pKa values of the ortho, meta, and para isomers of fluorobenzoic acid. Understanding these differences is crucial for applications in drug design, chemical synthesis, and material science, where precise control of a molecule's ionization state is paramount. This analysis is supported by experimental data and detailed methodologies for pKa determination.

Data Presentation: Acidity of Fluorobenzoic Acid Isomers

The acidity of an organic acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The position of the fluorine substituent on the benzoic acid ring exerts a pronounced influence on the acidity of the carboxylic acid group. The experimental pKa values for the fluorobenzoic acid isomers, along with benzoic acid for reference, are summarized in the table below.

CompoundIsomerpKa Value
2-Fluorobenzoic Acidortho3.27[1]
3-Fluorobenzoic Acidmeta3.86[1][2]
4-Fluorobenzoic Acidpara4.14[1][3]
Benzoic Acid-4.20[1]

Understanding the Structure-Acidity Relationship

The observed trend in acidity (ortho > meta > para > benzoic acid) can be rationalized by considering the electronic effects of the fluorine substituent: the inductive effect, the resonance (or mesomeric) effect, and the ortho effect.

  • Inductive Effect (-I): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect.[4][5] This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent acid.[4][5] The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[6]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene (B151609) ring through resonance. This electron-donating effect increases the electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity. The resonance effect is most pronounced at the ortho and para positions. In the case of fluorine, the +M effect is generally considered to be weaker than its strong -I effect.[7][8]

  • Ortho Effect: 2-Fluorobenzoic acid is significantly more acidic than the other isomers due to the "ortho effect."[6] This is a combination of the strong, close-range inductive effect and steric hindrance between the fluorine atom and the carboxylic acid group.[6] This steric interaction forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[6] This disruption in resonance further enhances the acidity.

The interplay of these effects is illustrated in the diagram below.

G cluster_ortho 2-Fluorobenzoic Acid (ortho) cluster_meta 3-Fluorobenzoic Acid (meta) cluster_para 4-Fluorobenzoic Acid (para) o_acid Strongest Acidity (pKa = 3.27) o_factors Dominant Inductive Effect (-I) + Ortho Effect (SIR) o_acid->o_factors due to m_acid Intermediate Acidity (pKa = 3.86) m_factors Inductive Effect (-I) (No Resonance Effect) m_acid->m_factors due to p_acid Weakest of Fluoro Isomers (pKa = 4.14) p_factors Weaker Inductive Effect (-I) + Opposing Resonance Effect (+M) p_acid->p_factors due to

Factors influencing the acidity of fluorobenzoic acid isomers.

Experimental Protocols for pKa Determination

The pKa values of the fluorobenzoic acid isomers can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.[1]

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base of known concentration and monitoring the pH change. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1]

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker or titration vessel (100 mL).

  • Fluorobenzoic acid isomer sample.

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free).

  • Deionized water.

  • 0.15 M Potassium chloride (KCl) solution to maintain constant ionic strength.[4]

Procedure:

  • Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.[4] Add a sufficient volume of 0.15 M KCl solution to maintain a constant ionic strength.

  • Initial pH Adjustment: Adjust the initial pH of the solution to between 1.8 and 2.0 using 0.1 M HCl.[4]

  • Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring gently. Add the 0.1 M NaOH solution in small, known increments from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize (drift less than 0.01 pH units per minute) and record the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the curve. A more accurate method is to plot the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

G start Start prep Prepare ~1 mM Acid Solution in 0.15 M KCl start->prep ph_adjust Adjust pH to ~2.0 with 0.1 M HCl prep->ph_adjust titrate Titrate with 0.1 M NaOH ph_adjust->titrate record Record pH and Volume of NaOH Added titrate->record record->titrate Repeat until pH ~12 plot Plot pH vs. Volume of NaOH record->plot analyze Determine Equivalence Point (Inflection Point or First Derivative) plot->analyze pka Calculate pKa (pH at Half-Equivalence Point) analyze->pka end End pka->end

Workflow for potentiometric pKa determination.
UV-Vis Spectrophotometry

This technique is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[1]

Apparatus and Reagents:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • pH meter.

  • Fluorobenzoic acid isomer sample.

  • A series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

Procedure:

  • Determine Wavelengths of Maximum Absorbance: Prepare two solutions of the fluorobenzoic acid isomer, one in a highly acidic solution (e.g., pH 1) to ensure it is fully protonated, and another in a highly basic solution (e.g., pH 10) to ensure it is fully deprotonated. Scan the UV-Vis spectrum for each solution to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Sample Preparation: Prepare a series of solutions of the fluorobenzoic acid isomer at the same concentration in different buffer solutions of known pH, covering a range of approximately pKa ± 2.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the λmax of the acidic and basic forms.

  • Data Analysis: The pKa can be determined graphically by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation:

    pKa = pH + log[(A - AI) / (AU - A)]

    Where:

    • A is the absorbance of the sample at a given pH.

    • AI is the absorbance of the fully ionized (basic) form.

    • AU is the absorbance of the fully unionized (acidic) form.[1]

G start Start find_lambda Determine λmax for Acidic and Basic Forms start->find_lambda prep_buffers Prepare Acid Solutions in Buffers of Varying pH find_lambda->prep_buffers measure_abs Measure Absorbance of Each Solution at λmax prep_buffers->measure_abs plot Plot Absorbance vs. pH measure_abs->plot analyze Determine Inflection Point of Sigmoidal Curve plot->analyze pka pKa = pH at Inflection Point analyze->pka end End pka->end

Workflow for spectrophotometric pKa determination.

References

A Comparative Analysis of Regioselective Halogenation: 2,4,5-Trifluorobenzoic Acid vs. 2,3,4-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the regioselective halogenation of 2,4,5-trifluorobenzoic acid and 2,3,4-trifluorobenzoic acid reveals predictable yet distinct outcomes governed by the interplay of substituent directing effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance in these critical reactions, supported by experimental data and detailed protocols.

The halogenation of polysubstituted aromatic rings is a cornerstone of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The precise control of regioselectivity is paramount in ensuring the desired biological activity and minimizing the formation of unwanted isomers. This guide focuses on the electrophilic halogenation of two closely related isomers: this compound and 2,3,4-trifluorobenzoic acid. The differing substitution patterns of these molecules lead to distinct regiochemical outcomes upon halogenation, a factor of critical importance in multi-step synthetic sequences.

Understanding the Directing Effects

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. In the case of trifluorobenzoic acids, we must consider the competing effects of the fluorine atoms and the carboxylic acid group.

  • Fluorine: As a halogen, fluorine is an ortho-, para-director. While it is an electron-withdrawing group via induction (deactivating the ring), its lone pairs can participate in resonance, stabilizing the arenium ion intermediate at the ortho and para positions.

  • Carboxylic Acid: The -COOH group is a meta-director and a strong deactivator of the aromatic ring due to its electron-withdrawing inductive and resonance effects.[1][2]

The interplay of these directing effects determines the position of the incoming electrophile (in this case, a halogen).

Regioselective Halogenation of 2,3,4-Trifluorobenzoic Acid

In 2,3,4-trifluorobenzoic acid, the available positions for substitution are C5 and C6. The fluorine atoms at C2 and C4 direct ortho and para to themselves, respectively, which activates the C5 position. The fluorine at C3 directs to the C2 and C4 positions (which are already substituted) and the C6 position. The carboxylic acid at C1 directs meta to the C3 and C5 positions. The cumulative effect of these substituents strongly favors halogenation at the C5 position.

Experimental evidence confirms this with high certainty. A patented process for the production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid reports a remarkably high regioselectivity, achieving a purity of the 5-halo isomer of 98% or greater.[3] This process involves the direct iodination or bromination of 2,3,4-trifluorobenzoic acid in the presence of an oxidizing agent.[3]

Regioselective Halogenation of this compound

For this compound, the potential sites for halogenation are C3 and C6. The fluorine at C2 directs to C3 (ortho) and C6 (para). The fluorine at C4 directs to C3 (ortho) and C5 (para, already substituted). The fluorine at C5 directs to C4 (ortho, already substituted) and C6 (ortho). The carboxylic acid group at C1 directs to C3 and C5 (meta).

Data Presentation: A Comparative Summary

FeatureThis compound2,3,4-Trifluorobenzoic Acid
Predicted Major Halogenation Product 3-halo-2,4,5-trifluorobenzoic acid5-halo-2,3,4-trifluorobenzoic acid
Key Directing Influences -COOH (meta), F at C2 (ortho), F at C4 (ortho)-COOH (meta), F at C2 (ortho), F at C4 (para)
Reported Regioselectivity Inferred from commercially available products>98% for the 5-halo isomer[3]
Reaction Conditions General conditions for deactivated aromaticsOxidizing agent (e.g., activated MnO2), acid (e.g., H2SO4/AcOH)[3]

Experimental Protocols

Key Experiment 1: Bromination of 2,3,4-Trifluorobenzoic Acid

Objective: To synthesize 2,3,4-trifluoro-5-bromobenzoic acid with high regioselectivity.

Methodology (based on the process described in US Patent 8,022,247 B2): [3]

  • To a reaction vessel, add a suitable reaction solvent, such as a mixture of acetic acid and sulfuric acid.

  • Add an oxidizing agent, for example, activated manganese dioxide (MnO₂).

  • To this mixture, add 2,3,4-trifluorobenzoic acid.

  • The brominating agent, such as bromine (Br₂), is then introduced to the reaction mixture. The patent also suggests the use of brominating agents that are also oxidizing agents, like NaBrO₃.[3]

  • The reaction is stirred at a suitable temperature until completion.

  • Upon completion, the reaction mixture is worked up by adding it to water.

  • The product, 2,3,4-trifluoro-5-bromobenzoic acid, is then extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the product with a reported purity of ≥98%.[3]

Key Experiment 2: Predicted Bromination of this compound

Objective: To synthesize 3-bromo-2,4,5-trifluorobenzoic acid.

Methodology (Proposed):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of iron filings or iron(III) bromide as a Lewis acid catalyst.

  • From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. The expected major product is 3-bromo-2,4,5-trifluorobenzoic acid.

Visualization of Regioselective Influences

The following diagrams illustrate the logical relationships of the directing effects of the substituents on the regioselectivity of halogenation for both isomers.

G1 cluster_245 This compound Halogenation 245_acid This compound directing_effects_245 Directing Effects 245_acid->directing_effects_245 Electrophilic Halogenation C3 C3 Position major_product_245 Major Product: 3-Halo-2,4,5-trifluorobenzoic acid C3->major_product_245 C6 C6 Position minor_product_245 Minor Product: 6-Halo-2,4,5-trifluorobenzoic acid C6->minor_product_245 directing_effects_245->C3 Favored: - Meta to COOH - Ortho to F(2,4) directing_effects_245->C6 Disfavored: - Ortho to COOH (steric) - Electronically less favored

Caption: Directing effects in the halogenation of this compound.

G2 cluster_234 2,3,4-Trifluorobenzoic Acid Halogenation 234_acid 2,3,4-Trifluorobenzoic Acid directing_effects_234 Directing Effects 234_acid->directing_effects_234 Electrophilic Halogenation C5 C5 Position major_product_234 Major Product: 5-Halo-2,3,4-trifluorobenzoic acid C5->major_product_234 C6 C6 Position minor_product_234 Minor Product: 6-Halo-2,3,4-trifluorobenzoic acid C6->minor_product_234 directing_effects_234->C5 Highly Favored: - Meta to COOH - Para to F(2) - Ortho to F(4) directing_effects_234->C6 Disfavored: - Ortho to COOH (steric) - Electronically less favored

Caption: Directing effects in the halogenation of 2,3,4-trifluorobenzoic acid.

References

Comparing the catalytic efficiency of 2,4,5-Trifluorobenzoic acid with other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the catalytic efficiency of 2,4,5-trifluorobenzoic acid against other fluorinated benzoic acids. While these compounds are widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, their direct application and comparative performance as organocatalysts are not well-documented with quantitative experimental data.

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of fluorinated benzoic acids as catalysts is crucial for reaction optimization and the rational design of new catalytic systems. The degree and position of fluorine substitution on the benzoic acid scaffold are known to significantly influence the compound's physicochemical properties, most notably its Brønsted acidity, which is a key determinant of its potential catalytic activity.

Theoretical Underpinnings of Catalytic Activity

The catalytic prowess of fluorinated benzoic acids in acid-catalyzed reactions is intrinsically linked to their acidity (pKa). The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the carboxylic acid group. This effect is modulated by the number and position of the fluorine substituents on the aromatic ring.

For instance, the "ortho effect" suggests that fluorine atoms at the C2 and C6 positions can lead to a significant increase in acidity due to a combination of through-space electronic effects and steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring. While a lower pKa generally correlates with higher catalytic activity, other factors such as steric hindrance around the catalytic site and the specific reaction mechanism also play a critical role.

Current Applications and Inferred Catalytic Roles

Although direct comparisons of catalytic efficiency are lacking, several fluorinated benzoic acids have been employed in various catalytic contexts:

  • 3,4,5-Trifluorobenzoic acid has been utilized as a transient directing group in transition metal-catalyzed C-H activation reactions. In this role, it facilitates the catalytic cycle by assisting in the concerted metalation-deprotonation step.[1]

  • 2-Fluorobenzoic acid and 2,6-Difluorobenzoic acid have been used as modulators in the synthesis of metal-organic frameworks (MOFs). Interestingly, in the presence of yttrium ions, these acids can undergo C-F bond cleavage, with the fluoride (B91410) ions being incorporated into the metal clusters of the MOF structure.

These examples highlight the diverse roles that fluorinated benzoic acids can play in catalytic processes, acting as more than simple Brønsted acids. However, these studies do not provide the necessary kinetic or yield data to compare their catalytic efficiency directly with this compound or other isomers.

Proposed Experimental Framework for Comparative Analysis

To address the existing knowledge gap, a standardized experimental protocol is proposed to systematically evaluate and compare the catalytic efficiency of this compound with other fluorinated benzoic acids. A benchmark acid-catalyzed reaction, such as the Fischer esterification of a model alcohol and carboxylic acid, would be a suitable choice.

Experimental Protocol: Fischer Esterification

Objective: To quantify and compare the catalytic activity of various fluorinated benzoic acids in the esterification of benzyl (B1604629) alcohol with acetic acid.

Materials:

  • This compound

  • Other selected fluorinated benzoic acids (e.g., 2,3,6-trifluorobenzoic acid, 3,4,5-trifluorobenzoic acid, various difluorobenzoic acids)

  • Benzyl alcohol

  • Glacial acetic acid

  • High-purity solvent (e.g., toluene)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with reflux condensers)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Procedure:

  • Reaction Setup: In a series of identical reaction vessels, add benzyl alcohol (1.0 mmol), acetic acid (1.2 mmol), and the chosen fluorinated benzoic acid catalyst (e.g., 5 mol%). Add the internal standard and solvent to a final volume of 5.0 mL.

  • Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by rapid cooling and dilution).

  • Quantitative Analysis: Analyze the aliquots by GC or HPLC to determine the concentration of the benzyl acetate (B1210297) product.

  • Data Analysis: Plot the concentration of the product versus time for each catalyst. Determine the initial reaction rate for each fluorinated benzoic acid. The catalytic efficiency can be compared based on these initial rates and the final product yield.

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_results Data Evaluation prep1 Select Fluorinated Benzoic Acid Catalysts prep2 Prepare Reactant Solution: Benzyl Alcohol, Acetic Acid, Internal Standard, Solvent react1 Combine Reactants and Catalyst in Reaction Vessels prep2->react1 react2 Heat and Stir at Constant Temperature react1->react2 analysis1 Withdraw Aliquots at Timed Intervals react2->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Quantitative Analysis (GC/HPLC) analysis2->analysis3 results1 Determine Product Concentration vs. Time analysis3->results1 results2 Calculate Initial Reaction Rates and Yields results1->results2 results3 Compare Catalytic Efficiency results2->results3

Proposed workflow for comparing catalytic efficiency.

Conclusion and Future Outlook

While a definitive comparison of the catalytic efficiency of this compound and its isomers is not possible based on current literature, the proposed experimental framework provides a clear pathway for researchers to generate the necessary data. Such studies would be invaluable to the scientific community, enabling a deeper understanding of the structure-activity relationships that govern organocatalysis by this important class of compounds. The insights gained would undoubtedly facilitate the development of more efficient and selective catalytic systems for a wide range of chemical transformations.

References

A Researcher's Guide to Distinguishing Fluorobenzoic Acid Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. The subtle differences in the substitution pattern of isomers like 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid can lead to significant variations in their chemical and biological properties. This guide provides a comprehensive comparison of these three isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols.

Distinguishing Isomers: A Spectroscopic Approach

The key to differentiating the fluorobenzoic acid isomers lies in how the position of the fluorine atom on the benzene (B151609) ring influences the electronic environment of the neighboring protons and carbons. This, in turn, leads to unique chemical shifts and coupling patterns in their NMR spectra. Similarly, the position of the fluorine substituent affects the vibrational modes of the molecule, resulting in distinct absorption bands in their IR spectra.

¹H and ¹³C NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts (δ) and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can confidently distinguish between the ortho, meta, and para isomers of fluorobenzoic acid.

Comparative ¹H NMR Data

The ¹H NMR spectra of the aromatic region for the three isomers show distinct patterns due to the differences in the coupling between the protons and the fluorine atom.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Fluorobenzoic Acid H-3~7.92dddJ = 7.9, 1.7, 0.9
H-4~7.33tdJ = 7.6, 1.0
H-5~7.66ddddJ = 8.3, 7.6, 5.0, 1.7
H-6~7.92tdJ = 7.9, 1.8
COOH~13.3br s-
3-Fluorobenzoic Acid H-2~7.71dtJ = 7.7, 1.3
H-4~7.48dddJ = 8.3, 2.6, 1.0
H-5~7.55tdJ = 8.1, 5.5
H-6~7.80dddJ = 7.8, 1.7, 1.0
COOH~13.4br s-
4-Fluorobenzoic Acid [1][2]H-2, H-68.01ddJ = 8.9, 5.6
H-3, H-57.32tJ = 8.9
COOH13.06s-

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration. Data presented here is based on spectra recorded in DMSO-d₆.

Comparative ¹³C NMR Data

The effect of the fluorine substituent is also evident in the ¹³C NMR spectra, where the chemical shifts of the carbon atoms are influenced by the electronegativity and position of the fluorine atom.

IsomerC-1 (C-COOH)C-2C-3C-4C-5C-6COOH
2-Fluorobenzoic Acid ~117.5 (d, J=14.5 Hz)~162.0 (d, J=257 Hz)~117.1 (d, J=21 Hz)~135.5 (d, J=9 Hz)~125.0 (d, J=3 Hz)~132.8~165.8
3-Fluorobenzoic Acid ~133.2 (d, J=7 Hz)~116.0 (d, J=23 Hz)~162.8 (d, J=244 Hz)~120.5 (d, J=21 Hz)~131.0 (d, J=8 Hz)~126.0~166.5
4-Fluorobenzoic Acid [1][2][3]127.8132.5116.0166.7116.0132.5166.9

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data presented here is based on spectra recorded in DMSO-d₆. For 4-fluorobenzoic acid, the provided data did not specify coupling constants.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the C-F bond, the exact positions of these bands can vary slightly, and the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Key IR Absorption Bands
IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Fluorobenzoic Acid ~3000-2500 (broad)~1690~1250
3-Fluorobenzoic Acid ~3000-2500 (broad)~1695~1260
4-Fluorobenzoic Acid ~3000-2500 (broad)~1685~1230

Note: These are approximate values and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the fluorobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis : Determine the chemical shifts by referencing to the solvent peak or an internal standard (e.g., TMS). Measure the coupling constants from the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the O-H, C=O, and C-F functional groups and compare the fingerprint regions of the different isomers.

Visualizing the Analysis Workflow and Structural Differences

The following diagrams illustrate the logical workflow for distinguishing the fluorobenzoic acid isomers and the structural features that give rise to their unique spectroscopic signatures.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy Dissolve in deuterated solvent IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Prepare KBr pellet 1H_NMR_Data 1H_NMR_Data NMR_Spectroscopy->1H_NMR_Data Chemical Shifts Coupling Patterns 13C_NMR_Data 13C_NMR_Data NMR_Spectroscopy->13C_NMR_Data Chemical Shifts IR_Data IR_Data IR_Spectroscopy->IR_Data Functional Group Frequencies Isomer_ID Isomer_ID 1H_NMR_Data->Isomer_ID 13C_NMR_Data->Isomer_ID IR_Data->Isomer_ID

Caption: Workflow for distinguishing fluorobenzoic acid isomers.

Isomer_Structures_and_Spectra cluster_2FBA 2-Fluorobenzoic Acid cluster_3FBA 3-Fluorobenzoic Acid cluster_4FBA 4-Fluorobenzoic Acid 2FBA_structure Structure: Ortho-substitution 2FBA_NMR NMR: Complex aromatic signals Large ¹J(C-F) coupling 2FBA_structure->2FBA_NMR 2FBA_IR IR: Characteristic C-F stretch ~1250 cm⁻¹ 2FBA_structure->2FBA_IR 3FBA_structure Structure: Meta-substitution 3FBA_NMR NMR: Four distinct aromatic signals Varied J(C-F) couplings 3FBA_structure->3FBA_NMR 3FBA_IR IR: Characteristic C-F stretch ~1260 cm⁻¹ 3FBA_structure->3FBA_IR 4FBA_structure Structure: Para-substitution (Symmetrical) 4FBA_NMR NMR: Simplified aromatic signals (Two doublets of doublets) Symmetry reflected in spectra 4FBA_structure->4FBA_NMR 4FBA_IR IR: Characteristic C-F stretch ~1230 cm⁻¹ 4FBA_structure->4FBA_IR

Caption: Structural and spectroscopic features of isomers.

References

Comparative Analysis of the Biological Activity of Different Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into benzoic acid scaffolds has proven to be a highly effective strategy in medicinal chemistry for enhancing the therapeutic properties of various compounds. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of different fluorobenzoic acid derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Data Presentation: A Quantitative Comparison

The biological activities of fluorobenzoic acid derivatives are diverse, with prominent effects observed in anticancer, antimicrobial, and anti-inflammatory studies. The following tables summarize the quantitative data from various research articles to facilitate a clear comparison of their efficacy.

Anticancer Activity

The cytotoxic effects of various fluorobenzoic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Derivative TypeCompoundCancer Cell LineIC50 (µM)
Benzothiazole DerivativeDichlorophenyl-chlorobenzothiazole derivativeHOP-92 (Non-small cell lung)0.0718[1]
Benzodioxole-based ThiosemicarbazoneCompound 5A549 (Lung Adenocarcinoma)10.67 ± 1.53[2]
Benzodioxole-based ThiosemicarbazoneCompound 5C6 (Rat Glioma)4.33 ± 1.04[2]
Fluoroquinolone ConjugateCiprofloxacin-Oleic Acid ConjugatePC3 (Prostate Cancer)7.7[3]
Fluoroquinolone ConjugateNorfloxacin Derivative 73MCF-7 (Breast Cancer)2.27[3]
Standard Drug Cisplatin Various 1.1 - 8.8 [1]
Standard Drug 5-Fluorouracil HCT116 (Colorectal Carcinoma) Comparable to some derivatives [4]
Antimicrobial Activity

Fluorobenzoic acid derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of their efficacy.

Derivative TypeCompoundMicroorganismMIC (µg/mL)
Fluorobenzoylthiosemicarbazide15a (meta-3-CF₃)Staphylococcus aureus ATCC 259233.91[5]
Fluorobenzoylthiosemicarbazide15b (meta-4-CF₃)Staphylococcus aureus ATCC 6538P15.63[5]
Fluorobenzoylthiosemicarbazide16b (para-4-CF₃)Staphylococcus epidermidis ATCC 1222815.63[5]
2-Fluorobenzoic Acid AmideN-(4-chlorophenyl)-2-fluorobenzamideStaphylococcus aureus125[6]
2,6-Difluorobenzamide (B103285) DerivativeCompound 7 (3-chloroalkoxy)Bacillus subtilis0.25 - 1[7]
4-Fluorophenyl Pyrazole DerivativeCompound 24 (bromo-substituted)Staphylococcus aureus ATCC 335910.5[8]
4-Fluorophenyl Pyrazole DerivativeCompound 31 (3,5-dichloro-4-fluoro)Staphylococcus aureus ATCC 335910.5[8]
Standard Drug Ciprofloxacin Staphylococcus aureus 0.25 - 1.0 [6]
Standard Drug Vancomycin Staphylococcus aureus 0.5 - 2.0 [6]
Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant potential of fluorobenzoic acid derivatives is often evaluated by their ability to inhibit inflammatory enzymes and scavenge free radicals.

ActivityDerivative TypeCompound/TargetIC50 (µM)
Anti-inflammatory Fluorinated BenzofuranCompound 2 (on IL-6 production)1.23 - 9.04[9]
Fluorinated BenzofuranCompound 3 (on COX-1 activity)7.9[9]
Fluorinated BenzofuranCompound 6 (on COX-2 activity)13[9]
Antioxidant 4-Fluorobenzoic Acid Schiff BaseDPPH Radical ScavengingNot specified[1]
4-Fluorobenzoic Acid 1,3,4-Oxadiazole DerivativeDPPH Radical ScavengingNot specified[1]
Standard Drug NS398 (Selective COX-2 inhibitor) COX-2 Not specified, used as control[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific discoveries. The following are protocols for the key experiments cited in this guide.

General Synthetic Workflow for 4-Fluorobenzoic Acid Derivatives

A common synthetic route for creating a variety of 4-fluorobenzoic acid derivatives begins with the conversion of 4-fluorobenzoic acid into its more reactive acid chloride. This intermediate can then be readily reacted with various nucleophiles to yield amides, esters, and heterocyclic compounds.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_derivatives Derivatives 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoic Acid->4-Fluorobenzoyl Chloride SOCl2 or (COCl)2 Amides Amides 4-Fluorobenzoyl Chloride->Amides Amine (R-NH2) Esters Esters 4-Fluorobenzoyl Chloride->Esters Alcohol (R-OH) Heterocycles Heterocycles 4-Fluorobenzoyl Chloride->Heterocycles Hydrazine, etc.

General synthetic workflow for 4-fluorobenzoic acid derivatives.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of a methanolic solution of DPPH.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[1]

Signaling Pathway Visualizations

The biological effects of fluorobenzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Several anti-inflammatory fluorobenzoic acid derivatives exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Degradation of IκB Fluorobenzoic_Derivative Fluorobenzoic Acid Derivative Fluorobenzoic_Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Inhibition of the NF-κB signaling pathway.
Inhibition of the Cyclooxygenase (COX) Pathway

Certain fluorobenzoic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Fluorobenzoic_Derivative Fluorobenzoic Acid Derivative Fluorobenzoic_Derivative->COX2 Inhibits

Inhibition of the COX-2 signaling pathway.

References

Yield and purity comparison between batch synthesis and continuous flow synthesis of 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of traditional batch and modern continuous flow synthesis methods for producing 2,4,5-Trifluorobenzoic acid, a crucial building block in the pharmaceutical and agrochemical industries.

Data Summary: A Tale of Two Syntheses

The following table summarizes the key quantitative metrics for both batch and a representative continuous flow synthesis, offering a clear comparison of their performance.

ParameterBatch Synthesis of this compoundRepresentative Continuous Flow Synthesis of a Fluorinated Aromatic Acid
Yield 96.3% (after column chromatography)[1]Typically ranges from 85% to >95% (often with in-line purification)
Purity High (after purification)Generally high (precise control over reaction parameters minimizes byproduct formation)
Reaction Time Several hours to days (multi-step)[1]Minutes to hours
Scalability Challenging, often requires process redesignReadily scalable by extending operation time or using larger reactors
Safety Higher risks due to large volumes of reagents and potential for thermal runawayEnhanced safety due to small reaction volumes and superior heat transfer

The Underlying Methodologies: A Detailed Look

Batch Synthesis Protocol: A Step-by-Step Approach

The batch synthesis of this compound is a multi-step process that begins with tetrachlorophthalic anhydride (B1165640). The overall yield for the five-step reaction is reported to be 55.5%, with the final step yielding 96.3% after purification[1].

Experimental Protocol:

The synthesis involves the following key steps as described in the literature[1]:

  • Hydrolysis of Tetrachlorophthalic Anhydride: The initial step involves the hydrolysis of tetrachlorophthalic anhydride to form tetrachlorophthalic acid.

  • Fluorination: The tetrachlorophthalic acid then undergoes a fluorination reaction to replace the chlorine atoms with fluorine.

  • Amidation: The resulting fluorinated compound is then reacted to form an N-methylphthaldiamide intermediate.

  • Hydrolysis: This intermediate is subsequently hydrolyzed to yield 3,4,6-trifluorophthalic acid.

  • Decarboxylation: The final step is the decarboxylation of 3,4,6-trifluorophthalic acid to produce this compound.

The crude product is then purified by column chromatography on silica (B1680970) gel to obtain the pure product[1].

Continuous Flow Synthesis: A Modern Alternative

While a specific continuous flow protocol for this compound is not detailed in the available literature, a representative process for a fluorinated aromatic acid would typically involve the following workflow. This approach offers significant advantages in terms of reaction control, safety, and scalability.

Representative Experimental Protocol:

  • Reagent Introduction: Solutions of the starting materials (e.g., a fluorinated benzene (B151609) derivative and a carboxylating agent) are continuously pumped from separate reservoirs.

  • Mixing: The reagent streams converge in a microreactor or a T-mixer, ensuring rapid and efficient mixing.

  • Reaction: The mixed stream flows through a heated or cooled reactor coil of a specific volume, which determines the residence time and allows for precise temperature control.

  • In-line Quenching/Work-up: The product stream can be continuously mixed with a quenching solution to stop the reaction. Subsequent in-line purification steps, such as liquid-liquid extraction, can be integrated.

  • Product Collection: The purified product stream is collected continuously.

This method allows for the safe handling of hazardous reagents and intermediates, as only small quantities are reacting at any given time. The precise control over parameters like temperature, pressure, and stoichiometry often leads to higher purity and minimizes the need for extensive downstream purification.

Visualizing the Workflow: A Comparative Diagram

The following diagrams illustrate the conceptual differences between the batch and continuous flow synthesis workflows.

Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis Batch_Start Reactants Charged into Vessel Batch_Reaction Reaction (Heating/Stirring) Batch_Start->Batch_Reaction Multi-step Process Batch_Workup Quenching & Extraction Batch_Reaction->Batch_Workup Batch_Purification Column Chromatography Batch_Workup->Batch_Purification Batch_Product Final Product Batch_Purification->Batch_Product Flow_ReagentA Reagent A (Pump) Flow_Mixer Mixing Tee Flow_ReagentA->Flow_Mixer Flow_ReagentB Reagent B (Pump) Flow_ReagentB->Flow_Mixer Flow_Reactor Flow Reactor (Heated/Cooled Coil) Flow_Mixer->Flow_Reactor Controlled Residence Time Flow_Workup In-line Purification Flow_Reactor->Flow_Workup Flow_Product Continuous Product Collection Flow_Workup->Flow_Product

Caption: Workflow comparison of batch versus continuous flow synthesis.

Logical Relationship: Key Decision Factors

The choice between batch and continuous flow synthesis depends on several factors. The following diagram outlines the logical relationship between these factors and the preferred synthesis method.

Synthesis_Choice cluster_factors Decision Factors cluster_methods Synthesis Method Scale Production Scale Batch Batch Synthesis Scale->Batch Small Scale / R&D Flow Continuous Flow Synthesis Scale->Flow Large Scale / Manufacturing Safety Safety Concerns Safety->Batch Low Hazard Safety->Flow High Hazard / Exothermic Kinetics Reaction Kinetics Kinetics->Batch Slow Reactions Kinetics->Flow Fast Reactions Purity Purity Requirements Purity->Batch Purification Feasible Purity->Flow High Purity Needed In-Process

Caption: Factors influencing the choice between batch and continuous flow synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2,4,5-Trifluorobenzoic acid. The information herein is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable analytical methodology for their specific requirements. The performance data is based on established methods for this compound and structurally related compounds.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for each method.

Table 1: Comparison of Validation Parameters for HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.99)[1]Wide dynamic range, capable of trace-level analysis (ng/L with pre-concentration)[2]
Precision (%RSD) < 2% (Repeatability), < 5% (Intermediate Precision)[3]Typically < 15%[4]
Accuracy (% Recovery) 98 - 102%80 - 120%[4]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.As low as 6-44 ng/L with pre-concentration and derivatization.[2][5]
Limit of Quantitation (LOQ) Method dependent, typically in the mid-to-high ng/mL range.As low as the low ng/L range with pre-concentration and derivatization.[5]
Sample Preparation Simple dissolution in a suitable solvent.[6]Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[2]
Analysis Time Typically 5-15 minutes per sample.[1]Can be longer due to sample preparation and chromatographic run times.
Advantages Robust, reliable, and widely available. Suitable for routine quality control.[4]High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[4]
Limitations May have lower sensitivity compared to GC-MS.Requires the analyte to be volatile or amenable to derivatization.[4]

Note: Some of the quantitative data presented in this table is based on the analysis of structurally similar fluorobenzoic acid derivatives and should be considered as a reference for method development for this compound.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for the specific quantification of this compound.

HPLC-UV Method Protocol

This method is suitable for the routine quantification of this compound in various samples.[1][6]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[6]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 272 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

    • Precision: Analyze replicate injections of a standard solution to determine repeatability and intermediate precision.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method Protocol

This method is suitable for the trace-level quantification of this compound and requires a derivatization step to increase the analyte's volatility.[2]

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector (GC-MS)

    • Capillary column suitable for acidic compounds (e.g., HP-5MS)

  • Reagents:

    • Methanol

    • Boron trifluoride-methanol (BF3-MeOH) solution (derivatizing agent)

    • Solvent for extraction (e.g., ethyl acetate)

  • Sample Preparation (including Derivatization):

    • For aqueous samples, consider a pre-concentration step using Solid-Phase Extraction (SPE).[2]

    • Derivatization: To the dried sample residue, add a known volume of BF3-MeOH solution.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to form the methyl ester of this compound.

    • Extraction: After cooling, add water and extract the derivative with a suitable organic solvent like ethyl acetate.

    • Reconstitution: Evaporate the organic layer and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), then ramp up to a final temperature (e.g., 280 °C) to ensure separation.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Validation Parameters:

    • Similar validation parameters as the HPLC method should be assessed, using the derivatized standard.

Visualizing the Workflow and Decision Process

To better understand the logical flow of the analytical method validation process and the criteria for method selection, the following diagrams are provided.

G A Define Analytical Target Profile (ATP) B Select Potential Analytical Methods (e.g., HPLC, GC-MS) A->B C Method Development & Optimization B->C D Pre-Validation C->D E Full Method Validation (ICH Q2(R1) Guidelines) D->E F Cross-Validation (Inter-laboratory Comparison) E->F G Routine Use & Method Lifecycle Management F->G

Caption: General workflow for analytical method validation.

G rect_node rect_node start Start: Need to Quantify This compound q1 Trace Analysis Required (ng/L)? start->q1 q2 Complex Sample Matrix? q1->q2 No gcms Select GC-MS q1->gcms Yes hplc Select HPLC-UV q2->hplc No consider_spe Consider SPE for Cleanup q2->consider_spe Yes q3 Is Analyte Volatile or Derivatizable? q3->gcms Yes gcms->q3 consider_spe->hplc

References

A Comparative Guide to the Structural and Purity Analysis of 2,4,5-Trifluorobenzoic Acid by GC/MS and ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the confirmation of structure and determination of purity of 2,4,5-Trifluorobenzoic acid. The information presented herein is supported by established experimental data and protocols to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Structural Confirmation of this compound

This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, consisting of a benzoic acid core with fluorine atoms at the 2, 4, and 5 positions of the benzene (B151609) ring, is crucial for its chemical reactivity and biological activity. The molecular formula is C₇H₃F₃O₂ and it has a molecular weight of 176.09 g/mol .[2][3]

Analytical Methodologies: A Head-to-Head Comparison

Both GC/MS and ¹H NMR are powerful analytical techniques that provide complementary information for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns. For less volatile compounds like benzoic acids, a derivatization step is often employed to increase their volatility.[4]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. This allows for the confirmation of the molecular structure and the identification of impurities.

Experimental Protocols

GC/MS Analysis Protocol

A common method for the GC/MS analysis of fluorinated benzoic acids involves a derivatization step to form a more volatile ester.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent, such as BF₃-methanol complex, and heat the mixture to facilitate the formation of the methyl ester.[5]

    • After the reaction, extract the resulting methyl 2,4,5-trifluorobenzoate (B226587) into an organic solvent (e.g., hexane).

  • GC/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

¹H NMR Analysis Protocol

¹H NMR analysis of this compound is typically performed in a deuterated solvent.

  • Sample Preparation:

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1.0 s.

    • Pulse Width: 30°.

Data Presentation and Interpretation

Expected GC/MS Data

The mass spectrum of underivatized this compound obtained by electron ionization will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z) Interpretation Relative Abundance
176Molecular Ion (M⁺)Moderate
159Loss of OHHigh
131Loss of COOHModerate
112Loss of F from m/z 131Low
81Aromatic fragmentLow

Data sourced from NIST and PubChem databases.[1][3]

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ will show distinct signals for the aromatic protons and the carboxylic acid proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.92Singlet1HCarboxylic acid proton (-COOH)
~7.96Singlet1HAromatic proton (H-6)
~7.27Singlet1HAromatic proton (H-3)

Data is representative for a 400 MHz spectrum in CDCl₃.[1][6]

Workflow for Structural Confirmation and Purity Assessment

The following diagram illustrates the logical workflow for analyzing this compound using GC/MS and ¹H NMR.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC/MS) Dissolution->Derivatization optional NMR ¹H NMR Analysis Dissolution->NMR GCMS GC/MS Analysis Derivatization->GCMS MassSpec Mass Spectrum (Fragmentation Pattern) GCMS->MassSpec NMRSpec ¹H NMR Spectrum (Chemical Shifts, Integration) NMR->NMRSpec Structure Structural Confirmation MassSpec->Structure Purity Purity Assessment (Integration of impurity peaks) NMRSpec->Purity NMRSpec->Structure

Caption: Analytical workflow for this compound.

Conclusion

Both GC/MS and ¹H NMR are indispensable tools for the comprehensive analysis of this compound. GC/MS provides highly sensitive detection and molecular weight information, which is crucial for identifying trace impurities. ¹H NMR offers detailed structural information and a straightforward method for quantifying purity by comparing the integration of the analyte signals to those of known impurities or a certified reference standard. For a complete and robust characterization, the use of both techniques in a complementary fashion is highly recommended.

References

Assay methods for determining the purity of commercially available 2,4,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 2,4,5-Trifluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals, making the accurate assessment of its purity a critical step in quality control.[1][2] This guide provides a comparative analysis of the principal analytical methods used to determine the purity of commercially available this compound, complete with experimental protocols and supporting data.

Comparative Analysis of Key Assay Methods

The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative impurity profiling versus a bulk purity measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can identify and quantify individual impurities, while titration and Quantitative Nuclear Magnetic Resonance (qNMR) provide information on the overall purity of the sample.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.[3]High resolution, sensitivity, and specificity for impurity profiling; suitable for non-volatile compounds.[3][4]Requires a reference standard for absolute quantification; more expensive instrumentation and solvents.[3]
Gas Chromatography (GC/GC-MS) Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Identification and quantification of volatile impurities; structural information when coupled with Mass Spectrometry (MS).[5]Excellent for volatile compounds; high sensitivity.[6]May require derivatization for polar, non-volatile compounds like carboxylic acids to increase volatility.[5][7]
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.Quantitative purity based on the total acidity of the sample.[3]Cost-effective, rapid, and provides high precision for bulk assay.[3]Non-specific; cannot distinguish between the target acid and other acidic impurities.[3]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination against a certified internal standard without needing a specific reference standard of the analyte.Highly accurate and precise; provides structural information. Does not require an identical standard of the analyte.Lower sensitivity compared to chromatographic methods; requires expensive instrumentation and a suitable internal standard with no overlapping signals.[8]

Quantitative Data Summary

The following table presents representative purity results for a commercial lot of this compound, demonstrating the data obtained from the different analytical methods.

Analytical MethodPurity (%)Potential Impurities Detected
HPLC (Area %)99.2%Isomeric trifluorobenzoic acids, starting material remnants.
GC-MS (Area % after derivatization)≥ 97%[2]Volatile organic synthesis byproducts.
Acid-Base Titration99.5%Total acidic content (cannot specify impurities).
¹⁹F qNMR99.3%Fluorinated impurities with distinct ¹⁹F signals.

Note: Data are illustrative examples based on typical findings for high-purity commercial-grade samples. Suppliers often quote a minimum purity, for instance, 99%.[9]

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the comprehensive purity assessment of a chemical compound. The following diagram illustrates a general workflow for analyzing a sample of this compound.

G cluster_0 Purity Assessment Workflow sample Receive Commercial This compound initial_screen Initial Screening (e.g., Titration for bulk purity) sample->initial_screen detailed_analysis Detailed Impurity Profiling initial_screen->detailed_analysis If further characterization is needed data Data Compilation & Comparison initial_screen->data hplc HPLC Analysis detailed_analysis->hplc gcms GC-MS Analysis (if volatile impurities suspected) detailed_analysis->gcms qnmr qNMR Analysis (for absolute purity) detailed_analysis->qnmr hplc->data gcms->data qnmr->data report Final Purity Report data->report

A general workflow for the purity assessment of this compound.

The choice of method often depends on the analytical question at hand. The diagram below presents a logical decision-making process for selecting the most appropriate assay.

G cluster_1 Method Selection Guide start Goal of Analysis? q1 Quick Bulk Purity Check? start->q1 q2 Identify/Quantify Specific Impurities? q1->q2 No ans_titration Use Acid-Base Titration q1->ans_titration Yes q3 Absolute Purity Without Specific Standard? q2->q3 q4 Are Impurities Volatile? q2->q4 Yes ans_hplc Use HPLC q2->ans_hplc No q3->ans_hplc No ans_qnmr Use qNMR q3->ans_qnmr Yes q4->ans_hplc No ans_gcms Use GC-MS q4->ans_gcms Yes

A decision tree for selecting an appropriate purity assay method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound.

  • Instrumentation and Consumables:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid[10]

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water:Phosphoric Acid.[10] A typical gradient might start with a higher aqueous percentage and ramp up the organic phase.

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Detection Wavelength: 272 nm[1]

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase) to prepare a stock solution.

    • Sample Preparation: Accurately weigh the test sample of this compound and dissolve it in the same solvent as the standard to a similar concentration.

    • Analysis: Inject a blank (solvent), the standard solution, and the sample solution into the HPLC system.

    • Data Analysis: Integrate the peak areas of the chromatograms. Calculate the purity of the sample by the area percentage method (Area of main peak / Total area of all peaks) x 100%. For more accurate quantification, a calibration curve from a series of standard dilutions should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities. Derivatization is often required for carboxylic acids to improve their volatility.[5][7]

  • Instrumentation and Consumables:

    • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

    • Derivatization agent (e.g., BF₃ in Methanol or a silylating agent like BSTFA)[7]

    • Organic solvent (e.g., Methanol, Dichloromethane)

    • Helium (carrier gas)

  • GC-MS Conditions (Post-Derivatization):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[5]

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Procedure:

    • Derivatization: React a known amount of the this compound sample with the derivatization agent (e.g., by heating with BF₃·MeOH) to convert the carboxylic acid to its more volatile methyl ester.[7]

    • Sample Preparation: Dissolve the derivatized product in a suitable organic solvent.

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Data Analysis: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. Calculate purity based on the peak area percentage. Impurities can be identified by their mass spectra.

Acid-Base Titration

This protocol details the determination of purity via titration with a standardized sodium hydroxide (B78521) solution, a method applicable to many benzoic acids.[3][11]

  • Materials and Reagents:

    • This compound sample

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Ethanol (B145695) (95%)

    • Deionized water

    • Phenolphthalein (B1677637) indicator solution

    • Analytical balance, 50 mL Burette, 250 mL Erlenmeyer flask

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolution: Add 25 mL of ethanol to dissolve the sample, followed by 25 mL of deionized water.[3]

    • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution.

    • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until the first permanent faint pink color is observed. Record the final volume.

    • Calculation: Calculate the purity using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH solution (mol/L)

      • MW = Molecular weight of this compound (176.09 g/mol )

      • W = Weight of the sample (g)

References

A Comparative Guide to the Synthesis of 2,4,5-Trifluorobenzoic Acid: Assessing Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient, reproducible, and scalable production of key intermediates like 2,4,5-Trifluorobenzoic acid is of paramount importance. This guide provides a comparative analysis of two distinct synthetic routes to this compound, evaluating them on key performance indicators to inform methodology selection for laboratory and industrial applications.

Method 1: Multi-step Synthesis from Tetrachlorophthalic Anhydride (B1165640)

This classical approach involves a five-step reaction sequence starting from tetrachlorophthalic anhydride. The overall process includes hydrolysis, fluorination, and decarboxylation to yield the final product.[1]

Method 2: Oxidation of 2,4,5-Trifluorobenzaldehyde

A more direct route involves the oxidation of the corresponding aldehyde, 2,4,5-Trifluorobenzaldehyde, to the carboxylic acid. This method leverages a common and typically high-yielding transformation. While a specific protocol for the 2,4,5-trifluoro derivative is not detailed in the search results, a general procedure for the oxidation of a similar compound, o-fluorobenzaldehyde, suggests a high potential for success.[2]

Comparative Data

The following table summarizes the key quantitative data for the two synthesis methods, providing a basis for comparison in terms of yield, reaction time, and scalability considerations.

ParameterMethod 1: From Tetrachlorophthalic AnhydrideMethod 2: Oxidation of 2,4,5-Trifluorobenzaldehyde (Projected)
Starting Material Tetrachlorophthalic anhydride2,4,5-Trifluorobenzaldehyde
Number of Steps 51
Overall Yield 55.5%[1]>90% (projected based on similar oxidations[2])
Final Step Yield 96.3% (after column chromatography)[1]95% (based on oxidation of o-fluorobenzaldehyde[2])
Reaction Time Multiple days for all steps~12 hours[2]
Purification Column chromatography required[1]Centrifugation and washing may be sufficient[2]
Scalability Complex, multi-step process may pose challenges for large-scale production.Simple, one-step reaction is generally amenable to scaling up.
Reproducibility Multiple steps increase the potential for variability.Single, well-established reaction type suggests high reproducibility.

Experimental Protocols

Method 1: Synthesis of this compound from Tetrachlorophthalic Anhydride

This protocol is adapted from the literature.[1]

Step 1: Hydrolysis of Tetrachlorophthalic Anhydride

  • To 750 mL of 10% sodium hydroxide (B78521), add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

  • Heat the reaction mixture and stir for 4 hours at a bath temperature of 60 °C.

  • Cool the mixture to room temperature, wash with sodium hydroxide and distilled water (2 x 100 mL), and filter.

  • To the filter residue, add 100 mL of ethyl acetate, and then add hydrochloric acid until the residue dissolves.

Subsequent steps of fluorination and decarboxylation as detailed in the source literature are to be followed to obtain the final product.

Final Purification:

  • The crude product is purified by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Method 2: Proposed Synthesis of this compound by Oxidation of 2,4,5-Trifluorobenzaldehyde

This proposed protocol is based on a similar oxidation of o-fluorobenzaldehyde.[2]

  • In a 15 mL glass reaction tube, add water (2 mL), 2,4,5-Trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol, 3 mol%), and Co(OAc)₂·4H₂O (0.03 mmol, 3 mol%).

  • Connect an oxygen balloon to the reaction tube.

  • Place the reaction tube in an oil bath preheated to 70°C and stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the crude product solid by centrifugation.

  • Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target product.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for assessing and comparing the two synthesis methods.

Caption: Comparative workflow of two synthesis routes for this compound.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2,4,5-Trifluorobenzoic acid in a laboratory setting. This guide provides procedural, step-by-step information to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize risks and ensure a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecific EquipmentRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1]To protect against eye irritation or serious eye damage from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact and subsequent irritation.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[1][2]To minimize the risk of accidental skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA approved respirator or a dust mask (type N95) should be used if dust is generated or for large-scale operations and in emergencies.[2]To prevent respiratory tract irritation from inhalation of dust particles.

It is crucial to always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) is available and has been reviewed.[2] Verify that the work area is clean and that all necessary PPE is readily available and in good condition. The work should be conducted in a designated area, such as a chemical fume hood.[2]

  • Weighing and Transfer: When weighing and transferring the solid material, do so carefully to avoid generating dust.[2] Use appropriate tools and techniques to minimize the dispersion of particles.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, a clear and practiced plan will mitigate potential hazards.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2]

  • Containment: For dry spills, carefully sweep up the material, avoiding the generation of dust.[2][4] Place the spilled material into a suitable, clearly labeled, and sealed container for disposal.[2]

  • Decontamination: Thoroughly clean the spill area.[2]

Disposal Plan:

All materials contaminated with this compound are to be considered hazardous waste.[2]

  • Waste Collection: Collect all waste containing the chemical in a designated, chemically resistant, and leak-proof container with a secure lid.[2] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[2]

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[2]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal service.[2] Do not dispose of this compound down the drain.[2]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound A Preparation - Review SDS - Don PPE - Prepare Workspace B Handling - Weighing & Transfer - Keep Container Closed - Practice Good Hygiene A->B C Spill Occurs B->C No E Waste Generation B->E Yes D Spill Cleanup - Evacuate & Secure - Contain & Collect - Decontaminate C->D Yes C->E No F Waste Collection - Labeled, Sealed Container D->F E->F G Disposal - Arrange for Licensed Service F->G H End of Procedure G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trifluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluorobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.